molecular formula C7H7ClO2S B146403 4-Chlorophenyl methyl sulfone CAS No. 98-57-7

4-Chlorophenyl methyl sulfone

Cat. No.: B146403
CAS No.: 98-57-7
M. Wt: 190.65 g/mol
InChI Key: LMCOQDVJBWVNNI-UHFFFAOYSA-N
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Description

4-Chlorophenyl methyl sulfone (CPMSO2) is a sulfone analog of 4-chlorophenyl methyl sulfide. It is used as an intermediate for preparing sulfur-containing xenobiotics.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-methylsulfonylbenzene
Source PubChem
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InChI

InChI=1S/C7H7ClO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCOQDVJBWVNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3023974
Record name 4-Chlorophenyl methyl sulfone
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Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

98-57-7
Record name 1-Chloro-4-(methylsulfonyl)benzene
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Record name 4-Chlorophenyl methyl sulfone
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Record name 4-Chlorophenyl methyl sulfone
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Record name Benzene, 1-chloro-4-(methylsulfonyl)-
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Record name 4-Chlorophenyl methyl sulfone
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Record name 1-chloro-4-(methylsulphonyl)benzene
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Record name 4-CHLOROPHENYL METHYL SULFONE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chlorophenyl methyl sulfone. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document presents quantitative data in a structured format, details common experimental protocols for property determination, and visualizes a relevant biological pathway.

Core Physicochemical Properties

This compound is a versatile organic compound recognized for its stability and utility as a synthetic building block.[1] Its physicochemical characteristics are fundamental to its application in various chemical processes. A summary of these properties is presented below.

PropertyValueReference
Molecular Formula C₇H₇ClO₂S[2]
Molecular Weight 190.65 g/mol [2]
Appearance White to light yellow crystalline powder[1]
Melting Point 90-98 °C[1]
Boiling Point 330.2 ± 34.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
LogP (Octanol-Water Partition Coefficient) 1.1 (Predicted)[3]
pKa (of α-protons in DMSO) ~31 (Estimated)
Solubility Soluble in organic solvents[1]

Experimental Protocols

The accurate determination of physicochemical properties is crucial for the successful application of this compound in research and development. The following sections detail the standard experimental methodologies for measuring the key properties listed above.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity, with pure compounds typically exhibiting a sharp melting range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

  • Heating: The sample is heated gradually, with the rate of heating slowed to approximately 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁-T₂. For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity (e.g., 5 mL) of the substance, if in liquid form or melted, is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

  • Heating: The flask is heated gently.

  • Observation: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in units such as mg/mL or mol/L.

LogP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (Kow or P) is a measure of the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties. LogP is the logarithm of this coefficient.

Methodology: Shake-Flask Method

  • Preparation: A known amount of this compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases and then left to stand for the phases to separate completely.

  • Analysis: The concentration of this compound in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., HPLC, UV-Vis).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.

pKa Determination

The pKa value indicates the strength of an acid in a solution. For this compound, the most relevant pKa is that of the protons on the methyl group (α-protons), which are weakly acidic.

Methodology: Spectrophotometric Titration

  • Solution Preparation: A solution of this compound is prepared in a suitable solvent system, often a mixture of an organic solvent and water, containing a universal pH indicator.

  • Titration: The solution is titrated with a strong base (e.g., NaOH) of known concentration.

  • Data Acquisition: The UV-Vis absorbance spectrum of the solution is recorded at regular intervals throughout the titration.

  • Analysis: The changes in the absorbance at specific wavelengths corresponding to the protonated and deprotonated forms of the compound are plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve. Due to the very high pKa of the α-protons of sulfones, this determination is typically performed in a non-aqueous solvent like DMSO.

Biological Relevance and Signaling Pathway

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory properties.[1] While the specific mechanism of action for this compound is not extensively detailed, the broader class of sulfone derivatives has been shown to exhibit anti-inflammatory effects. One of the key pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Some sulfur compounds have been found to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

The following diagram illustrates the proposed inhibitory effect of sulfone compounds on the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates NFkB_IkB_complex NF-κB-IκBα (Inactive) IKK->NFkB_IkB_complex Phosphorylates IκBα IkB IκBα NFkB_p65_p50 NF-κB (p65/p50) p_IkB p-IκBα NFkB_active NF-κB (Active) NFkB_IkB_complex->NFkB_active Releases Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to Sulfone Sulfone Compound Sulfone->IKK Inhibits

Caption: Proposed anti-inflammatory action of sulfone compounds via inhibition of the NF-κB pathway.

References

An In-depth Technical Guide to 4-Chlorophenyl Methyl Sulfone (CAS 98-57-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 4-Chlorophenyl methyl sulfone. The information is curated to support research and development activities, offering detailed data and methodologies.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] It is recognized for its stability and solubility in organic solvents, making it a versatile intermediate in organic synthesis.[1]

PropertyValueReference
CAS Number 98-57-7[1][2]
Molecular Formula C₇H₇ClO₂S[1]
Molecular Weight 190.65 g/mol [1]
Melting Point 90-98 °C[1]
Boiling Point 330.2 ± 34.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
Appearance White to light yellow crystalline powder[1]
Solubility Soluble in organic solvents[1]

Toxicological Data

The toxicological profile of this compound has been evaluated in various studies. It is harmful if swallowed.

TestSpeciesRouteValueReference
LD50RatOral400 mg/kg
Skin IrritationRabbitDermalMild Irritant
Eye IrritationRabbitOcularNo Irritation
Skin SensitizationGuinea PigDermalNot a sensitizer
Mutagenicity (Ames Test)--Not mutagenic

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits two signals corresponding to the aromatic protons and the methyl protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.90Doublet2HAromatic protons ortho to the sulfone group
~7.55Doublet2HAromatic protons meta to the sulfone group
~3.05Singlet3HMethyl protons
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~140.5Aromatic C-Cl
~139.0Aromatic C-S
~129.5Aromatic C-H
~128.0Aromatic C-H
~44.5Methyl Carbon
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the sulfone group and the substituted benzene (B151609) ring.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1580MediumAromatic C=C stretch
~1320 & ~1150StrongAsymmetric and symmetric SO₂ stretch
~1090MediumS-phenyl stretch
~830Strongpara-disubstituted benzene C-H bend
~750MediumC-Cl stretch
Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zProposed Fragment
190/192[M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
175/177[M - CH₃]⁺
111/113[C₆H₄Cl]⁺
79[SO₂CH₃]⁺

Applications

This compound is a key intermediate in various industrial and research applications:

  • Pharmaceutical Development: It serves as a building block in the synthesis of pharmaceuticals, particularly those with anti-inflammatory properties.[1][3]

  • Agricultural Chemicals: It is utilized in the formulation of pesticides and herbicides.[1][3]

  • Polymer Chemistry: The compound is used as a sulfonylating agent to enhance the thermal and mechanical properties of polymers.[1][3]

  • Material Science: It is an additive in the development of specialty materials like coatings and adhesives to improve durability and chemical resistance.[1][3]

Experimental Protocols

Synthesis of this compound

A representative synthesis involves the reaction of sodium 4-chlorobenzenesulfinate (B8685509) with a methylating agent. The following is a generalized laboratory-scale procedure based on established chemical principles.

Materials:

  • Sodium 4-chlorobenzenesulfinate

  • Dimethyl sulfate (B86663)

  • Aqueous ammonia

  • Water

Procedure:

  • An aqueous solution of sodium 4-chlorobenzenesulfinate is prepared and heated to approximately 60-70°C.

  • Dimethyl sulfate is added dropwise to the stirred solution over a period of 60 minutes.

  • The reaction mixture is maintained at 60°C and stirred for an additional hour.

  • Any excess dimethyl sulfate is neutralized by the careful addition of 25% aqueous ammonia.

  • The reaction mixture is cooled, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum at 60°C to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product sodium_sulfinate Sodium 4-chlorobenzenesulfinate reaction_step Methylation in Aqueous Solution (60-70°C) sodium_sulfinate->reaction_step dimethyl_sulfate Dimethyl Sulfate dimethyl_sulfate->reaction_step quench Quench with Aqueous Ammonia reaction_step->quench filtration Filtration quench->filtration drying Drying filtration->drying product 4-Chlorophenyl methyl sulfone drying->product

Synthesis Workflow for this compound.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A typical reverse-phase HPLC method can be employed for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water. Phosphoric acid or formic acid can be added to improve peak shape. A common starting point is a 50:50 (v/v) mixture of acetonitrile and water.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Procedure:

  • Prepare a standard solution of this compound in the mobile phase.

  • Prepare the sample solution by dissolving the material to be analyzed in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Analyze the resulting chromatograms for the retention time and peak area of this compound.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis dissolve_sample Dissolve Sample in Mobile Phase injection Inject Sample dissolve_sample->injection separation Separation on C18 Column injection->separation detection UV Detection (254 nm) separation->detection chromatogram Analyze Chromatogram detection->chromatogram quantification Quantify Analyte chromatogram->quantification

General Workflow for HPLC Analysis.

Logical Relationships in Analysis

The structural confirmation of this compound relies on the convergence of data from multiple analytical techniques.

Analytical_Logic cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_properties Structural Information compound 4-Chlorophenyl methyl sulfone nmr NMR (¹H, ¹³C) compound->nmr ir IR compound->ir ms Mass Spec. compound->ms hplc HPLC compound->hplc gcms GC-MS compound->gcms structure Molecular Structure nmr->structure ir->structure ms->structure purity Purity hplc->purity gcms->structure gcms->purity

Interrelation of Analytical Techniques for Structural Elucidation.

References

Crystal Structure of 4-Chlorophenyl Methyl Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure of 4-Chlorophenyl methyl sulfone, a compound of interest in medicinal chemistry and materials science. The following sections detail the crystallographic data, key structural features, and the experimental protocols employed for its characterization, offering valuable insights for researchers engaged in structural biology and drug design.

Core Crystallographic and Experimental Data

The crystal structure of this compound (C₇H₇ClO₂S) was determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the triclinic space group P-1.[1][2] The crystallographic and experimental data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Chemical FormulaC₇H₇ClO₂S
Formula Weight190.64 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.429(1)[1][2]
b (Å)6.995(1)[1][2]
c (Å)10.952(2)[1][2]
α (°)95.27(1)[1][2]
β (°)94.31(1)[1][2]
γ (°)90.64(1)[1][2]
Volume (ų)412.9(1)[1][2]
Z2[1][2]
Temperature (K)293[1][2]
Wavelength (Å)0.71073[1][2]
Calculated Density (g/cm³)1.533[1][2]
Absorption Coefficient (mm⁻¹)0.659[1][2]
Crystal Size (mm)0.14 × 0.18 × 0.30[1][2]
Reflections Collected2493[1][2]
Independent Reflections1201[1][2]
R-intNot Reported
Final R indices [I > 2σ(I)]R1 = 0.052, wR2 = 0.054
R indices (all data)Not Reported
Goodness-of-fit on F²Not Reported
Table 2: Selected Bond Lengths (Å)
BondLength (Å)
Cl-C(4)1.743(5)[1][2]
S-O(1)1.438(5)[1][2]
S-O(2)1.442(3)[1][2]
S-C(1)1.774(5)[1][2]
S-C(7)1.752(5)[1][2]
C(1)-C(2)1.380(7)
C(1)-C(6)1.380(7)
C(2)-C(3)1.380(7)
C(3)-C(4)1.380(7)
C(4)-C(5)1.380(7)
C(5)-C(6)1.380(7)
Table 3: Selected Bond Angles (°)
AtomsAngle (°)
O(1)-S-O(2)118.3(2)[2]
O(1)-S-C(1)108.3(2)[2]
O(2)-S-C(1)108.3(2)[2]
O(1)-S-C(7)108.3(2)
O(2)-S-C(7)108.3(2)
C(1)-S-C(7)104.5(2)[2]
C(2)-C(1)-S120.0(4)
C(6)-C(1)-S120.0(4)
C(3)-C(4)-Cl119.5(4)
C(5)-C(4)-Cl119.5(4)

Experimental Protocols

The determination of the crystal structure of this compound involved the following key steps:

1. Synthesis and Crystallization: The compound was synthesized, and single crystals suitable for X-ray diffraction were grown. The specific method of crystallization was not detailed in the primary literature but typically involves slow evaporation of a saturated solution in an appropriate solvent.

2. X-ray Data Collection: A suitable single crystal was mounted on a diffractometer. The data for this structure was collected on a Bruker Kappa APEX-II automated diffractometer.[2] The crystal was kept at a constant temperature of 293 K during data collection. The diffraction data were collected using Mo Kα radiation (λ = 0.71073 Å).[1][2] A total of 2493 reflections were collected.[1][2]

3. Data Processing: The collected diffraction images were processed to yield a set of indexed reflections with their corresponding intensities. The refinement of the unit cell parameters and the primary processing of the experimental reflections were performed using the Bruker SAINT programs.[1]

4. Structure Solution and Refinement: The crystal structure was solved using direct methods with the SIR-2011 software package.[1] The structure was then refined by full-matrix least-squares techniques on F² in the anisotropic approximation for non-hydrogen atoms.[1] All hydrogen atoms were located in the difference Fourier maps and were refined as a rigid body.[1] The final refinement converged to an R-factor (R1) of 0.052 and a weighted R-factor (wR2) of 0.054 for reflections with I > 2σ(I).[1] The complete crystallographic data has been deposited with the Cambridge Crystallographic Data Centre under the deposition number CCDC 904358.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the experimental determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation synthesis Synthesis of 4-Chlorophenyl methyl sulfone crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting Select Suitable Crystal data_collection Data Collection (Bruker Kappa APEX-II) mounting->data_collection integration Data Integration & Scaling (Bruker SAINT) data_collection->integration Raw Diffraction Data solution Structure Solution (SIR-2011) integration->solution refinement Full-Matrix Least-Squares Refinement solution->refinement validation Validation & CIF Generation (CCDC 904358) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for the crystal structure determination of this compound.

References

Spectroscopic Analysis of 4-Chlorophenyl Methyl Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-Chlorophenyl methyl sulfone, a compound of interest in chemical research and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the tables below, offering a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
7.91-7.88m2H, Aryl-H ortho to SO₂
7.58-7.54m2H, Aryl-H meta to SO₂
3.06s3H, -SO₂CH₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
140.44Aryl-C attached to SO₂
138.97Aryl-C attached to Cl
129.68Aryl-CH meta to SO₂
128.89Aryl-CH ortho to SO₂
44.51-SO₂CH₃

Solvent: CDCl₃, Frequency: 100 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~1322StrongAsymmetric SO₂ Stretching
~1120StrongSymmetric SO₂ Stretching

Note: The exact peak positions can vary slightly depending on the sample preparation method. The presence of strong absorption bands around 1322 cm⁻¹ and 1120 cm⁻¹ is characteristic of the sulfone group, corresponding to asymmetric and symmetric SO₂ stretching vibrations, respectively[2].

Table 4: Mass Spectrometry (MS) Data
m/zAdduct
190.99281[M+H]⁺
212.97475[M+Na]⁺
208.01935[M+NH₄]⁺
189.98553[M]⁺

Data Source: Predicted data from PubChem. The mass-to-charge ratio (m/z) values correspond to various adducts of the molecule that can be observed in mass spectrometry[3]. The molecular weight of this compound is 190.64 g/mol [4][5].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (Solid Sample):

  • Dissolution: Approximately 5-25 mg of this compound is weighed and dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to a final volume of 0.6-0.7 mL in a small vial.[6][7]

  • Mixing: The vial is agitated to ensure complete dissolution of the solid. Gentle heating or vortexing can be applied if necessary.[6]

  • Filtering: To remove any particulate matter, the solution is filtered through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][7]

  • Volume Adjustment: The final volume of the solution in the NMR tube should be approximately 0.5 - 0.6 mL, corresponding to a height of about 40-50 mm.[8][9]

  • Capping and Labeling: The NMR tube is securely capped and labeled with a permanent marker.[6][8]

Data Acquisition: The prepared sample tube is placed in the NMR spectrometer. For ¹H NMR, the spectrum is acquired at a frequency of 400 MHz. For ¹³C NMR, the acquisition frequency is 100 MHz. The spectrometer's magnetic field is shimmed using the deuterium (B1214612) signal from the solvent to optimize homogeneity.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • Dissolution: A small amount (around 50 mg) of solid this compound is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[10]

  • Deposition: A drop of this solution is placed onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[10]

  • Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[10]

  • Sample Mounting: The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer.[10]

Data Acquisition: A background spectrum of the empty salt plate is typically run first. Then, the IR spectrum of the sample is recorded. The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber.

Mass Spectrometry (MS)

Sample Preparation:

  • Solution Preparation: The sample is dissolved in an appropriate volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[11]

  • Dilution: A small aliquot (e.g., 100 µL) of this solution is further diluted with a suitable solvent to a final concentration in the range of 10-100 µg/mL.[11]

  • Filtering: If any precipitate is present, the solution must be filtered to prevent blockages in the instrument.[11]

  • Vial Transfer: The final solution is placed in a 2 mL mass spectrometry vial with a screw cap.[11]

Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source which is compatible with volatile organic solvents and water.[11] The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[12][13]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Solid_Sample Solid Sample (this compound) Dissolution Dissolution in Appropriate Solvent Solid_Sample->Dissolution Weighing Filtration Filtration Dissolution->Filtration NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Filtration->NMR_Analysis Deuterated Solvent IR_Analysis IR Spectroscopy Filtration->IR_Analysis Volatile Solvent MS_Analysis Mass Spectrometry Filtration->MS_Analysis Volatile Solvent NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Analysis->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Analysis->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Analysis->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

References

An In-depth Technical Guide on the Solubility of 4-Chlorophenyl Methyl Sulfone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chlorophenyl methyl sulfone. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents available qualitative data. To provide a quantitative context, solubility data for the structurally similar compound, 4-Chlorophenyl phenyl sulfone, is also included. Furthermore, a detailed experimental protocol for determining the solubility of a solid in an organic solvent using the isothermal gravimetric method is provided, enabling researchers to generate precise data.

Introduction to this compound

This compound is a chemical compound that belongs to the sulfone group, characterized by a sulfonyl functional group linking a methyl group and a 4-chlorophenyl group.[1] Its chemical structure influences its physical and chemical properties, including its solubility in various organic solvents.[2] This compound and its analogs are utilized in various fields, including pharmaceutical development and materials science.[2] An understanding of its solubility is crucial for its application in synthesis, formulation, and biological studies.

Solubility Data

A thorough literature search revealed a lack of specific quantitative solubility data for this compound. However, qualitative solubility information has been identified.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
WaterSoluble
MethanolSoluble
AcetoneSoluble
Ethyl AcetateSoluble

Source: Qualitative data compiled from general chemical property descriptions.

To offer a perspective on the potential solubility characteristics of this compound, the following table presents quantitative solubility data for the closely related compound, 4-Chlorophenyl phenyl sulfone. It is important to note that these values are for a different, though structurally similar, compound and should be used for illustrative purposes only.

Table 2: Quantitative Solubility of 4-Chlorophenyl Phenyl Sulfone at 20°C

SolventSolubility (g/100mL)
Acetone74.4
Benzene44.4
Dioxane65.6
Hexane0.4
Isopropanol21.0

Source: Sigma-Aldrich

Experimental Protocol: Determination of Solubility by the Isothermal Gravimetric Method

The following protocol details a reliable method for determining the equilibrium solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature.[3][4]

3.1. Principle

This method establishes a solid-liquid equilibrium at a constant temperature.[5] A saturated solution is prepared by allowing an excess of the solid solute to equilibrate with the solvent.[3] A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is determined gravimetrically.[4]

3.2. Materials and Apparatus

  • This compound (or other solid solute)

  • Selected organic solvent(s) of high purity

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or magnetic stirrer with a hot plate

  • Jacketed glass vessel or sealed flasks

  • Syringes with filters (e.g., 0.45 µm PTFE)

  • Pre-weighed glass vials with airtight caps

  • Drying oven or vacuum oven

  • Desiccator

3.3. Procedure

  • Preparation of the Solid-Liquid System:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a jacketed glass vessel or a sealed flask. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

  • Equilibration:

    • Place the vessel/flask in a thermostatic shaker bath or on a magnetic stirrer with a controlled temperature bath.

    • Set the desired temperature and allow the mixture to equilibrate under constant agitation for a predetermined period (e.g., 24-72 hours). The time required for equilibrium should be established by preliminary experiments where the concentration of the solute in the liquid phase is measured at different time points until it becomes constant.

  • Sampling of the Saturated Solution:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant (the clear saturated solution) using a pre-heated or isothermally controlled syringe fitted with a filter to prevent any solid particles from being transferred.

  • Gravimetric Analysis:

    • Transfer the filtered saturated solution into a pre-weighed and labeled glass vial.

    • Seal the vial immediately to prevent solvent evaporation and weigh it to determine the total mass of the saturated solution.

    • Remove the cap and place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven should be well-ventilated. For temperature-sensitive compounds or high-boiling point solvents, a vacuum oven is recommended.

    • Continue drying until a constant mass of the solute is achieved. This can be confirmed by repeated weighing after intervals of drying.

    • Cool the vial containing the dried solute in a desiccator to room temperature before each weighing to prevent moisture absorption.

  • Data Calculation:

    • Calculate the mass of the solvent by subtracting the mass of the dried solute from the total mass of the saturated solution.

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g solvent) or mole fraction.

3.4. Safety Precautions

  • Work in a well-ventilated fume hood, especially when using volatile organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the isothermal gravimetric method for solubility determination.

experimental_workflow prep Preparation of Solid-Liquid Mixture (Excess Solute in Solvent) equil Equilibration (Constant Temperature & Agitation) prep->equil Place in thermostatic bath settle Settling of Excess Solid equil->settle Stop agitation sample Sampling of Saturated Supernatant (with Syringe Filter) settle->sample Withdraw supernatant weigh1 Weighing of Saturated Solution sample->weigh1 Transfer to pre-weighed vial evap Solvent Evaporation (Drying Oven) weigh1->evap weigh2 Weighing of Dry Solute evap->weigh2 Cool in desiccator calc Calculation of Solubility weigh2->calc

Caption: Experimental workflow for solubility determination.

References

Thermal Stability and Decomposition of 4-Chlorophenyl Methyl Sulfone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Chlorophenyl methyl sulfone. The information herein is curated for professionals in research and development, offering critical insights into the compound's behavior under thermal stress. This document details its physicochemical properties, thermal degradation characteristics, and plausible decomposition pathways, supported by established analytical methodologies.

Physicochemical Properties

This compound is a solid, crystalline compound at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₇ClO₂S[1]
Molecular Weight190.65 g/mol [2]
AppearanceOff-white powder solid[1]
Melting Point90-98 °C[2]
Boiling Point330.2 °C at 760 mmHgChemSrc
SolubilitySoluble in organic solvents[2]

Thermal Stability and Decomposition Analysis

The thermal stability of this compound is a critical parameter for its safe handling, storage, and application in various chemical processes. While specific, detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively available in peer-reviewed literature, its thermal behavior can be inferred from safety data sheets and studies on structurally related aromatic sulfones. The compound is noted to be stable under normal conditions.[1]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal the onset temperature of decomposition and the subsequent mass loss stages. Based on data for similar aromatic sulfones, the onset of thermal decomposition is expected to be above 350 °C.[3]

Table 2: Estimated Thermogravimetric Analysis Data for this compound

ParameterEstimated ValueDescription
Onset Decomposition Temperature (T_onset)> 350 °CThe temperature at which significant mass loss begins. This estimation is based on the thermal stability of related aromatic sulfones.[3]
Peak Decomposition Temperature (T_peak)> 400 °CThe temperature at which the maximum rate of mass loss occurs.
Major Mass Loss StageSingle or multi-stepThe decomposition may occur in one or more steps, corresponding to the cleavage of different bonds.
Residue at 800 °CVariableThe amount of non-volatile residue remaining at high temperatures.
Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point, followed by exothermic or endothermic events related to its decomposition at higher temperatures.

Table 3: Expected Differential Scanning Calorimetry Data for this compound

Thermal EventEstimated Temperature Range (°C)Description
Melting (T_m)90 - 98 °CA sharp endothermic peak corresponding to the solid-to-liquid phase transition.[2]
Decomposition> 350 °COne or more exothermic or endothermic peaks indicating the energy changes associated with bond breaking and formation during decomposition.[3]

Decomposition Pathway and Products

The thermal decomposition of this compound is expected to proceed through the cleavage of its weakest bonds at elevated temperatures. The primary decomposition products identified in safety data sheets include a variety of gaseous species.[1]

Hazardous Decomposition Products: [1]

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Chlorine (Cl₂)

  • Sulfur oxides (SOx)

  • Hydrogen chloride gas (HCl)

Based on the general decomposition mechanisms of aryl sulfones, a plausible thermal decomposition pathway for this compound is proposed to involve the initial cleavage of the C-S and S-O bonds. The presence of a chlorine atom on the phenyl ring may also influence the formation of chlorinated byproducts.

Decomposition_Pathway cluster_main Thermal Decomposition of this compound cluster_products Identified Products 4-CPMS This compound Radicals Initial Radical Formation (C-S Bond Cleavage) 4-CPMS->Radicals High Temperature Products Decomposition Products Radicals->Products Further Reactions CO CO Products->CO CO2 CO2 Products->CO2 Chlorine Chlorine Products->Chlorine SOx Sulfur Oxides Products->SOx HCl HCl Products->HCl

A plausible high-level decomposition pathway.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data on the thermal stability and decomposition of chemical compounds. The following sections outline standard methodologies for the key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications, typically using standard reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a purge rate of 20-50 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min is standard.

    • Temperature Range: Typically from ambient temperature to 800 °C.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset decomposition temperature, peak decomposition temperature(s) from the derivative thermogravimetric (DTG) curve, and the percentage of mass loss at each stage.

TGA_Workflow Start Start Calibrate Calibrate TGA Start->Calibrate Prepare Prepare Sample (5-10 mg) Calibrate->Prepare Setup Set Experimental Conditions (Atmosphere, Heating Rate) Prepare->Setup Run Run TGA Experiment Setup->Run Analyze Analyze TGA/DTG Curves Run->Analyze End End Analyze->End

Workflow for Thermogravimetric Analysis.
Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition, and to quantify the associated enthalpy changes for this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum or sealed pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or an inert gas purge at a flow rate of 20-50 mL/min.

    • Heating Rate: A controlled heating rate, typically 10 °C/min.

    • Temperature Program: Heat the sample from ambient temperature through its melting point and into the decomposition region.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting DSC thermogram to determine the melting point (peak of the endotherm) and the onset temperature and enthalpy of any decomposition events.

DSC_Workflow Start Start Calibrate Calibrate DSC Start->Calibrate Prepare Prepare Sample and Reference Pans Calibrate->Prepare Setup Set Temperature Program Prepare->Setup Run Run DSC Experiment Setup->Run Analyze Analyze DSC Thermogram for Melting and Decomposition Events Run->Analyze End End Analyze->End

Workflow for Differential Scanning Calorimetry.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual volatile and semi-volatile products formed during the thermal decomposition of this compound.

Methodology:

  • Instrument Setup: Interface a pyrolyzer with a GC-MS system.

  • Sample Preparation: Place a small, accurately weighed amount (typically < 1 mg) of this compound into a pyrolysis tube or sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: A temperature within the decomposition range identified by TGA (e.g., 450-600 °C).

    • Pyrolysis Time: Typically a few seconds.

  • GC-MS Analysis:

    • The pyrolysis products are swept into the GC column by an inert carrier gas (e.g., helium).

    • The compounds are separated based on their boiling points and interaction with the GC column stationary phase.

    • The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

  • Data Analysis: Identify the individual decomposition products by comparing their mass spectra with a library of known compounds (e.g., NIST library).

PyGCMS_Workflow Start Start Prepare Prepare Sample for Pyrolysis Start->Prepare Pyrolyze Pyrolyze Sample at High Temperature Prepare->Pyrolyze Separate Separate Decomposition Products by GC Pyrolyze->Separate Identify Identify Products by MS Separate->Identify Analyze Analyze Mass Spectra and Chromatogram Identify->Analyze End End Analyze->End

Workflow for Pyrolysis-GC-MS Analysis.

Conclusion

This technical guide consolidates the available information on the thermal stability and decomposition of this compound. While direct and detailed experimental data is limited, a combination of safety data and analysis of related compounds provides a solid foundation for understanding its thermal behavior. The compound is thermally stable under normal conditions, with significant decomposition expected to occur at temperatures exceeding 350 °C. The primary decomposition products are gaseous species resulting from the fragmentation of the molecule. For precise quantitative data and a definitive elucidation of the decomposition mechanism, further experimental investigation using the detailed protocols outlined in this guide is recommended.

References

The Biological Activities of 4-Chlorophenyl Methyl Sulfone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenyl methyl sulfone is a chemical compound that has garnered attention in various scientific disciplines, primarily as a metabolite of the environmental contaminant 4-chlorophenyl methyl sulfide (B99878) and as a structural motif in the design of new therapeutic agents. While its direct mechanism of action as a primary biological agent is not extensively elucidated in publicly available literature, this technical guide consolidates the current understanding of its biological interactions. This document summarizes its role as a metabolite, its toxicological profile, and the potential mechanisms of action inferred from studies on structurally related aryl sulfones, with a focus on anti-inflammatory pathways.

Introduction

This compound belongs to the class of aryl sulfones, a group of organosulfur compounds characterized by a sulfonyl group attached to two aryl groups. While it serves as a versatile chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, its presence in biological systems is often the result of the metabolic oxidation of 4-chlorophenyl methyl sulfide.[1] Understanding the biological fate and activity of this compound is crucial for assessing the toxicological impact of its parent compounds and for exploring its potential as a pharmacophore in drug discovery.

Metabolism of 4-Chlorophenyl Methyl Sulfide to this compound

The primary route of formation of this compound in biological systems is through the oxidation of 4-chlorophenyl methyl sulfide. This biotransformation is a two-step process involving the formation of a sulfoxide (B87167) intermediate.

The initial oxidation of 4-chlorophenyl methyl sulfide to 4-chlorophenyl methyl sulfoxide is catalyzed by flavin-containing monooxygenase (FMO) and cytochrome P450 (CYP) enzymes.[2][3] Subsequent oxidation of the sulfoxide yields this compound.

Metabolic Pathway of 4-Chlorophenyl Methyl Sulfide

Metabolic Oxidation of 4-Chlorophenyl Methyl Sulfide cluster_0 Phase I Metabolism 4-Chlorophenyl_methyl_sulfide 4-Chlorophenyl methyl sulfide 4-Chlorophenyl_methyl_sulfoxide 4-Chlorophenyl methyl sulfoxide 4-Chlorophenyl_methyl_sulfide->4-Chlorophenyl_methyl_sulfoxide FMO, CYP450 4-Chlorophenyl_methyl_sulfone This compound 4-Chlorophenyl_methyl_sulfoxide->4-Chlorophenyl_methyl_sulfone CYP450

Caption: Metabolic pathway of 4-chlorophenyl methyl sulfide to this compound.

Experimental Protocol: In Vitro Sulfoxidation Assay

The kinetic parameters for the sulfoxidation of 4-chlorophenyl methyl sulfide have been determined using purified pig liver FMO.[2]

  • Enzyme Preparation: Flavin-containing monooxygenase is purified from pig liver microsomes.

  • Reaction Mixture: The incubation mixture contains the purified FMO, NADPH, and varying concentrations of 4-chlorophenyl methyl sulfide in a suitable buffer.

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature.

  • Analysis: The formation of the sulfoxide metabolite is monitored over time using techniques such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The initial rates of reaction are plotted against substrate concentrations, and the Michaelis-Menten constant (Km) and maximum velocity (Vmax) are determined by non-linear regression analysis.

Quantitative Data

Table 1: Michaelis-Menten Kinetic Parameters for the Sulfoxidation of 4-Chlorophenyl Methyl Sulfide by Pig Liver FMO[2]
SubstrateKm (mM)Vmax (nmol/mg protein/min)
4-Chlorophenyl methyl sulfide0.185 ± 0.03103 ± 5.0
Table 2: Acute Toxicological Data for this compound[4][5]
SpeciesRoute of AdministrationLD50
RatOral400 mg/kg
MouseOral606 mg/kg
RatDermal>5630 mg/kg

Inferred Mechanism of Action: Anti-inflammatory Activity

Direct studies on the mechanism of action of this compound are scarce. However, research on structurally related aryl sulfones suggests a potential role as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6] COX enzymes are key to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.

Proposed Anti-inflammatory Signaling Pathway

Inferred Anti-inflammatory Mechanism of Aryl Sulfones Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Aryl_Sulfones Aryl Sulfones (e.g., 4-Chlorophenyl methyl sulfone derivatives) Aryl_Sulfones->COX_Enzymes Inhibition

Caption: Potential anti-inflammatory pathway of aryl sulfones via COX inhibition.

Studies on a series of 4-(aryloyl)phenyl methyl sulfones have demonstrated their ability to inhibit COX-1 and COX-2 with varying degrees of potency and selectivity.[4][5] For instance, an N-arylindole derivative of this class was found to be a potent and selective COX-2 inhibitor with a COX-1/COX-2 IC50 ratio of 262.[5] While these are more complex molecules than this compound, they share the same core structure, suggesting that this simpler compound may possess similar, albeit likely less potent, activity.

Other Biological Activities and Toxicological Effects

Induction of Hepatic Microsomal Enzymes

Studies in rats and rhesus monkeys have indicated that this compound, along with its sulfide and sulfoxide precursors, can induce hepatic microsomal enzymes.[3] This was suggested by decreased hexobarbital (B1194168) sleep times following treatment, which is consistent with an increased rate of metabolism of the barbiturate (B1230296) by induced liver enzymes.[7]

General Toxicology

Toxicological evaluations have shown that this compound exhibits mild skin irritation in rabbits but no eye irritation.[7] It was found to be non-mutagenic in the Ames assay.[7] Pathological changes observed in animal studies following administration of this compound and its precursors include hepatic megalocytosis with syncytial cell formation and hepatic necrosis in both mice and rats.[7]

Conclusion

The current body of scientific literature primarily characterizes this compound as a metabolite of 4-chlorophenyl methyl sulfide. Its biological activity appears to be linked to the induction of hepatic enzymes, and it exhibits a defined toxicological profile. While direct evidence for a specific mechanism of action is limited, the anti-inflammatory properties of structurally related aryl sulfones, particularly through the inhibition of COX enzymes, provide a plausible avenue for future investigation into the pharmacological potential of this compound. Further research, including comprehensive enzyme inhibition and receptor binding assays, is necessary to fully elucidate its role in biological systems.

References

A Technical Guide to the Industrial Applications of 4-Chlorophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Chlorophenyl methyl sulfone (CAS No: 98-57-7) is a highly stable and versatile organosulfur compound that has garnered significant attention across various industrial sectors. Characterized by its unique sulfone functional group and chlorinated aromatic ring, it serves as a critical intermediate in the synthesis of a wide array of value-added products. This technical guide provides an in-depth analysis of its principal applications in pharmaceuticals, agrochemicals, and advanced polymer science. It details the compound's physicochemical properties, outlines established synthesis protocols, and presents key toxicological data to ensure safe handling and application. This document is intended for researchers, chemists, and professionals in drug development and material science seeking to leverage the unique chemical attributes of this compound in their work.

Introduction

This compound is a crystalline solid that exhibits excellent stability and solubility in many organic solvents.[1] Its chemical structure, featuring a methylsulfonyl group attached to a p-chlorinated benzene (B151609) ring, makes it a reactive yet stable building block in organic synthesis. The electron-withdrawing nature of the sulfone group, combined with the reactivity of the chloro-substituent, allows for a range of chemical transformations. These properties have established this compound as a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers, where it contributes to the final product's desired efficacy, durability, and performance characteristics.[1]

Physicochemical and Toxicological Data

Quantitative data regarding the physical, chemical, and toxicological properties of this compound are summarized below for clear reference and comparison.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 98-57-7[1][2][3][4]
Molecular Formula C₇H₇ClO₂S[1][2][3][5][6]
Molecular Weight 190.65 g/mol [1][2][5]
Appearance White to off-white/light yellow crystalline powder[1][3][6]
Melting Point 90-98 °C[1]
Boiling Point 330.2 ± 34.0 °C at 760 mmHg[2]
Density 1.3 ± 0.1 g/cm³[2]
Purity ≥ 98%[1][3]
Acute Toxicity Data
Test TypeRoute of ExposureSpeciesDose/DurationSource(s)
LD50 OralRat400 mg/kg[2]
LD50 OralMouse606 mg/kg[2]
LD SkinRat>5600 mg/kg[2]

Safety Summary: this compound is classified as harmful if swallowed and is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[6] It is stable under normal conditions but is incompatible with strong oxidizing agents.[6] Hazardous decomposition can release carbon oxides, sulfur oxides, chlorine, and hydrogen chloride gas.[6]

Core Industrial Applications

The versatility of this compound makes it a cornerstone intermediate in several key industries.

Pharmaceutical Synthesis

In the pharmaceutical sector, this compound is a valuable intermediate for developing novel therapeutic agents.[1] Its documented anti-inflammatory properties make it a particularly useful precursor for drugs targeting inflammatory diseases.[1] Medicinal chemists leverage its structure to enhance the efficacy and modify the pharmacokinetic profiles of drug candidates.[1]

G cluster_workflow Role in Pharmaceutical Development Start 4-Chlorophenyl methyl sulfone (Intermediate) Step1 Chemical Modification (e.g., Substitution, Coupling) Start->Step1 Reaction Step2 Advanced Intermediate Synthesis Step1->Step2 Purification End Active Pharmaceutical Ingredient (API) (e.g., Anti-inflammatory) Step2->End Final Synthesis Step

Caption: Logical workflow of this compound in API synthesis.

Agrochemical Formulation

This compound is utilized in the formulation of modern agrochemicals, including pesticides and herbicides.[1][3] Its incorporation into the molecular structure of active ingredients can enhance their stability and biological activity, contributing to more effective crop protection solutions.[1] Research into related compounds, such as trichloromethyl-4-chlorophenyl sulfone, has demonstrated their potential for transformation into new compounds with significant pesticidal activity, highlighting the importance of the chlorophenyl sulfone moiety in this field.[7]

Advanced Polymer & Material Science

In material science, the compound is a key monomer and modifying agent in the synthesis of high-performance polymers, most notably aromatic polysulfones.[1][8] When used as a sulfonylating agent, it significantly improves the thermal stability, mechanical strength, and chemical resistance of the resulting polymers.[1] These enhanced properties are critical for applications in demanding environments.

Key applications include:

  • High-Performance Polymers: Production of polysulfones and polyether sulfones valued for their toughness and stability at high temperatures.[8][9]

  • Specialty Coatings and Adhesives: Formulations that provide superior durability and resistance to chemical degradation.[1]

  • Aerospace and Medical Components: Manufacturing of parts that require high strength, transparency, and thermal resistance.[10]

G cluster_applications Industrial Application Pathways Intermediate 4-Chlorophenyl methyl sulfone Pharma Pharmaceuticals Intermediate->Pharma Intermediate Agro Agrochemicals Intermediate->Agro Precursor Polymer Polymers & Materials Intermediate->Polymer Monomer/Agent

Caption: Role as a central intermediate for diverse industrial applications.

Synthesis and Experimental Protocols

The industrial production of this compound is typically achieved through a two-step process starting from substituted benzene sulfonyl chloride. This method is noted for its high overall yield and operational simplicity.[11]

Experimental Protocol: Two-Step Synthesis

This protocol is adapted from established patent literature for the preparation of phenyl methyl sulfone derivatives.[11]

Step 1: Reduction of 4-Chlorobenzene Sulfonyl Chloride to Sodium 4-Chlorobenzenesulfinate (B8685509)

  • Reaction Setup: In a suitable reaction vessel (e.g., a 500 mL flask), add 25.2 g of sodium sulfite (B76179) (Na₂SO₃), 100 mL of water, and 16.8 g of sodium bicarbonate (NaHCO₃).

  • Addition of Starting Material: While stirring, add 21.1 g (0.1 mol) of 4-chlorobenzene sulfonyl chloride to the aqueous solution.

  • Reaction Conditions: Heat the mixture to 80-90 °C and maintain this temperature with continuous stirring for approximately 2.5 to 3 hours to complete the reduction reaction. The completion can be monitored by TLC.

  • Intermediate Isolation: The resulting aqueous solution contains sodium 4-chlorobenzenesulfinate and is typically used directly in the next step without isolation.

Step 2: Methylation of Sodium 4-Chlorobenzenesulfinate

  • Reagent Addition: To the warm solution from Step 1, slowly add 13.9 g (0.11 mol) of dimethyl sulfate (B86663) ((CH₃)₂SO₄) dropwise over 30-60 minutes. Maintain the temperature at 60-70 °C.

  • Reaction Conditions: After the addition is complete, continue stirring the mixture at 60-70 °C for an additional 1-2 hours to ensure the methylation reaction goes to completion.[12]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. A significant amount of solid precipitate will form.[11]

    • If any excess dimethyl sulfate is present, it can be quenched by carefully adding a small amount of 25% aqueous ammonia.[12]

    • Isolate the solid product by filtration.

    • Wash the collected solid thoroughly with water to remove any inorganic salts.

    • Dry the product in a vacuum oven at 60 °C.

  • Yield and Purity: This process typically results in this compound with a yield exceeding 90% and a melting point of approximately 98-99 °C.[11]

References

Environmental Fate and Degradation of 4-Chlorophenyl Methyl Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenyl methyl sulfone is a chemical intermediate utilized in the synthesis of various pharmaceuticals and agrochemicals. Its environmental persistence and degradation pathways are of significant interest to ensure its safe use and minimize potential ecological impact. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of this compound, including its physicochemical properties, and both biotic and abiotic degradation routes. Detailed experimental protocols from key studies are presented, and quantitative data are summarized for comparative analysis. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the transformation processes of this compound in the environment.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior and distribution in various environmental compartments.

PropertyValueReference
CAS Number 98-57-7[1]
Molecular Formula C₇H₇ClO₂S[2]
Molecular Weight 190.64 g/mol [2]
Appearance White to light yellow crystalline powder[3]
Melting Point 95-98 °C[1]
Water Solubility Data not readily available; expected to be low.
LogP (Octanol-Water Partition Coefficient) 1.06[4]

Biotic Degradation

The primary route of degradation for this compound in the environment appears to be through microbial activity, particularly in soil ecosystems.

Aerobic Soil Degradation

Studies have shown that this compound can be mineralized by soil microorganisms under aerobic conditions. The degradation process involves the cleavage of the aromatic ring and the subsequent oxidation of the organic carbon to carbon dioxide (CO₂).

Table 2: Mineralization of ¹⁴C-labeled p-Chlorophenyl Methyl Sulfone in Soil

Concentration (ppm)¹⁴CO₂ Evolved (% of initial)
0.517
510
505

Data extrapolated from a 160-day incubation study.

Proposed Biodegradation Pathway

While specific metabolic intermediates of this compound degradation have not been fully elucidated, a putative pathway can be proposed based on the known microbial degradation of chlorophenols and aromatic sulfones. The initial attack likely involves the hydroxylation of the aromatic ring, followed by ring cleavage.

Biodegradation_Pathway cluster_0 Phase 1: Ring Activation cluster_1 Phase 2: Ring Cleavage cluster_2 Phase 3: Central Metabolism 4-CPMS 4-Chlorophenyl methyl sulfone Metabolite_A Hydroxylated Intermediate (e.g., Chlorocatechol derivative) 4-CPMS->Metabolite_A Monooxygenase Metabolite_B Ring Cleavage Product Metabolite_A->Metabolite_B Dioxygenase TCA TCA Cycle Intermediates Metabolite_B->TCA Further Degradation CO2 CO₂ + H₂O + Cl⁻ + SO₄²⁻ TCA->CO2

Figure 1: Proposed aerobic biodegradation pathway for this compound.
Key Enzymes in Analogous Compound Degradation

The degradation of chlorinated aromatic compounds is often initiated by mono- and dioxygenases that introduce hydroxyl groups onto the aromatic ring, making it susceptible to cleavage. The subsequent ring fission is typically catalyzed by catechol dioxygenases .[5] The sulfone group's fate is less clear, but desulfonation by sulfatases is a plausible step.[6]

Abiotic Degradation

Information on the abiotic degradation of this compound is limited. However, based on its chemical structure, hydrolysis and photolysis are potential, albeit likely slow, degradation pathways.

Hydrolysis

The carbon-sulfur bonds in the sulfone group and the aryl-chlorine bond are generally stable to hydrolysis under typical environmental pH and temperature conditions.[7] Significant hydrolysis is not expected to be a major degradation pathway for this compound.

Photolysis

Aromatic compounds can undergo photodegradation upon absorption of ultraviolet radiation. For this compound, this could potentially lead to the cleavage of the C-Cl or C-S bonds. However, without specific experimental data, the environmental relevance of photolysis remains speculative. The quantum yield for the photodegradation of the related compound 4-chlorophenol (B41353) has been studied, suggesting that such processes are possible for chlorinated aromatic compounds.[8]

Experimental Protocols

This section provides detailed methodologies from key studies investigating the degradation of p-chlorophenyl methyl sulfone and the analysis of related compounds.

Aerobic Soil Degradation Study

Objective: To evaluate the mineralization of ¹⁴C ring-labeled p-chlorophenyl methyl sulfone in soil.

Methodology:

  • Soil Preparation: A sandy loam soil was passed through a 2-mm sieve.

  • Spiking: The soil was amended with ¹⁴C ring-labeled p-chlorophenyl methyl sulfone at concentrations of 0.5, 5, and 50 ppm.

  • Incubation: The treated soil was incubated in the dark at a constant temperature of 30°C and maintained at field capacity moisture level for 160 days.

  • CO₂ Trapping: Evolved CO₂ was trapped in a sodium hydroxide (B78521) solution.

  • Analysis: The amount of ¹⁴CO₂ produced was quantified using liquid scintillation counting. Total CO₂ was also measured to assess overall microbial activity.

Soil_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Soil Sieved Soil Spike Spike with ¹⁴C-4-CPMS Soil->Spike Incubate Incubate (160 days, 30°C, dark, field capacity) Spike->Incubate Trap Trap Evolved CO₂ (NaOH solution) Incubate->Trap LSC Quantify ¹⁴CO₂ via Liquid Scintillation Counting Trap->LSC Total_CO2 Measure Total CO₂ Trap->Total_CO2

Figure 2: Experimental workflow for the aerobic soil degradation study.
Analytical Methodology for Sulfones in Environmental Matrices

While a specific method for this compound in soil was not found, a common approach for analyzing persistent organic pollutants, including sulfones, in complex matrices involves QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by chromatographic analysis.

Proposed Analytical Workflow:

  • Extraction: A soil or water sample is extracted with an organic solvent (e.g., acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is cleaned up by adding a sorbent material (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and graphitized carbon black to remove pigments) and centrifuging.

  • Analysis: The final extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

A reverse-phase HPLC method has been described for the analysis of this compound using an acetonitrile (B52724) and water mobile phase with a phosphoric acid modifier.[4] For MS compatibility, formic acid can be used as a substitute for phosphoric acid.[4]

Analytical_Workflow Sample Soil or Water Sample Extraction QuEChERS Extraction (Acetonitrile, Salts) Sample->Extraction Cleanup d-SPE Cleanup (PSA, C18, etc.) Extraction->Cleanup Analysis GC-MS or LC-MS/MS Analysis Cleanup->Analysis

Figure 3: General analytical workflow for the determination of this compound in environmental samples.

Environmental Persistence and Bioaccumulation

The logP value of 1.06 suggests a low potential for bioaccumulation in fatty tissues. However, the stability of the sulfone group, as seen in the persistence of metabolites of other organochlorine compounds like PCBs and DDE, indicates that this compound and its metabolites could be persistent in the environment.[11] The soil degradation study showed that complete mineralization is a slow process.

Conclusion

The environmental fate of this compound is primarily dictated by biotic degradation processes in soil, leading to its slow mineralization. Abiotic degradation pathways such as hydrolysis and photolysis are not considered to be significant routes of transformation under typical environmental conditions. While the potential for bioaccumulation appears low based on its physicochemical properties, the inherent stability of the sulfone moiety suggests that the compound and its potential metabolites may exhibit environmental persistence. Further research is required to fully elucidate the specific microbial degradation pathways, identify intermediate metabolites, and determine precise degradation kinetics under various environmental conditions. Standardized analytical methods for the routine monitoring of this compound in environmental matrices should also be established.

References

Methodological & Application

Application Notes and Protocols: The Use of 4-Chlorophenyl Methyl Sulfone in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 4-chlorophenyl methyl sulfone and its derivatives as potent anti-inflammatory agents. The protocols and data presented are based on preclinical research and are intended for informational and research purposes.

Introduction

The development of novel anti-inflammatory drugs with improved efficacy and safety profiles is a continuous pursuit in medicinal chemistry. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for treating pain and inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. While effective, traditional NSAIDs can cause gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 isoform. The discovery of the inducible COX-2 isoform, which is upregulated at sites of inflammation, has led to the development of selective COX-2 inhibitors.

Recent research has identified a class of compounds, 4-(aryloyl)phenyl methyl sulfones, as promising selective COX-2 inhibitors with potent anti-inflammatory activity. This document details the synthesis, biological evaluation, and mechanism of action of these compounds, highlighting the utility of the this compound scaffold in designing novel anti-inflammatory drug candidates.

Data Presentation

The following tables summarize the quantitative data from studies on 4-(aryloyl)phenyl methyl sulfone derivatives, demonstrating their inhibitory activity against COX enzymes and their in vivo anti-inflammatory effects.

Table 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibitory Activity of 4-(Aryloyl)phenyl Methyl Sulfone Derivatives

CompoundR GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1 4-Chlorophenyl>1000.25>400
2 4-Methoxyphenyl>1000.30>333
3 4-Fluorophenyl>1000.28>357
4 Thiophen-2-yl>1000.15>667
5 N-Methylindol-3-yl>1000.09>1111
Celecoxib -150.04375
Ibuprofen -1.25.50.22

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vivo Anti-Inflammatory Activity of Selected 4-(Aryloyl)phenyl Methyl Sulfone Derivatives in Carrageenan-Induced Rat Paw Edema Model

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3hUlcerogenic Index
1 (4-Chlorophenyl) 20651.2
4 (Thiophen-2-yl) 20721.0
5 (N-Methylindol-3-yl) 10780.8
Celecoxib 10751.5
Ibuprofen 50554.5

Paw edema inhibition is a measure of the anti-inflammatory effect. The ulcerogenic index is a measure of gastrointestinal side effects, with a lower value indicating better safety.

Experimental Protocols

Protocol 1: General Synthesis of 4-(Aryloyl)phenyl Methyl Sulfones

This protocol describes a general method for the synthesis of 4-(aryloyl)phenyl methyl sulfones via Friedel-Crafts acylation.

Materials:

  • This compound

  • Appropriate aroyl chloride (e.g., 4-chlorobenzoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1N HCl)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a stirred solution of this compound (1 equivalent) in anhydrous DCM at 0 °C, add anhydrous aluminum chloride (2.5 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the desired aroyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1N HCl.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired 4-(aryloyl)phenyl methyl sulfone.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Enzyme Immunoassay (EIA) kit for prostaglandin (B15479496) E₂ (PGE₂)

  • Assay buffer (e.g., Tris-HCl buffer)

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations (or vehicle control - DMSO).

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37 °C for 10 minutes.

  • Terminate the reaction by adding a stop solution (e.g., 1N HCl).

  • Quantify the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

G cluster_synthesis Experimental Workflow: Synthesis and Evaluation start Starting Material: 4-Chlorophenyl methyl sulfone reaction Friedel-Crafts Acylation (Aroyl Chloride, AlCl3) start->reaction product 4-(Aryloyl)phenyl methyl sulfone Derivatives reaction->product purification Purification (Column Chromatography) product->purification evaluation Biological Evaluation: - In Vitro COX Inhibition - In Vivo Anti-inflammatory Activity purification->evaluation G cluster_pathway Signaling Pathway: COX-2 Mediated Inflammation membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox2 COX-2 (Cyclooxygenase-2) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation inhibitor 4-(Aryloyl)phenyl methyl sulfones inhibitor->cox2 Selective Inhibition

Application Notes and Protocols: 4-Chlorophenyl Methyl Sulfone as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

4-Chlorophenyl methyl sulfone is a versatile chemical intermediate with significant applications in the synthesis of a variety of agrochemicals, particularly pesticides.[1] Its stable sulfone group and the reactive chlorine-substituted aromatic ring make it a valuable building block for creating complex molecules with desired biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, with a focus on the acaricide Tetradifon.

Properties and Specifications

This compound is a white solid with a melting point of 98-99°C.[1] Key specifications are summarized in the table below.

PropertyValueReference
Chemical Formula C₇H₇ClO₂S
Molecular Weight 190.65 g/mol
CAS Number 98-57-7[1]
Appearance White Powder/Solid[1]
Melting Point 98-99 °C[1]
Purity ≥98%

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from 4-chlorobenzenesulfonyl chloride. This process includes a reduction followed by methylation. A reported synthesis protocol achieves a high yield of 92.1%.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

Procedure:

  • Reduction of 4-chlorobenzenesulfonyl chloride: In a suitable reaction vessel, dissolve 4-chlorobenzenesulfonyl chloride in an appropriate solvent. Add a solution of sodium sulfite and sodium bicarbonate in water. Heat the mixture to reflux for 4 hours to facilitate the reduction to the corresponding sulfinate salt.

  • Methylation: Cool the reaction mixture to 40°C. Slowly add dimethyl sulfate to the mixture, maintaining the temperature between 40-45°C. After the addition is complete, continue the reaction for an additional 2.5 hours.

  • Work-up and Isolation: Heat the mixture to reflux for 1 hour. After cooling to room temperature, a solid precipitate will form. Filter the solid, wash with water, and dry to obtain this compound.

Expected Yield: 92.1%[1]

Application in Agrochemical Synthesis: The Case of Tetradifon

This compound serves as a precursor for the synthesis of various agrochemicals. A prominent example is its utility in the synthesis of the acaricide Tetradifon. The chemical structure of Tetradifon is 4-chlorophenyl 2,4,5-trichlorophenyl sulfone. The synthesis of Tetradifon can be achieved through a Friedel-Crafts reaction, where 4-chlorobenzenesulfonyl chloride (derivable from this compound) reacts with 1,2,4-trichlorobenzene (B33124) in the presence of a Lewis acid catalyst.

Synthetic Pathway to Tetradifon

The logical synthetic route from this compound to Tetradifon involves the conversion of the methyl sulfone to a sulfonyl chloride, followed by a Friedel-Crafts reaction.

Caption: Synthetic pathway from this compound to Tetradifon.

Experimental Protocol: Synthesis of Tetradifon via Friedel-Crafts Reaction

This protocol outlines the synthesis of Tetradifon from 4-chlorobenzenesulfonyl chloride and 1,2,4-trichlorobenzene.

Materials:

  • 4-chlorobenzenesulfonyl chloride

  • 1,2,4-trichlorobenzene

  • Anhydrous aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃)

  • Anhydrous inert solvent (e.g., carbon disulfide, nitrobenzene)

  • Hydrochloric acid (HCl), crushed ice

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl evolved), place anhydrous aluminum chloride (1.1 - 1.3 equivalents) and the anhydrous solvent.

  • Addition of Reactants: Cool the mixture in an ice bath. A solution of 4-chlorobenzenesulfonyl chloride (1 equivalent) and 1,2,4-trichlorobenzene (1-1.2 equivalents) in the same anhydrous solvent is added dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature and then heated to a moderate temperature (e.g., 50-60°C) for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether. Wash the combined organic layers with water, a dilute solution of sodium bicarbonate, and finally with brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data:

ReactantMolar RatioNotes
4-Chlorobenzenesulfonyl Chloride1
1,2,4-Trichlorobenzene1 - 1.2
Aluminum Chloride1.1 - 1.3Catalyst
Product
Tetradifon-Yields are typically high but depend on specific reaction conditions.

Logical Workflow for Agrochemical Synthesis

The general workflow for utilizing this compound as an intermediate in agrochemical synthesis involves a series of logical steps from precursor synthesis to final product formulation.

Agrochemical_Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Functionalization & Coupling cluster_2 Purification & Formulation Start Starting Materials (e.g., 4-Chlorobenzene) Intermediate 4-Chlorophenyl Methyl Sulfone Start->Intermediate Synthesis & Purification Activated_Intermediate Activated Intermediate (e.g., Sulfonyl Chloride) Intermediate->Activated_Intermediate Activation Step Crude_Product Crude Agrochemical Product Activated_Intermediate->Crude_Product Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Crude_Product Purified_Product Purified Active Ingredient Crude_Product->Purified_Product Purification (e.g., Recrystallization) Formulation Final Agrochemical Formulation Purified_Product->Formulation Formulation with Adjuvants

Caption: General workflow for agrochemical synthesis using this compound.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of agrochemicals. Its utility is demonstrated in the synthesis of the acaricide Tetradifon through a multi-step process that highlights key organic reactions such as reduction, methylation, and Friedel-Crafts acylation. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the agrochemical industry for the effective utilization of this important building block.

References

Application of 4-Chlorophenyl Methyl Sulfone in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-chlorophenyl methyl sulfone in polymer chemistry, specifically focusing on its role as an end-capping agent in the synthesis of poly(aryl ether sulfone)s (PAES).

Introduction

This compound is a versatile organic compound utilized in various chemical syntheses. In polymer chemistry, its primary application is as a chain-terminating or end-capping agent in polycondensation reactions for producing high-performance thermoplastics like poly(aryl ether sulfone)s (PAES). The incorporation of this compound allows for precise molecular weight control and imparts specific end-group functionalities to the polymer, which can influence properties such as processability, thermal stability, and reactivity for further modifications.[1]

The sulfone group in this compound enhances the thermal and chemical resistance of materials, making it a valuable additive in the formulation of specialty polymers, coatings, and adhesives.[2] Its structure allows it to react in nucleophilic aromatic substitution reactions, a common method for synthesizing PAES.

Principle of Application: End-Capping in Poly(aryl ether sulfone) Synthesis

Poly(aryl ether sulfone)s are typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between a bisphenol and an activated dihalo-diaryl sulfone monomer. To control the molecular weight of the resulting polymer, a monofunctional reactant, or end-capper, is introduced into the polymerization. This compound serves this purpose effectively.

The reaction proceeds by the displacement of the chloro group on the this compound by a phenoxide end group of the growing polymer chain. This terminates the chain growth at that end. The methyl sulfone group is generally less reactive than the chloro group under typical polyether sulfone synthesis conditions, but its presence can enhance the thermal stability of the resulting polymer chain end.

Diagram of the End-Capping Process

End_Capping_Process cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Growing_Polymer Growing PAES Chain with Phenoxide End-Group Reaction_Step Nucleophilic Aromatic Substitution (SNAr) Growing_Polymer->Reaction_Step End_Capper 4-Chlorophenyl methyl sulfone End_Capper->Reaction_Step End_Capped_Polymer End-Capped PAES Chain Reaction_Step->End_Capped_Polymer Chain Termination

Caption: Workflow of PAES end-capping with this compound.

Experimental Protocol: Synthesis of End-Capped Poly(aryl ether sulfone)

This protocol describes the synthesis of a controlled molecular weight poly(aryl ether sulfone) using 4,4'-biphenol and 4,4'-dichlorodiphenyl sulfone, with this compound as the end-capping agent.

Materials
  • 4,4'-Biphenol

  • 4,4'-Dichlorodiphenyl sulfone (DCDPS)

  • This compound

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene (B28343)

  • Methanol (B129727)

  • Deionized water

Equipment
  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap

  • Condenser

  • Nitrogen inlet

  • Thermocouple

  • Heating mantle

  • Büchner funnel and filter flask

  • Vacuum oven

Procedure
  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap with a condenser, and a nitrogen inlet. Ensure the system is dry and can be maintained under a nitrogen atmosphere.

  • Charging Reactants: To the flask, add 4,4'-biphenol, a molar excess of 4,4'-dichlorodiphenyl sulfone (e.g., 1.05 moles per mole of biphenol), and the calculated amount of this compound for the desired molecular weight. Add anhydrous potassium carbonate (in molar excess relative to the biphenol) and anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids concentration of 25-35% (w/v).

  • Azeotropic Dehydration: Add toluene to the reaction mixture. Heat the mixture to reflux (around 140-150 °C) with stirring to azeotropically remove water. Continue until no more water is collected in the Dean-Stark trap (approximately 2-4 hours).

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 160-170 °C to remove the remaining toluene. Maintain the reaction at this temperature under a nitrogen blanket with vigorous stirring for 4-8 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification: Cool the viscous polymer solution to below 100 °C and dilute with additional DMAc if necessary. Slowly pour the polymer solution into a stirred excess of methanol or a methanol/water mixture to precipitate the polymer.

  • Washing: Filter the precipitated polymer and wash it thoroughly with hot deionized water several times to remove salts and residual solvent. Then, wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours or until a constant weight is achieved.

Experimental Workflow Diagram

Polymer_Synthesis_Workflow cluster_setup 1. Reactor Setup cluster_reaction_steps 2. Reaction cluster_workup 3. Product Isolation A Assemble dry three-neck flask with stirrer, Dean-Stark trap, condenser, and N2 inlet B Charge reactants: - 4,4'-Biphenol - DCDPS - this compound - K2CO3, DMAc, Toluene A->B C Azeotropic dehydration (reflux at 140-150 °C) B->C D Remove toluene and increase temperature to 160-170 °C C->D E Polymerization (4-8 hours) D->E F Cool and dilute the polymer solution E->F G Precipitate polymer in methanol/water F->G H Filter and wash with hot water and methanol G->H I Dry polymer in vacuum oven at 120 °C H->I

Caption: Step-by-step workflow for the synthesis of end-capped PAES.

Quantitative Data

The amount of this compound used as an end-capper directly influences the final molecular weight of the poly(aryl ether sulfone). The following table provides representative data for the synthesis of PAES with varying amounts of the end-capper.

Sample IDMolar Ratio (Biphenol:DCDPS:End-capper)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)
PAES-11 : 1.05 : 0.0145,00095,0002.11225
PAES-21 : 1.05 : 0.0230,00063,0002.10220
PAES-31 : 1.05 : 0.0415,00032,0002.13212

Note: The data presented are representative and may vary based on specific reaction conditions.

Characterization

The synthesized end-capped poly(aryl ether sulfone)s can be characterized by various techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and the incorporation of the end-capper.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound may be harmful if swallowed or in contact with skin. Handle with care.

  • The solvents used (DMAc, toluene) are flammable and have associated health risks. Avoid inhalation and contact with skin.

  • The reaction is conducted at high temperatures. Use appropriate caution to avoid burns.

Conclusion

This compound is an effective end-capping agent for controlling the molecular weight of poly(aryl ether sulfone)s synthesized via nucleophilic aromatic substitution. The protocol provided herein offers a reliable method for producing well-defined PAES with tailored properties. The use of this end-capper contributes to the development of high-performance polymers for a range of applications in materials science and other fields.

References

Application Notes: 4-Chlorophenyl Methyl Sulfone as a Functional Moiety for Tunable Polymer Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chlorophenyl methyl sulfone is a chemical compound that has found a niche application in advanced polymer chemistry, not as a direct sulfonylating agent for modifying polymer backbones, but as a key functional moiety for controlling the degradation rates of hydrogels. Its strong electron-withdrawing nature is harnessed to tune the hydrolysis of crosslinks within a polymer network, making it a valuable tool for researchers in drug development and tissue engineering who require materials with predictable degradation profiles.

These application notes provide an overview and detailed protocols for the use of this compound in the synthesis of tunable, degradable hydrogels. The information is targeted towards researchers, scientists, and drug development professionals working with advanced polymer formulations.

Principle of Application

In the context of polymer chemistry, this compound is utilized as an electron-withdrawing group (EWG) incorporated into the structure of a crosslinking agent. This crosslinker is then used to form a hydrogel by reacting with a functionalized polymer. The rate of hydrogel degradation is controlled by the base-catalyzed hydrolysis of carbamate (B1207046) bonds within the crosslinker. The presence of the 4-chlorophenyl sulfone group accelerates this hydrolysis, leading to a faster degradation of the hydrogel network. By comparing its effect with other EWGs or a lack thereof, a library of hydrogels with a range of degradation times can be created.

A notable example of this application is in the functionalization of poly(oligo(ethylene glycol)methyl ether methacrylate) (P(EG)xMA) hydrogels. In this system, copolymers are synthesized with pendant amine groups, which are then reacted with an N-hydroxysuccinimide (NHS)-activated molecule containing the 4-chlorophenyl sulfone moiety. This results in the formation of a carbamate linkage whose stability is dictated by the electronic properties of the sulfone group.

Experimental Protocols

Protocol 1: Synthesis of P(EG)xMA-APMA Copolymers

This protocol describes the synthesis of the base polymer, P(EG)xMA, copolymerized with N-(3-aminopropyl)methacrylamide (APMA) to introduce pendant amine groups for subsequent functionalization.

Materials:

  • Oligo(ethylene glycol)methyl ether methacrylate (B99206) (EG)xMA (where x can be varied, e.g., 3, 4-5, 8-9)

  • N-(3-Aminopropyl)methacrylamide hydrochloride (APMA)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (chain transfer agent for RAFT polymerization)

  • 4,4′-Azobis(4-cyanovaleric acid) (initiator)

  • 1,4-Dioxane (solvent)

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • In a reaction vessel, dissolve the desired molar ratio of (EG)xMA and APMA in 1,4-dioxane.

  • Add the chain transfer agent and initiator to the monomer solution.

  • De-gas the solution by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes.

  • Seal the vessel and place it in a preheated oil bath at the appropriate temperature for RAFT polymerization (typically 70-80 °C).

  • Allow the polymerization to proceed for a specified time to achieve the desired molecular weight and conversion.

  • Terminate the reaction by exposing the solution to air and cooling to room temperature.

  • Purify the resulting copolymer by dialysis against deionized water (acidified to pH 3 to maintain amine protonation) for 48 hours, with frequent water changes.

  • Lyophilize the purified polymer solution to obtain the P(EG)xMA-APMA copolymer as a dry powder.

  • Characterize the copolymer for molecular weight, composition, and amine content using techniques such as ¹H NMR and gel permeation chromatography (GPC).

Protocol 2: Functionalization with this compound Crosslinker

This protocol details the reaction of the amine-functionalized polymer with an NHS-activated crosslinker containing the this compound moiety.

Materials:

Procedure:

  • Dissolve the P(EG)xMA-APMA copolymer in dry DMSO.

  • Add the NHS-activated crosslinker containing the 4-chlorophenyl sulfone group to the polymer solution (typically at a 1.2 molar excess relative to the amine groups).

  • Add triethylamine (3 molar equivalents relative to amine groups) to the reaction mixture to act as a base.

  • Allow the reaction to proceed overnight at room temperature with stirring.

  • Monitor the completion of the reaction by a suitable method, such as a fluorescamine (B152294) assay to confirm the consumption of primary amines.

  • Purify the functionalized polymer by dialysis against deionized water (pH 3) and subsequently lyophilize to obtain the final product.

Data Presentation

The following table summarizes the effect of incorporating this compound as an electron-withdrawing group on the degradation of P(EG)xMA hydrogels. The data is compiled from studies investigating tunable hydrogel degradation.

Polymer CompositionElectron-Withdrawing Group (EWG)Degradation Time (Days)
P((EG)₃MA)4-chlorophenyl sulfone6
P((EG)₄₋₅MA)4-chlorophenyl sulfone13
P((EG)₈₋₉MA)4-chlorophenyl sulfone31
P((EG)₃MA)4-methylphenyl sulfone (for comparison)13
P((EG)₄₋₅MA)4-methylphenyl sulfone (for comparison)31
P((EG)₈₋₉MA)4-methylphenyl sulfone (for comparison)52
P((EG)xMA)None> 52 (non-degradable)

Note: The degradation time is influenced by both the strength of the electron-withdrawing group and the molecular weight of the PEG side chains in the polymer, which affects hydrogel hydration.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Hydrogel_Degradation_Mechanism cluster_crosslink Carbamate Crosslink cluster_hydrolysis Base-Catalyzed Hydrolysis Polymer1 Polymer Chain 1 Carbamate Carbamate Bond (-NH-COO-) Polymer1->Carbamate EWG 4-Chlorophenyl Methyl Sulfone (EWG) Carbamate->EWG influences Polymer2 Polymer Chain 2 Carbamate->Polymer2 Cleavage Bond Cleavage Carbamate->Cleavage Base Base (OH⁻) Base->Cleavage catalyzes Degraded Degraded Polymer Fragments Cleavage->Degraded

Caption: Mechanism of tunable hydrogel degradation.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_functionalization Functionalization cluster_hydrogel Hydrogel Formation Monomers Monomers ((EG)xMA + APMA) RAFT RAFT Polymerization Monomers->RAFT Purification1 Dialysis & Lyophilization RAFT->Purification1 Copolymer P(EG)xMA-APMA Copolymer Purification1->Copolymer Dissolution Dissolve Copolymer in DMSO Copolymer->Dissolution Addition Add NHS-Crosslinker (with this compound) Dissolution->Addition Reaction Overnight Reaction Addition->Reaction Purification2 Dialysis & Lyophilization Reaction->Purification2 FinalPolymer Functionalized Polymer Purification2->FinalPolymer Crosslinking In-situ Crosslinking FinalPolymer->Crosslinking Hydrogel Degradable Hydrogel Crosslinking->Hydrogel

Caption: Experimental workflow for hydrogel synthesis.

Application Notes and Protocols: Enhancing Polymer Thermal Properties with 4-Chlorophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the methodologies for potentially improving the thermal properties of polymers using 4-Chlorophenyl methyl sulfone. This document is intended for researchers and scientists in materials science and drug development who are exploring novel approaches to enhance the thermal stability of polymeric materials. While this compound is recognized for its role in the synthesis of high-performance polymers, its application as a thermal stabilizing additive is an emerging area of investigation.[1] The protocols outlined herein are based on established techniques for incorporating additives into polymers and for subsequent thermal analysis.

Introduction

The thermal stability of polymers is a critical factor in determining their application range, from advanced aerospace components to medical device packaging and drug delivery systems. Enhancing properties such as the glass transition temperature (Tg) and the decomposition temperature (Td) can significantly extend the service life and processing window of polymeric materials. This compound, a compound containing a sulfone group, possesses inherent thermal stability.[1] The sulfone group is a key constituent of high-performance thermoplastics like polysulfones, which are known for their excellent thermal and chemical resistance.[1] The incorporation of this compound into other polymer matrices as an additive or co-monomer is a potential strategy to impart these desirable thermal characteristics.

Potential Mechanisms of Thermal Improvement:

  • As a Flame Retardant: Sulfone-containing compounds can act as flame retardants, particularly in polymers like polycarbonate. The mechanism often involves promoting char formation, which acts as a thermal barrier and reduces the release of flammable volatiles.[2]

  • As a Thermal Stabilizer: The rigid aromatic and sulfone groups can restrict the thermal motion of polymer chains, thereby increasing the energy required for thermal degradation.

  • Through Co-polymerization: While beyond the scope of a simple additive, reacting this compound as a co-monomer can directly incorporate the thermally stable sulfone linkage into the polymer backbone.

Logical Workflow for Evaluation

The following diagram outlines the logical workflow for evaluating the effect of this compound on the thermal properties of a selected polymer.

logical_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_eval Data Evaluation polymer_selection Select Polymer Matrix melt_blending Melt Blending polymer_selection->melt_blending additive_prep Prepare 4-Chlorophenyl methyl sulfone additive_prep->melt_blending tga Thermogravimetric Analysis (TGA) melt_blending->tga dsc Differential Scanning Calorimetry (DSC) melt_blending->dsc data_analysis Analyze Td and Char Yield tga->data_analysis tg_analysis Analyze Tg and Enthalpy Changes dsc->tg_analysis conclusion Draw Conclusions data_analysis->conclusion tg_analysis->conclusion

Caption: Logical workflow for sample preparation, thermal analysis, and data evaluation.

Experimental Protocols

Protocol for Sample Preparation: Melt Blending

Melt blending is a common and scalable method for incorporating additives into thermoplastic polymers.

Materials and Equipment:

  • Base polymer (e.g., Polycarbonate, Epoxy Resin pre-polymer)

  • This compound (powder form)

  • Twin-screw extruder or a laboratory-scale internal mixer

  • Drying oven

  • Compression molding machine or injection molder

Procedure:

  • Drying: Dry the base polymer and this compound powder in a vacuum oven at a temperature appropriate for the polymer to remove any residual moisture. For example, polycarbonate is typically dried at 120°C for 4 hours.

  • Premixing: Dry blend the polymer pellets/powder with the desired weight percentage of this compound (e.g., 1%, 3%, 5% w/w).

  • Melt Extrusion:

    • Set the temperature profile of the extruder zones appropriate for the base polymer.

    • Feed the premixed blend into the extruder.

    • The screw speed should be set to ensure adequate mixing without causing excessive shear degradation.

    • Extrude the blend into strands and pelletize.

  • Sample Molding:

    • Dry the blended pellets again.

    • Use a compression molding machine or an injection molder to prepare standardized samples for thermal analysis (e.g., disks for DSC, small rectangular bars for TGA).

Protocol for Thermal Analysis: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[3]

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small, uniform sample (5-10 mg) of the polymer blend into a TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Purge the TGA furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Set the temperature program:

      • Equilibrate at 30°C.

      • Ramp up to 800°C at a heating rate of 10°C/min.

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs.

    • Determine the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).

    • Measure the percentage of char residue at a high temperature (e.g., 700°C).

Protocol for Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, which is used to determine the glass transition temperature (Tg).

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Place a small sample (5-10 mg) of the polymer blend into a DSC pan and seal it.

  • Instrument Setup:

    • Use an empty, sealed DSC pan as a reference.

    • Purge the DSC cell with an inert gas (e.g., nitrogen).

    • Set the temperature program (a heat-cool-heat cycle is recommended to erase the thermal history of the sample):

      • First Heat: Ramp from room temperature to a temperature above the expected Tg and melting point (if any) of the polymer at a heating rate of 10°C/min.

      • Cool: Cool the sample down to room temperature at a controlled rate (e.g., 10°C/min).

      • Second Heat: Ramp up again at 10°C/min to a temperature above the Tg.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the second heating scan. The Tg is observed as a step change in the heat flow curve.

Data Presentation

The quantitative data obtained from the thermal analyses should be summarized in a structured table for clear comparison between the neat polymer and the blends containing different concentrations of this compound.

Table 1: Thermal Properties of Polymer Blends

Sample CompositionTd (5% weight loss, °C)Temperature of Max. Decomposition (°C)Char Yield at 700°C (%)Tg (°C)
Neat Polymer
Polymer + 1% CPMS
Polymer + 3% CPMS
Polymer + 5% CPMS
CPMS: this compound

Signaling Pathways and Experimental Workflows

The following diagram illustrates the experimental workflow for evaluating the thermal properties of polymers modified with this compound.

experimental_workflow cluster_materials Materials cluster_processing Processing cluster_characterization Characterization cluster_results Results polymer Base Polymer blending Melt Blending polymer->blending cpms This compound cpms->blending molding Sample Molding blending->molding tga_analysis TGA Analysis molding->tga_analysis dsc_analysis DSC Analysis molding->dsc_analysis thermal_stability Thermal Stability Data tga_analysis->thermal_stability phase_transitions Phase Transition Data dsc_analysis->phase_transitions

Caption: Experimental workflow from materials to results.

Conclusion

The protocols detailed in these application notes provide a systematic approach for researchers to investigate the potential of this compound as a thermal property enhancer for polymers. By following these standardized procedures for sample preparation and thermal analysis, comparable and reliable data can be generated. It is anticipated that the incorporation of this compound may lead to improvements in the thermal stability and flame retardancy of various polymer systems, thereby expanding their utility in demanding applications. Further research is encouraged to elucidate the precise mechanisms of interaction and to optimize the concentration of the additive for different polymer matrices.

References

experimental protocol for the synthesis of polysulfones using 4-Chlorophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of polysulfones, a class of high-performance thermoplastics known for their thermal stability and toughness. The synthesis is based on the principle of nucleophilic aromatic substitution (SNAr) polymerization. While the specific monomer 4-Chlorophenyl methyl sulfone is not typically used for direct polymerization into high molecular weight polysulfones, the closely related and industrially significant monomer, bis(4-chlorophenyl) sulfone (DCDPS), is widely employed. The protocols outlined below are based on the polycondensation of DCDPS with a bisphenol, which exemplifies the core chemical principles relevant to sulfone-based polymer synthesis.

Principle of Synthesis

The synthesis of polysulfones is achieved through a nucleophilic aromatic substitution polycondensation reaction. In this process, a dihalogenated diphenyl sulfone, activated by the electron-withdrawing sulfonyl group, reacts with a bisphenate salt. The bisphenate is formed in situ by the reaction of a bisphenol with a base. The polymerization proceeds via the repeated formation of ether linkages, resulting in a high molecular weight poly(arylene ether sulfone).

Experimental Protocol: Synthesis of Poly(ether sulfone) via Nucleophilic Aromatic Substitution

This protocol details the synthesis of a poly(ether sulfone) from bis(4-chlorophenyl) sulfone and a bisphenol, such as Bisphenol A or 4,4'-dihydroxydiphenyl sulfone (bisphenol S).

2.1. Materials and Reagents

  • Bis(4-chlorophenyl) sulfone (DCDPS)

  • Bisphenol A (BPA) or 4,4'-dihydroxydiphenyl sulfone (BPS)

  • Potassium carbonate (K2CO3), dried

  • N,N-Dimethylacetamide (DMAc) or N-Methylpyrrolidone (NMP), anhydrous

  • Toluene or Chlorobenzene (as an azeotropic agent)

  • Methanol (B129727)

  • Deionized water

  • Nitrogen gas (high purity)

2.2. Equipment

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap

  • Reflux condenser

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Thermometer

  • Buchner funnel and filter flask

  • Vacuum oven

2.3. Procedure

  • Reactor Setup : Assemble the three-necked flask with the mechanical stirrer, Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried.

  • Charging the Reactor : Under a nitrogen atmosphere, charge the flask with bis(4-chlorophenyl) sulfone, the chosen bisphenol (e.g., Bisphenol A), and potassium carbonate.[1][2] A slight molar excess of the dihalide or bisphenol may be used to control the molecular weight and end groups.[3]

  • Solvent Addition : Add the anhydrous polar aprotic solvent (DMAc or NMP) and the azeotropic agent (toluene or chlorobenzene) to the flask.[1][2][4][5] The solid content is typically controlled between 25-40%.[4]

  • Azeotropic Dehydration : Heat the reaction mixture to the boiling point of the azeotropic agent (e.g., 136-144 °C for toluene) to remove water generated from the reaction of the bisphenol and potassium carbonate, as well as any residual water.[5] Continue this dehydration step for several hours (e.g., 4 hours) until no more water is collected in the Dean-Stark trap.[1][2][5]

  • Polymerization : After dehydration, slowly raise the temperature of the reaction mixture to 165-188 °C to drive off the azeotropic agent and initiate polymerization.[1][2][5] The polymerization is typically carried out for 4 to 9 hours.[1][2][4][5] The viscosity of the solution will increase significantly as the polymer forms.

  • Polymer Isolation and Purification :

    • Cool the viscous polymer solution to room temperature.

    • Precipitate the polymer by slowly pouring the solution into a non-solvent like vigorously stirred deionized water or methanol.

    • Collect the fibrous or powdered polymer precipitate by filtration using a Buchner funnel.

    • Wash the polymer repeatedly with deionized water and methanol to remove residual solvent, salts, and unreacted monomers.

    • Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 120 °C) for 12-24 hours until a constant weight is achieved.[6]

Quantitative Data Summary

The following tables summarize typical quantitative data for polysulfone synthesis based on literature values.

Table 1: Reaction Conditions and Stoichiometry

ParameterValueReference
Monomer Molar Ratio (Bisphenol:DCDPS)1:1 to 1:1.03[1][2][4]
Base (K2CO3) Molar Ratio (to Bisphenol)1.25:1[1][2]
SolventDMAc or NMP[1][2][7]
Azeotropic AgentToluene or Chlorobenzene[4][5]
Dehydration Temperature136-165 °C[1][2][5]
Polymerization Temperature165-220 °C[1][2][4]
Reaction Time4 - 9 hours[1][2][4][5]

Table 2: Polymer Properties

PropertyValueReference
Number Average Molecular Weight (Mn)8,600 - 73,100 g/mol [8][9]
Weight Average Molecular Weight (Mw)10,100 - >110,000 g/mol [6][8]
Polydispersity Index (Mw/Mn)1.8 - 1.9[9]
Glass Transition Temperature (Tg)~220 °C[3]
Yield92%[6]

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup Assemble Dry Glassware (Flask, Stirrer, Condenser) charge Charge Reactants: - Bis(4-chlorophenyl) sulfone - Bisphenol - K2CO3 - Solvents setup->charge Under N2 dehydrate Azeotropic Dehydration (136-165°C) charge->dehydrate polymerize Polymerization (165-188°C, 4-9h) dehydrate->polymerize cool Cool to Room Temp. polymerize->cool precipitate Precipitate in Water/Methanol cool->precipitate filtrate Filter Polymer precipitate->filtrate wash Wash with Water & Methanol filtrate->wash dry Dry in Vacuum Oven wash->dry product Purified Polysulfone dry->product

Caption: Experimental workflow for polysulfone synthesis.

4.2. Chemical Reaction Pathway

reaction_pathway bisphenol Bisphenol (HO-Ar-OH) step1 Salt Formation (in DMAc/NMP) bisphenol->step1 k2co3 2 K2CO3 k2co3->step1 dcdps Bis(4-chlorophenyl) sulfone (Cl-Ar'-SO2-Ar'-Cl) step2 Polycondensation (Heat) dcdps->step2 bisphenate Bisphenate Salt (-O-Ar-O-) bisphenate->step2 byproducts 2 KHCO3 + 2 KCl polymer Polysulfone [-O-Ar-O-Ar'-SO2-Ar'-]n step1->bisphenate step2->byproducts step2->polymer

Caption: Nucleophilic aromatic substitution polycondensation pathway.

References

Application Notes and Protocols: The Role of 4-Chlorophenyl Methyl Sulfone in High-Performance Specialty Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Chlorophenyl methyl sulfone as a key building block in the formulation of specialty coatings. This document outlines its role in enhancing the thermal and chemical resistance of polymeric materials, along with detailed experimental protocols for the synthesis of polyether sulfone (PES) resins for coating applications.

Introduction

This compound is a versatile chemical intermediate recognized for its contribution to the development of high-performance polymers.[1] Its integration into polymer backbones, particularly in polyether sulfones (PES) and polyphenylsulfones (PPSU), imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting materials.[1][2] These properties make sulfone-containing polymers highly desirable for specialty coatings in demanding environments, such as those found in the aerospace, automotive, and chemical processing industries. The sulfone group's inherent stability and the strong carbon-sulfur bonds contribute significantly to the durability of the final coating.

Key Properties and Applications

The incorporation of this compound into polymer structures for coatings offers several distinct advantages. The resulting coatings exhibit enhanced performance characteristics crucial for specialty applications.

Table 1: Properties of this compound

PropertyValueReference
CAS Number98-57-7[1][3]
Molecular FormulaC₇H₇ClO₂S[1]
Molecular Weight190.65 g/mol [1]
Melting Point90-98 °C[1][4][5]
AppearanceWhite to light yellow crystalline powder[1]
Purity≥ 99% (GC)[1]

Table 2: Performance Enhancements in Specialty Coatings

Performance MetricImprovement Attributed to Sulfone Moieties
Thermal Stability The rigid sulfone linkage increases the glass transition temperature (Tg) of the polymer, allowing the coating to withstand higher operating temperatures without degradation.
Chemical Resistance The electron-withdrawing nature of the sulfone group and the overall aromatic structure provide excellent resistance to a wide range of chemicals, including acids, bases, and organic solvents.
Mechanical Durability The inherent toughness and rigidity of polyether sulfones contribute to coatings with superior abrasion and scratch resistance.
Adhesion The polar nature of the sulfone group can promote better adhesion to various substrates.

Experimental Protocols

The following protocols describe the synthesis of a polyether sulfone (PES) polymer using a dichlorosulfone monomer (a close analogue and common industrial choice to this compound for creating the polymer backbone) and a bisphenol, which can then be formulated into a specialty coating. This serves as a representative procedure for leveraging sulfone chemistry in coatings.

Synthesis of Polyether Sulfone (PES) Resin

This protocol is based on the principles of nucleophilic aromatic substitution polymerization.

Materials:

  • 4,4'-Dichlorodiphenyl sulfone (DCDPS)

  • Bisphenol A (BPA)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAC)

  • Toluene (B28343)

  • Methanol (B129727)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with temperature controller.

  • Buchner funnel and filter paper.

  • Vacuum oven.

Procedure:

  • Reactor Setup: Assemble the reaction flask with the stirrer, nitrogen inlet, and Dean-Stark trap. Ensure the system is dry and can be maintained under an inert atmosphere.

  • Charging Reactants: To the flask, add 4,4'-dichlorodiphenyl sulfone, Bisphenol A, and an excess of potassium carbonate. Add N,N-Dimethylacetamide (DMAC) as the solvent and toluene as an azeotropic agent.

  • Azeotropic Dehydration: Heat the mixture to the reflux temperature of toluene to remove any water from the reaction mixture via the Dean-Stark trap. This step is crucial for achieving a high molecular weight polymer.

  • Polymerization: After the removal of water, slowly raise the temperature to 160-180°C to initiate the polymerization reaction. Maintain this temperature for 4-6 hours under a constant nitrogen purge. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Washing: Cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a stirred vessel containing methanol to precipitate the polyether sulfone resin.

  • Purification: Filter the precipitated polymer using a Buchner funnel. Wash the polymer repeatedly with deionized water to remove any remaining salts and solvent.

  • Drying: Dry the purified polyether sulfone resin in a vacuum oven at 120°C until a constant weight is achieved.

Formulation of a PES-Based Specialty Coating

Materials:

  • Synthesized Polyether Sulfone (PES) resin

  • Appropriate solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF))

  • Additives (e.g., leveling agents, pigments, adhesion promoters) - optional

Equipment:

  • High-speed disperser or magnetic stirrer

  • Viscometer

  • Applicator for coating (e.g., doctor blade, spray gun)

  • Substrate for coating (e.g., metal panel)

  • Curing oven

Procedure:

  • Dissolution of PES Resin: In a suitable container, dissolve the dried PES resin in the chosen solvent under agitation. The concentration will depend on the desired viscosity of the coating.

  • Addition of Additives (Optional): If required, add pigments, leveling agents, or other additives to the polymer solution and mix until a homogeneous dispersion is achieved.

  • Viscosity Adjustment: Measure the viscosity of the coating formulation and adjust with additional solvent if necessary to meet the application requirements.

  • Application: Apply the coating to the prepared substrate using the chosen application method.

  • Curing: Place the coated substrate in an oven. The curing schedule will depend on the solvent and the desired final properties of the coating. A typical curing cycle might involve a ramp-up in temperature to remove the solvent, followed by a hold at a higher temperature to ensure full film formation.

Visualized Workflows and Relationships

The following diagrams illustrate the key processes and relationships in the use of sulfone-containing compounds for specialty coatings.

experimental_workflow cluster_synthesis PES Resin Synthesis cluster_formulation Coating Formulation & Application reactants 4,4'-Dichlorodiphenyl Sulfone + Bisphenol A + K₂CO₃ polymerization Polymerization (160-180°C) reactants->polymerization Heat & N₂ solvent DMAC / Toluene solvent->reactants precipitation Precipitation (Methanol) polymerization->precipitation purification Washing & Filtration precipitation->purification drying Vacuum Drying purification->drying pes_resin Purified PES Resin drying->pes_resin dissolution Dissolution in Solvent pes_resin->dissolution To Formulation additives Addition of Additives (Optional) dissolution->additives application Coating Application additives->application curing Curing application->curing final_coating Specialty Coating curing->final_coating

Caption: Experimental workflow for PES resin synthesis and coating formulation.

logical_relationship start 4-Chlorophenyl Methyl Sulfone intermediate Sulfone Monomer (e.g., DCDPS) start->intermediate Serves as a precursor for polymer High-Performance Polymer (e.g., Polyether Sulfone) intermediate->polymer Polymerization coating Specialty Coating Formulation polymer->coating Formulated into properties Enhanced Properties coating->properties Results in thermal Thermal Stability properties->thermal chemical Chemical Resistance properties->chemical mechanical Mechanical Durability properties->mechanical

Caption: Logical relationship from precursor to enhanced coating properties.

Conclusion

This compound is a critical precursor for the synthesis of sulfone-containing polymers that are integral to the formulation of high-performance specialty coatings. The incorporation of the sulfone moiety leads to significant improvements in the thermal, chemical, and mechanical properties of the final coating. The provided protocols offer a foundational approach for researchers to explore the synthesis and application of these advanced materials in their respective fields. Further research can focus on optimizing polymerization conditions and exploring the effects of different co-monomers and additives to tailor coating properties for specific applications.

References

Application Notes and Protocols for the Quantification of 4-Chlorophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl methyl sulfone is a chemical intermediate utilized in the synthesis of various pharmaceutical and agrochemical compounds.[1] Accurate and precise quantification of this compound is crucial for process monitoring, quality control of starting materials and final products, and for metabolism or environmental fate studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The selection of the appropriate analytical technique depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. HPLC-UV is a robust and widely available technique suitable for relatively high concentrations. GC-MS offers excellent separation and identification capabilities for volatile and semi-volatile compounds. LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the expected quantitative performance characteristics for the analysis of this compound by HPLC-UV, GC-MS, and LC-MS/MS. These values are based on typical performance for structurally similar compounds and should be verified during in-house method validation.[2][3][4]

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 µg/mL0.05 - 5 ng/mL
Linearity (r²) > 0.998> 0.995> 0.999
Accuracy (Recovery) 90 - 110%85 - 115%95 - 105%
Precision (%RSD) < 5%< 10%< 5%

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The choice of method depends on the sample matrix.

a) For Pharmaceutical Ingredients (Bulk Drug or Formulation):

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol (B129727) or acetonitrile (B52724). Perform serial dilutions to prepare calibration standards ranging from the expected LOQ to the upper limit of the linear range.

  • Sample Preparation:

    • Solid Samples: Accurately weigh approximately 25 mg of the sample powder and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) in a 25 mL volumetric flask. Sonicate for 10 minutes to ensure complete dissolution. Dilute to volume.

    • Liquid Formulations: Accurately transfer a known volume of the liquid formulation into a volumetric flask and dilute with a suitable solvent.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter before analysis to remove any particulate matter.

b) For Environmental Samples (e.g., Water, Soil):

  • Solid Phase Extraction (SPE) for Water Samples: [5]

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

    • Dry the cartridge under a stream of nitrogen for 10 minutes.

    • Elute the analyte with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase for LC analysis or a suitable solvent for GC analysis.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Soil or Food Samples: [6]

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer an aliquot of the supernatant for cleanup by dispersive SPE (dSPE) with appropriate sorbents (e.g., PSA, C18) to remove matrix components.

    • Centrifuge and collect the supernatant for analysis.

HPLC-UV Method

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (containing 0.1% formic or phosphoric acid) in a 60:40 (v/v) isocratic elution.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm.

  • Quantification: External standard calibration curve.

GC-MS Method

This method is suitable for the analysis of this compound in various matrices, offering higher selectivity than HPLC-UV.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

  • Injection Port Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of this compound (e.g., m/z 190, 125, 77).

  • Quantification: External standard calibration curve.

LC-MS/MS Method

This is the most sensitive and selective method, suitable for trace-level quantification in complex matrices like biological fluids or environmental samples.[7][8]

  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ (m/z 191.0)

    • Product Ions (for quantification and qualification): To be determined by direct infusion of a standard solution. Likely fragments would result from the loss of the methyl sulfone group or cleavage of the aromatic ring.

  • Quantification: Internal standard calibration (if a suitable stable isotope-labeled standard is available) or external standard calibration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS cluster_data Data Analysis Sample Sample Matrix (Pharmaceutical, Environmental) Extraction Extraction (Dissolution, SPE, QuEChERS) Sample->Extraction Filtration Filtration / Cleanup Extraction->Filtration FinalSample Final Sample for Injection Filtration->FinalSample HPLC HPLC Separation (C18 Column) FinalSample->HPLC GC GC Separation (DB-5ms Column) FinalSample->GC LC LC Separation (C18 Column) FinalSample->LC UV UV Detection HPLC->UV Quantification Quantification (Calibration Curve) UV->Quantification MS Mass Spectrometry (EI, SIM) GC->MS MS->Quantification MSMS Tandem MS (ESI, MRM) LC->MSMS MSMS->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of this compound.

sample_prep_decision_tree Start Select Sample Matrix Matrix_Pharma Pharmaceutical Ingredient/ Formulation Start->Matrix_Pharma Matrix_Water Aqueous Sample (e.g., Wastewater) Start->Matrix_Water Matrix_Solid Solid Matrix (e.g., Soil, Food) Start->Matrix_Solid Proc_Pharma Dissolution in Organic Solvent Matrix_Pharma->Proc_Pharma Proc_Water Solid Phase Extraction (SPE) Matrix_Water->Proc_Water Proc_Solid QuEChERS Extraction Matrix_Solid->Proc_Solid Cleanup Filtration / dSPE Cleanup Proc_Pharma->Cleanup Proc_Water->Cleanup Proc_Solid->Cleanup Analysis Inject into Analytical Instrument Cleanup->Analysis

Caption: Decision tree for selecting the appropriate sample preparation method.

References

Application Note: HPLC Analysis of 4-Chlorophenyl Methyl Sulfone and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed methodology for the quantitative analysis of 4-Chlorophenyl methyl sulfone and its primary metabolites, 4-Chlorophenyl methyl sulfide (B99878) and 4-Chlorophenyl methyl sulfoxide (B87167), using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is applicable for the analysis of these compounds in biological matrices, such as rat liver microsomes, and is crucial for in vitro drug metabolism and pharmacokinetic studies. The method demonstrates good linearity, sensitivity, and reproducibility.

Introduction

This compound is a chemical compound that can be formed through the metabolic oxidation of 4-Chlorophenyl methyl sulfide. The study of its formation and quantification, along with its precursor and intermediate metabolite, is essential in understanding the metabolic fate of xenobiotics. HPLC is a widely used technique for the separation and quantification of such compounds in complex biological samples.[1][2] This document outlines a robust HPLC method, including sample preparation, chromatographic conditions, and data analysis.

Metabolic Pathway

The metabolic conversion of 4-Chlorophenyl methyl sulfide to this compound is a two-step oxidation process, primarily mediated by cytochrome P450 enzymes and flavin-containing monooxygenases in the liver.[2][3] The sulfide is first oxidized to the corresponding sulfoxide, which is then further oxidized to the sulfone.

cluster_metabolism Metabolic Pathway of 4-Chlorophenyl Methyl Sulfide 4-Chlorophenyl_methyl_sulfide 4-Chlorophenyl methyl sulfide 4-Chlorophenyl_methyl_sulfoxide 4-Chlorophenyl methyl sulfoxide 4-Chlorophenyl_methyl_sulfide->4-Chlorophenyl_methyl_sulfoxide Sulphoxidation [O] 4-Chlorophenyl_methyl_sulfone This compound 4-Chlorophenyl_methyl_sulfoxide->4-Chlorophenyl_methyl_sulfone Sulphoxidation [O]

Metabolic oxidation of 4-Chlorophenyl methyl sulfide.

Experimental Protocols

Sample Preparation from Rat Liver Microsomes

This protocol is adapted from methodologies for analyzing metabolites in microsomal incubations.[2]

1. Incubation:

  • Prepare a microsomal incubation mixture (total volume of 2 mL) containing rat liver microsomes, the substrate (4-Chlorophenyl methyl sulfide), and necessary cofactors (e.g., NADPH regenerating system) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Incubate at 37°C for a specified time.

2. Extraction:

  • Terminate the reaction by adding an organic solvent.

  • Extract the compounds from the microsomal incubation mixture by adding 5 mL of diethyl ether.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction step with another 5 mL of diethyl ether to ensure complete recovery.

  • Combine the organic extracts.

3. Evaporation and Reconstitution:

  • Evaporate the combined diethyl ether extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.

  • Vortex briefly to ensure complete dissolution.

  • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before HPLC injection.[4]

HPLC Instrumentation and Conditions

The following HPLC conditions are based on a method developed for the analysis of 4-chlorophenyl methyl sulphide and its metabolites.[2]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Spherisorb® 5 ODS (15 x 0.46 cm) or equivalent C18 column
Mobile Phase Water and Tetrahydrofuran (B95107) (THF) mixture
Flow Rate 0.5 mL/min
Detection UV at 260 nm
Injection Volume 20 µL
Column Temperature Ambient

Note: For Mass Spectrometry (MS) compatible applications, it is recommended to replace any non-volatile acids like phosphoric acid with formic acid in the mobile phase.[5][6]

cluster_workflow HPLC Analysis Workflow Sample_Preparation Sample Preparation (Extraction & Reconstitution) HPLC_System HPLC System Sample_Preparation->HPLC_System Inject Data_Acquisition Data Acquisition (UV Detector @ 260 nm) HPLC_System->Data_Acquisition Elute & Detect Data_Analysis Data Analysis (Quantification) Data_Acquisition->Data_Analysis Chromatogram

General workflow for HPLC analysis.

Data Presentation

The following table summarizes the quantitative data for the analysis of this compound and its related metabolites based on the referenced method.[2]

CompoundRetention Time (min)Linearity Range (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Correlation Coefficient (r)
4-Chlorophenyl methyl sulfideNot specified0 - 50Not specified≥ 0.995
4-Chlorophenyl methyl sulfoxideNot specified0 - 500.1≥ 0.995
This compoundNot specified0 - 500.025≥ 0.995

Note: The calibration curves for determining the sulfoxide and sulfone were reported to be linear in the range of 0-50 µg/mL with low inter- and intra-assay variation of less than 13.5%.[2] Recoveries from the extraction procedure were reported to be more than 80%.[2]

Discussion

The described HPLC method provides a reliable and sensitive approach for the simultaneous quantification of this compound and its precursor metabolites. The use of a reversed-phase C18 column with a water and tetrahydrofuran mobile phase allows for good separation of these compounds.[2] The sample preparation protocol involving liquid-liquid extraction is effective in isolating the analytes from a complex biological matrix like liver microsomes. The method's performance, as indicated by its linearity and LOQ, makes it suitable for detailed metabolic and pharmacokinetic investigations.

Conclusion

This application note details a validated HPLC method for the analysis of this compound and its metabolites. The provided protocols for sample preparation and HPLC analysis can be readily implemented in a laboratory setting for routine analysis. The method is particularly useful for researchers in drug metabolism, toxicology, and related fields who need to quantify the extent of sulfoxidation of sulfide-containing compounds.

References

4-Chlorophenyl Methyl Sulfone: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Chlorophenyl methyl sulfone is a versatile bifunctional organic compound that has emerged as a valuable building block in a wide array of synthetic transformations. Its unique electronic properties, stemming from the presence of both an electron-withdrawing methylsulfonyl group and a reactive chlorine atom on the aromatic ring, make it an attractive substrate for nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. These reactions enable the facile introduction of the 4-(methylsulfonyl)phenyl moiety into diverse molecular architectures, a common feature in many biologically active compounds and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions.

Application in Nucleophilic Aromatic Substitution (SNAr) Reactions

The strong electron-withdrawing nature of the methylsulfonyl group activates the aromatic ring of this compound towards nucleophilic attack, facilitating the displacement of the chloride leaving group. This makes it an excellent substrate for SNAr reactions with a variety of nucleophiles, including amines and phenoxides, to form valuable diaryl ethers and N-aryl compounds.

Synthesis of N-Aryl-4-(methylsulfonyl)anilines

The reaction of this compound with primary or secondary amines provides a direct route to N-substituted 4-(methylsulfonyl)anilines, which are key intermediates in the synthesis of various pharmaceuticals.

General Reaction Scheme:

Experimental Protocol: Synthesis of N-Phenyl-4-(methylsulfonyl)aniline

  • Materials:

    • This compound (1.0 equiv)

    • Aniline (1.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask, add this compound, aniline, and potassium carbonate.

    • Add DMF as the solvent.

    • Heat the reaction mixture at 120-140 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (B1210297).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford N-phenyl-4-(methylsulfonyl)aniline.

Quantitative Data for SNAr Reactions with Amines:

Nucleophile (Amine)ProductReaction ConditionsYield (%)Reference
AnilineN-Phenyl-4-(methylsulfonyl)anilineK₂CO₃, DMF, 140 °C, 12 h85Fictionalized Data
Morpholine (B109124)4-(4-(Methylsulfonyl)phenyl)morpholineNaOtBu, Toluene, 100 °C, 8 h92Fictionalized Data
BenzylamineN-Benzyl-4-(methylsulfonyl)anilineCs₂CO₃, Dioxane, 110 °C, 10 h88Fictionalized Data

Note: The data in this table is representative and may not reflect actual experimental results. Researchers should optimize conditions for their specific substrates.

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Amine, Base B Add Solvent (e.g., DMF) A->B 1. C Heat under Inert Atmosphere B->C D Monitor by TLC C->D 2. E Aqueous Workup & Extraction D->E F Drying & Concentration E->F 3. G Column Chromatography F->G 4. H H G->H Final Product

General workflow for SNAr reactions.

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound is also an effective coupling partner in various palladium-catalyzed cross-coupling reactions, offering an alternative and often milder approach to the formation of carbon-carbon and carbon-heteroatom bonds compared to traditional methods.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting this compound with an arylboronic acid. This reaction is a powerful tool for constructing complex molecular skeletons.

General Reaction Scheme:

Experimental Protocol: Synthesis of 4-Methoxy-4'-(methylsulfonyl)biphenyl

  • Materials:

    • This compound (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

    • Toluene/Water (5:1)

  • Procedure:

    • To a Schlenk flask, add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed toluene/water solvent mixture.

    • Heat the reaction mixture at 100 °C for 12-24 hours.

    • Monitor the reaction by GC-MS or TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield 4-methoxy-4'-(methylsulfonyl)biphenyl.

Quantitative Data for Suzuki-Miyaura Coupling:

Arylboronic AcidProductCatalyst SystemReaction ConditionsYield (%)Reference
Phenylboronic acid4-(Methylsulfonyl)biphenylPd(OAc)₂/SPhosK₃PO₄, Toluene/H₂O, 100 °C, 18 h90Fictionalized Data
4-Tolylboronic acid4-Methyl-4'-(methylsulfonyl)biphenylPd₂(dba)₃/XPhosK₂CO₃, Dioxane/H₂O, 110 °C, 16 h87Fictionalized Data
3-Thienylboronic acid4-(Methylsulfonyl)-3'-thienylbenzenePd(PPh₃)₄Na₂CO₃, DME/H₂O, 90 °C, 24 h75Fictionalized Data

Note: The data in this table is representative and may not reflect actual experimental results. Catalyst, ligand, base, and solvent screening is often necessary for optimal results.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X 4-Chlorophenyl methyl sulfone Ar-X->Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-B(OR)2 Arylboronic acid Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a powerful method for the formation of C-N bonds, and this compound can serve as the aryl halide partner. This reaction is particularly useful for synthesizing substituted anilines under relatively mild conditions.

General Reaction Scheme:

Experimental Protocol: Synthesis of 4-(4-(Methylsulfonyl)phenyl)morpholine

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.5 equiv)

    • Pd₂(dba)₃ (1.5 mol%)

    • Xantphos (3 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

    • Add this compound and toluene.

    • Add morpholine via syringe.

    • Seal the tube and heat the mixture at 100 °C for 16-24 hours.

    • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography to give the desired product.

Quantitative Data for Buchwald-Hartwig Amination:

AmineProductCatalyst SystemReaction ConditionsYield (%)Reference
AnilineN-Phenyl-4-(methylsulfonyl)anilinePd(OAc)₂/BINAPCs₂CO₃, Toluene, 110 °C, 20 h78Fictionalized Data
n-ButylamineN-(n-Butyl)-4-(methylsulfonyl)anilinePd₂(dba)₃/XantphosNaOtBu, Dioxane, 100 °C, 18 h85Fictionalized Data
Indole1-(4-(Methylsulfonyl)phenyl)-1H-indolePd(OAc)₂/DavePhosK₃PO₄, Toluene, 120 °C, 24 h72Fictionalized Data

Note: The data in this table is representative and may not reflect actual experimental results. Optimization of the catalyst, ligand, base, and solvent is crucial for success.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalyst, Ligand, Base, and 4-Chlorophenyl methyl sulfone B Add Solvent and Amine A->B 1. C Heat Reaction Mixture B->C D Monitor by GC-MS/TLC C->D 2. E Filtration and Concentration D->E F Column Chromatography E->F 3. G G F->G Final Product

General workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a readily available and highly useful building block in organic synthesis. Its ability to participate in both nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse and complex molecular structures. The protocols and data presented herein provide a foundation for researchers, scientists, and drug development professionals to utilize this versatile reagent in their synthetic endeavors. Further exploration of its reactivity is likely to uncover even more applications in the future.

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 4-Chlorophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 4-Chlorophenyl methyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound on a large scale?

A1: Two primary routes are commonly employed for the large-scale synthesis of this compound:

  • Sulfonylation of Chlorobenzene (B131634): This involves the reaction of chlorobenzene with a sulfonylating agent. A common method is the Friedel-Crafts reaction of 4-chlorobenzenesulfonyl chloride with chlorobenzene.[1]

  • Oxidation of 4-Chlorophenyl Methyl Sulfide: This two-step process involves the initial synthesis of 4-chlorophenyl methyl sulfide, which is then oxidized to the corresponding sulfone.[2][3] While effective, this route can be challenging due to the strong odor of thiophenol precursors, making it less suitable for industrial-scale production.[4]

Q2: What are the critical parameters to control during the synthesis to ensure high yield and purity?

A2: Key parameters to control include:

  • Reaction Temperature: Precise temperature control is crucial. For instance, in the reaction of 4-chlorobenzene sulfonyl chloride with chlorobenzene, temperatures around 140°C are often used.[1] In the methylation step of a sulfinate intermediate, maintaining the temperature between 40-45°C is recommended to achieve high yields.[4]

  • Reagent Purity: The purity of starting materials, particularly chlorobenzene and the sulfonylating agent, is essential to prevent the formation of undesirable byproducts.[1]

  • Catalyst Selection: The choice of catalyst can significantly impact the reaction. For example, while iron(III) chloride is a common Friedel-Crafts catalyst, it can also act as a chlorinating agent at high temperatures, leading to the formation of dichlorobenzenes.[1]

  • Removal of Water: In reactions involving sulfuric acid, azeotropic distillation to remove water formed during the reaction can improve the yield and reaction rate.[1]

Q3: How can I minimize the formation of isomers and other impurities?

A3: Minimizing impurities involves several strategies:

  • Use of High-Purity Starting Materials: As mentioned, this is the first and most critical step.

  • Optimized Reaction Conditions: Strictly adhering to optimized temperatures and reaction times can prevent side reactions. For example, avoiding excessive temperatures during Friedel-Crafts reactions can reduce the formation of dichlorobenzene isomers.[1]

  • Alternative Catalysts: Using condensing agents like boric acid or trifluoromethanesulfonic acid instead of iron(III) chloride can offer better selectivity and reduce byproduct formation.[1]

  • Purification Methods: Post-synthesis purification is vital. Methods like fractional crystallization, selective washing with appropriate solvents, or column chromatography can be employed to isolate the desired product.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure the reaction goes to completion by monitoring with techniques like TLC or HPLC.- Increase reaction time or temperature cautiously, while monitoring for byproduct formation.- Check the quality and stoichiometry of reagents.
Side reactions consuming starting materials.- Re-evaluate the catalyst and solvent system.[1]- Lower the reaction temperature to improve selectivity.
Loss of product during workup.- Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes.- Consider alternative purification methods like crystallization over chromatography to minimize losses on a large scale.
Product Contamination with Isomers (e.g., dichlorophenyl sulfones) Use of harsh catalysts like FeCl₃ at high temperatures.- Replace iron(III) chloride with a milder condensing agent such as boric acid.[1]- Conduct the reaction at the lowest effective temperature.
Impure starting materials.- Use highly pure chlorobenzene and sulfonylating agents.
Formation of Carcinogenic Byproducts Use of N,N-dimethylformamide (DMF) with thionyl chloride.- The reaction of chlorobenzenesulfonic acid with thionyl chloride in the presence of DMF can form carcinogenic N,N-dimethylcarbamyl chloride.[1] Explore alternative methods for the preparation of the sulfonyl chloride that avoid DMF.
Difficulty in Product Isolation/Purification Product is an oil or amorphous solid.- Attempt to induce crystallization by seeding with a small crystal of pure product or by changing the solvent system.- If crystallization fails, column chromatography is a viable, though potentially costly on a large scale, alternative.[2]
Presence of unreacted starting materials or catalyst residues.- Perform thorough aqueous washes to remove water-soluble impurities and catalyst residues.- Recrystallize the crude product from a suitable solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sulfinate Methylation[4]

This method involves the reduction of 4-chlorobenzene sulfonyl chloride to the corresponding sodium sulfinate, followed by methylation.

Step 1: Preparation of Sodium 4-Chlorobenzenesulfinate (B8685509)

  • In a 500 mL flask, add 25.2 g of sodium sulfite, 100 mL of water, and 16.8 g of sodium bicarbonate.

  • Heat the mixture to reflux until all solids are dissolved.

  • Add 21.0 g of 4-chlorobenzene sulfonyl chloride in batches.

  • Continue refluxing for 4 hours.

  • The resulting solution contains sodium 4-chlorobenzenesulfinate and is used directly in the next step.

Step 2: Methylation to this compound

  • Cool the reaction mixture to 40°C.

  • Add 18.9 g of dimethyl sulfate (B86663) dropwise via a separating funnel, maintaining the temperature between 40-45°C.

  • After the addition is complete, maintain the reaction at this temperature for 2.5 hours.

  • Once the methylation is complete, heat the mixture to reflux for 1 hour.

  • Add 200 mL of water and allow the mixture to cool to room temperature, which will cause the product to precipitate.

  • Filter the solid, wash with water, and dry to obtain this compound.

Expected Yield: 92.1%

Protocol 2: Synthesis of bis-(4-chlorophenyl) sulfone using a Condensing Agent[1]

This protocol describes an improved method for the synthesis of the related compound bis-(4-chlorophenyl) sulfone, highlighting a strategy to improve selectivity.

  • Combine chlorobenzene and sulfuric acid in a reaction vessel.

  • Add a catalytic amount of a condensing agent, such as boric acid (5 to 10 mol % based on sulfuric acid) or trifluoromethanesulfonic acid (0.05 to 0.5 mol % based on sulfuric acid).

  • Heat the reaction mixture to a temperature between 200°C and 250°C.

  • Remove the water formed during the reaction using azeotropic distillation.

  • Monitor the reaction for completion.

  • Upon completion, isolate the product using conventional methods such as selective washing with a solvent, fractional crystallization, or centrifugation.

Visualized Workflows and Relationships

experimental_workflow_sulfinate_methylation cluster_step1 Step 1: Sulfinate Formation cluster_step2 Step 2: Methylation and Isolation s1_start Mix Sodium Sulfite, Water, and Sodium Bicarbonate s1_reflux1 Reflux to Dissolve s1_start->s1_reflux1 s1_add_sulfonyl_chloride Add 4-Chlorobenzene Sulfonyl Chloride s1_reflux1->s1_add_sulfonyl_chloride s1_reflux2 Reflux for 4 hours s1_add_sulfonyl_chloride->s1_reflux2 s1_product Sodium 4-Chlorobenzenesulfinate Solution s1_reflux2->s1_product s2_cool Cool to 40°C s1_product->s2_cool Transfer to next step s2_add_dms Add Dimethyl Sulfate (40-45°C) s2_cool->s2_add_dms s2_insulate Insulation Reaction (2.5 hours) s2_add_dms->s2_insulate s2_reflux Reflux for 1 hour s2_insulate->s2_reflux s2_precipitate Add Water and Cool s2_reflux->s2_precipitate s2_filter Filter and Wash s2_precipitate->s2_filter s2_product This compound (Solid) s2_filter->s2_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_completion Is the reaction complete? (TLC/HPLC) start->check_completion check_side_reactions Are there significant side products? check_completion->check_side_reactions Yes increase_time_temp Increase reaction time/temperature check_completion->increase_time_temp No check_workup Was there product loss during workup? check_side_reactions->check_workup No optimize_catalyst Optimize catalyst/solvent check_side_reactions->optimize_catalyst Yes optimize_purification Optimize purification steps check_workup->optimize_purification Yes end Yield Improved check_workup->end No increase_time_temp->end optimize_catalyst->end optimize_purification->end

Caption: Troubleshooting logic for addressing low product yield.

References

identification and removal of impurities in 4-Chlorophenyl methyl sulfone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorophenyl methyl sulfone.

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A primary cause is often incomplete reaction, which can be due to insufficient reaction time, inadequate temperature, or poor quality of starting materials. Another possibility is the loss of product during the work-up and purification steps.

To troubleshoot, consider the following:

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before quenching.

  • Reagent Quality: Ensure the purity of your starting materials, particularly the 4-chlorophenyl methyl sulfide (B99878) and the oxidizing agent. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.

  • Temperature Control: The oxidation of the sulfide to the sulfone is an exothermic reaction. Maintain the recommended reaction temperature to avoid the formation of over-oxidized byproducts or degradation of the product.

  • Work-up Procedure: Optimize your extraction and washing steps to minimize product loss. Ensure the pH is appropriately adjusted during aqueous washes to keep the sulfone in the organic phase.

G start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction product_loss Product Loss During Work-up? start->product_loss monitor_reaction Monitor reaction by TLC/HPLC incomplete_reaction->monitor_reaction Yes check_reagents Verify starting material purity incomplete_reaction->check_reagents Yes optimize_temp Optimize reaction temperature incomplete_reaction->optimize_temp Yes optimize_workup Optimize extraction/washing steps product_loss->optimize_workup Yes

Q2: I am observing an unexpected spot on my TLC plate after the reaction. What could this impurity be?

A2: The presence of an additional spot on your TLC plate indicates the formation of a byproduct or the presence of unreacted starting material. Common impurities in the synthesis of this compound include:

  • 4-Chlorophenyl methyl sulfoxide (B87167): This is the intermediate in the oxidation of the sulfide to the sulfone. If the reaction is incomplete, you will likely see this compound. It is more polar than the starting sulfide and less polar than the final sulfone.

  • Unreacted 4-chlorophenyl methyl sulfide: If the oxidation is not complete, you will have remaining starting material, which is less polar than the sulfone and sulfoxide.

  • Over-oxidation products: Depending on the strength of the oxidizing agent and reaction conditions, further oxidation of the aromatic ring can occur, though this is less common under controlled conditions.

To identify the impurity, you can run co-spots on your TLC plate with your starting material. If the spot corresponds to the starting material, the reaction is incomplete. If not, it is likely the sulfoxide intermediate or another byproduct. Further characterization by techniques like LC-MS or NMR would be required for definitive identification.

Q3: My final product has a yellowish tint after purification. How can I remove the color?

A3: A yellowish tint in the final product often indicates the presence of colored impurities, which could be degradation products or residual reagents. To decolorize your product, you can try the following:

  • Recrystallization with charcoal: Dissolve your product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the solution to cool to recrystallize your purified product.

  • Solvent washing: Washing the solid product with a solvent in which the impurities are soluble but the product is not can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities are typically related to the synthetic route. For the oxidation of 4-chlorophenyl methyl sulfide, the primary impurities are the unreacted starting material and the intermediate 4-chlorophenyl methyl sulfoxide. Residual solvents from the work-up and purification are also common. If a Friedel-Crafts type reaction is used to form the C-S bond, isomeric sulfones could be potential impurities.

Impurity Potential Source Relative Polarity (TLC)
4-Chlorophenyl methyl sulfideUnreacted starting materialLeast polar
4-Chlorophenyl methyl sulfoxideIncomplete oxidation intermediateMedium polarity
Isomeric Chlorophenyl methyl sulfonesSide reaction during C-S bond formationSimilar to product
Residual SolventsWork-up and purification stepsN/A

Q2: How can I identify and quantify the purity of my this compound?

A2: The purity of your final compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities and can also be used for the analysis of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural confirmation of your product and help identify impurities if they are present in sufficient quantities.

  • Melting Point: A sharp melting point close to the literature value (98-99 °C) is a good indicator of high purity.[1]

Q3: What is a suitable method for the purification of this compound?

A3: Recrystallization is a highly effective method for purifying solid organic compounds like this compound. The choice of solvent is crucial. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities will either be very soluble or insoluble at all temperatures. A mixture of ethanol (B145695) and water is often a good starting point for recrystallization of moderately polar compounds.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis

This is a general method and may require optimization for your specific instrument and impurity profile.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of your sample in the initial mobile phase composition.

Protocol 2: General Recrystallization Procedure

  • Dissolution: In a flask, add the crude this compound and the minimum amount of a suitable hot solvent (e.g., ethanol) to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

G start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve charcoal Add activated charcoal (optional) dissolve->charcoal hot_filter Hot filtration charcoal->hot_filter cool Cool to crystallize hot_filter->cool vacuum_filter Vacuum filtration to collect crystals cool->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry under vacuum wash->dry end Pure Product dry->end

References

common side products in the synthesis of 4-Chlorophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorophenyl methyl sulfone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common methods for synthesizing this compound?

There are two primary synthetic routes for the preparation of this compound:

  • Friedel-Crafts Reaction: This method involves the reaction of chlorobenzene (B131634) with methanesulfonyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[1]

  • Reduction and Methylation: This two-step process begins with the reduction of 4-chlorobenzenesulfonyl chloride to an intermediate, such as sodium 4-chlorobenzenesulfinate (B8685509). This intermediate is then methylated using an agent like dimethyl sulfate (B86663) to yield the final product.[2][3]

A third, less common method, involves the oxidation of a corresponding phenyl methyl thioether.[3]

Q2: I am observing a lower than expected yield in my Friedel-Crafts synthesis. What are the potential causes and solutions?

Low yields in the Friedel-Crafts synthesis of this compound can be attributed to several factors:

  • Catalyst Inactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all reactants and equipment are thoroughly dried before use.

  • Suboptimal Reaction Temperature: The reaction temperature can influence the rate and selectivity of the reaction. Heating is typically required, for instance, on a steam bath for several hours.[1] Monitor the temperature to ensure it is within the optimal range for the specific protocol.

  • Incomplete Reaction: The reaction may require a sufficient duration to proceed to completion. A typical reaction time is around 6 hours with heating and stirring.[1]

  • Side Reactions: The formation of isomeric side products can reduce the yield of the desired para-isomer.

Troubleshooting Steps:

  • Dry all glassware in an oven and use anhydrous solvents and reagents.

  • Optimize the reaction temperature and time based on literature procedures.[1]

  • Consider using a more selective catalyst system if isomer formation is a significant issue.

Q3: My product from the Friedel-Crafts reaction is a mixture of isomers. How can I improve the regioselectivity?

The Friedel-Crafts reaction can produce ortho, meta, and para isomers. While the para isomer is generally favored, the formation of other isomers is a common side reaction.

Strategies to Enhance Para-Selectivity:

  • Choice of Catalyst: The type and amount of Lewis acid catalyst can influence the isomer distribution.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the para product, although this may also decrease the reaction rate.

  • Solvent Effects: The choice of solvent can impact the isomer ratios. Experimenting with different solvents may be beneficial.

Q4: In the synthesis starting from 4-chlorobenzenesulfonyl chloride, I am getting a significant amount of a high-melting point byproduct. What could it be?

A common high-melting point byproduct in this synthesis is 4,4'-dichlorodiphenyl sulfone .[2] This impurity often arises during the preparation of the starting material, 4-chlorobenzenesulfonyl chloride, from the reaction of chlorobenzene with chlorosulfonic acid.[2]

Mitigation Strategies:

  • Purification of Starting Material: Ensure the 4-chlorobenzenesulfonyl chloride used is of high purity and free from significant amounts of 4,4'-dichlorodiphenyl sulfone.

  • Filtration: In the two-step process, the aqueous solution of 4-chlorobenzenesulfinate can be filtered to remove the insoluble 4,4'-dichlorodiphenyl sulfone before proceeding with the methylation step.[2]

Q5: Are there any other significant side products I should be aware of?

Yes, depending on the synthetic route and reaction conditions, other side products may form.

  • In the Friedel-Crafts reaction, if iron(III) chloride is used as a catalyst at high temperatures, the formation of dichlorobenzenes can occur. These can further react to form other undesirable sulfone byproducts.[4]

  • The reduction of 4-chlorobenzenesulfonyl chloride can sometimes lead to the formation of 4,4'-dichlorodiphenyl disulfide and 4-chlorothiophenol .[5]

Common Side Products in the Synthesis of this compound

Side ProductGenerating ReactionMitigation Strategies
Ortho- and Meta-Chlorophenyl methyl sulfone Friedel-Crafts reaction of chlorobenzene and methanesulfonyl chlorideOptimize catalyst, reaction temperature, and solvent.
4,4'-Dichlorodiphenyl sulfone Byproduct from the synthesis of 4-chlorobenzenesulfonyl chloridePurify the starting material or filter the intermediate sulfinate solution.[2]
Dichlorobenzenes Friedel-Crafts reaction using FeCl₃ at high temperaturesUse alternative catalysts and control reaction temperature.[4]
4,4'-Dichlorodiphenyl disulfide Reduction of 4-chlorobenzenesulfonyl chlorideControl reduction conditions and choice of reducing agent.[5]
4-Chlorothiophenol Reduction of 4-chlorobenzenesulfonyl chlorideControl reduction conditions and choice of reducing agent.[5]

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Reaction [1]

  • To 600 ml of chlorobenzene in a suitable reaction vessel, add 272 g of anhydrous aluminum chloride.

  • With stirring, add 229 g of methanesulfonyl chloride to the mixture.

  • Heat the reaction mixture on a steam bath for 6 hours with continuous stirring.

  • After the reaction is complete, pour the resulting solution into a mixture of ice and water.

  • Extract the product with 400 ml of methylene (B1212753) chloride.

  • Distill off the methylene chloride from the extract under reduced pressure.

  • To the residue, add 300 ml of methanol (B129727) and cool the mixture to 15°C.

  • Collect the deposited crystals by filtration to obtain 1-chloro-4-methylsulfonyl benzene.

Protocol 2: Synthesis via Reduction and Methylation [2][3]

Step A: Reduction of 4-Chlorobenzenesulfonyl Chloride

  • In a 500 mL flask, add 25.2 g of sodium sulfite (B76179) (or a similar reducing agent), 100 mL of water, and 16.8 g of sodium bicarbonate.

  • Reflux the mixture until all solids are dissolved.

  • In batches, add 21.0 g of 4-chlorobenzene sulfonyl chloride.

  • Continue to reflux the mixture for 4 hours to form the sodium 4-chlorobenzenesulfinate intermediate.

Step B: Methylation of Sodium 4-Chlorobenzenesulfinate

  • Cool the reaction mixture to 40°C.

  • Using a dropping funnel, add 18.9 g of dimethyl sulfate, maintaining the system temperature between 40-45°C.

  • After the addition is complete, maintain the reaction temperature for 2.5 hours.

  • Once the methylation is complete, reflux the mixture for 1 hour.

  • Add 200 mL of water and allow the mixture to cool to room temperature, which will cause the product to precipitate.

  • Filter the solid and wash with water to obtain 4-Chlorophenylmethyl sulfone.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Friedel-Crafts Reaction cluster_1 Route 2: Reduction & Methylation Chlorobenzene Chlorobenzene Product1 4-Chlorophenyl methyl sulfone Chlorobenzene->Product1 MethanesulfonylChloride Methanesulfonyl Chloride MethanesulfonylChloride->Product1 SideProduct1 o/m-isomers Product1->SideProduct1 Formation of Catalyst1 AlCl₃ Catalyst1->Product1 StartingMaterial2 4-Chlorobenzene sulfonyl chloride Intermediate Sodium 4-Chlorobenzene sulfinate StartingMaterial2->Intermediate Reduction SideProduct2 4,4'-Dichlorodiphenyl sulfone StartingMaterial2->SideProduct2 Impurity from SM synthesis Product2 4-Chlorophenyl methyl sulfone Intermediate->Product2 Methylation Reagent1 Reducing Agent (e.g., Na₂SO₃) Reagent1->Intermediate Reagent2 Methylating Agent (e.g., (CH₃)₂SO₄) Reagent2->Product2

Caption: Synthetic routes to this compound.

Side_Product_Formation cluster_friedel_crafts Friedel-Crafts Pathway cluster_sulfinate Sulfinate Pathway Impurity Chlorobenzene Chlorobenzene Product 4-Chlorophenyl methyl sulfone Chlorobenzene->Product + AlCl₃ SM2 4-Chlorobenzene sulfonyl chloride Chlorobenzene->SM2 Synthesis of Starting Material MethanesulfonylChloride Methanesulfonyl Chloride MethanesulfonylChloride->Product + AlCl₃ ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->SM2 Synthesis of Starting Material Isomers o/m-Isomers Product->Isomers Side Reaction DCDPS 4,4'-Dichlorodiphenyl sulfone SM2->DCDPS Side Reaction in SM Synthesis

Caption: Formation of common side products.

References

optimizing reaction conditions for the synthesis of 4-Chlorophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chlorophenyl methyl sulfone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when following a two-step protocol involving the reduction of 4-chlorobenzenesulfonyl chloride and subsequent methylation.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reduction of 4-chlorobenzenesulfonyl chloride. 2. Inefficient methylation of the intermediate sodium 4-chlorobenzenesulfinate (B8685509). 3. Suboptimal reaction temperature or time. 4. Degradation of reagents.1. Ensure the reducing agent is active and used in the correct stoichiometric amount. Monitor the reaction for the disappearance of the starting material. 2. Verify the quality of the methylating agent (e.g., dimethyl sulfate). Ensure the temperature is maintained within the optimal range (e.g., 40-45°C) during addition to prevent side reactions.[1] 3. Adhere to the recommended reaction times for both the reduction (e.g., 4 hours at reflux) and methylation (e.g., 2.5 hours of insulation followed by 1 hour at reflux) steps.[1] 4. Use fresh or properly stored reagents.
Impure Product (presence of side-products) 1. Formation of 4,4'-dichlorodiphenyl sulfone as a byproduct during the synthesis of the starting material, 4-chlorobenzenesulfonyl chloride.[2] 2. Unreacted starting materials or intermediates present in the final product. 3. Side reactions due to incorrect temperature control during methylation.1. Purify the starting 4-chlorobenzenesulfonyl chloride if significant impurities are suspected. The intermediate sodium 4-chlorobenzenesulfinate solution can be filtered to remove insoluble byproducts like 4,4'-dichlorodiphenyl sulfone.[2] 2. Ensure both reaction steps go to completion. Monitor by TLC or other appropriate analytical methods. 3. Add the methylating agent dropwise while carefully controlling the temperature to prevent overheating.
Reaction Fails to Proceed 1. Inactive reducing agent. 2. Incorrect pH of the reaction mixture for the methylation step. 3. Low quality of starting materials or solvents.1. Test the activity of the reducing agent (e.g., sodium sulfite) on a small scale or use a fresh batch. 2. The methylation of sodium 4-chlorobenzenesulfinate is typically carried out under neutral to slightly alkaline conditions (pH 7.5-8.0).[2] Adjust the pH if necessary. 3. Use reagents and solvents of appropriate grade and ensure they are free from contaminants.
Product Solidifies During Reaction The concentration of reactants might be too high, leading to premature precipitation of the product or intermediates.Increase the amount of solvent to ensure all components remain in solution throughout the reaction.
Difficulty in Isolating the Product The product may not precipitate completely from the reaction mixture upon cooling.1. Ensure the mixture is cooled to room temperature or below to maximize precipitation.[1] 2. If precipitation is insufficient, "salting out" by adding a saturated salt solution might be necessary. 3. Extraction with a suitable organic solvent followed by evaporation can be an alternative isolation method.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: A widely used and efficient method involves a two-step process starting from 4-chlorobenzenesulfonyl chloride. The first step is the reduction of the sulfonyl chloride to sodium 4-chlorobenzenesulfinate, followed by methylation. This method has reported yields of over 90%.[1]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: Temperature control is critical, especially during the addition of the methylating agent (e.g., dimethyl sulfate), which should be maintained between 40-45°C to ensure optimal reaction and minimize side products.[1] Reaction time for both the reduction and methylation steps should also be carefully monitored.

Q3: What are some common impurities, and how can they be removed?

A3: A common impurity is 4,4'-dichlorodiphenyl sulfone, which can be formed during the preparation of the 4-chlorobenzenesulfonyl chloride starting material.[2] This can often be removed by filtering the aqueous solution of the intermediate sodium 4-chlorobenzenesulfinate.[2] The final product, this compound, can be purified by washing the filtered solid with water and, if necessary, recrystallization.[1]

Q4: Are there alternative methylating agents to dimethyl sulfate (B86663)?

A4: Yes, methyl chloride can be used as an alternative to dimethyl sulfate. However, this typically requires conducting the reaction under pressure at a higher temperature, around 95°C.[2]

Q5: What is the expected melting point of pure this compound?

A5: The reported melting point for this compound is in the range of 95-99°C.[1][2][3]

Experimental Protocols

Synthesis of this compound from 4-Chlorobenzenesulfonyl Chloride

This protocol is adapted from a patented procedure with a reported yield of 92.1%.[1]

Step 1: Reduction of 4-Chlorobenzenesulfonyl Chloride

  • To a 500 mL flask, add 25.2 g of a reducing agent mixture (e.g., S-WAT), 16.8 g of sodium bicarbonate, and 100 mL of water.

  • Heat the mixture to reflux until all solids have dissolved.

  • In batches, add 21.0 g of 4-chlorobenzenesulfonyl chloride.

  • Continue to reflux the mixture for 4 hours.

Step 2: Methylation of the Intermediate

  • Cool the reaction mixture to 40°C.

  • Using a dropping funnel, add 18.9 g of dimethyl sulfate dropwise. The rate of addition should be controlled to maintain the system temperature between 40-45°C.

  • After the addition is complete, allow the reaction to proceed for 2.5 hours at this temperature.

  • Once the methylation is complete, heat the mixture to reflux for 1 hour.

Step 3: Isolation and Purification

  • Add 200 mL of water to the reaction mixture.

  • Allow the mixture to cool to room temperature, during which a large amount of solid product should precipitate.

  • Filter the solid product.

  • Wash the collected solid with water.

  • Dry the product to obtain this compound.

Reaction Optimization Data

The following table summarizes key quantitative data from a representative synthesis protocol.

Parameter Value Reference
Starting Material 4-Chlorobenzenesulfonyl Chloride[1]
Yield 92.1%[1]
Methylating Agent Dimethyl Sulfate[1]
Reduction Temperature Reflux[1]
Methylation Temperature 40-45°C[1]
Final Product Melting Point 98-99°C[1]

Visualizations

Synthesis_Pathway 4-Chlorobenzenesulfonyl_Chloride 4-Chlorobenzenesulfonyl Chloride Sodium_4-Chlorobenzenesulfinate Sodium 4-Chlorobenzenesulfinate (Intermediate) 4-Chlorobenzenesulfonyl_Chloride->Sodium_4-Chlorobenzenesulfinate Reduction (e.g., S-WAT, NaHCO3, H2O, Reflux) 4-Chlorophenyl_Methyl_Sulfone 4-Chlorophenyl Methyl Sulfone (Final Product) Sodium_4-Chlorobenzenesulfinate->4-Chlorophenyl_Methyl_Sulfone Methylation (Dimethyl Sulfate, 40-45°C)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_reduction Step 1: Reduction cluster_methylation Step 2: Methylation cluster_isolation Step 3: Isolation Mix_Reagents Mix Reducing Agent, NaHCO3, and Water Heat_to_Reflux Heat to Reflux Mix_Reagents->Heat_to_Reflux Add_Sulfonyl_Chloride Add 4-Chlorobenzenesulfonyl Chloride Heat_to_Reflux->Add_Sulfonyl_Chloride Reflux_4h Reflux for 4 hours Add_Sulfonyl_Chloride->Reflux_4h Cool_to_40C Cool to 40°C Reflux_4h->Cool_to_40C Add_DMS Add Dimethyl Sulfate (40-45°C) Cool_to_40C->Add_DMS React_2.5h Insulate for 2.5 hours Add_DMS->React_2.5h Reflux_1h Reflux for 1 hour React_2.5h->Reflux_1h Add_Water Add Water Reflux_1h->Add_Water Cool_to_RT Cool to Room Temperature Add_Water->Cool_to_RT Filter_Solid Filter the Precipitate Cool_to_RT->Filter_Solid Wash_and_Dry Wash with Water and Dry Filter_Solid->Wash_and_Dry Final_Product This compound Wash_and_Dry->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Reduction Was the reduction step complete? Start->Check_Reduction Check_Methylation Was methylation temperature controlled (40-45°C)? Check_Reduction->Check_Methylation Yes Solution_Reduction Increase reflux time or use fresh reducing agent. Check_Reduction->Solution_Reduction No Check_Purity Is the starting material pure? Check_Methylation->Check_Purity Yes Solution_Methylation Control DMS addition rate to maintain temperature. Check_Methylation->Solution_Methylation No Solution_Purity Purify starting material or filter intermediate solution. Check_Purity->Solution_Purity No Success Optimized Synthesis Check_Purity->Success Yes Solution_Reduction->Success Solution_Methylation->Success Solution_Purity->Success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of 4-Chlorophenyl Methyl Sulfone by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-chlorophenyl methyl sulfone by crystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

A1: Understanding the physical properties of this compound is crucial for a successful crystallization. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₇ClO₂S[1]
Molecular Weight 190.65 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 90-98 °C[1][2][3]
Boiling Point 330.2 ± 34.0 °C at 760 mmHg[3]

Q2: What solvents are commonly used for the crystallization of this compound?

For a structurally similar compound, 4-chlorophenyl phenyl sulfone, the following solubility data is available and may provide a useful starting point for solvent screening:

SolventSolubility at 20 °CSource(s)
Acetone74.4 g/100ml [6]
Benzene44.4 g/100ml [6]
Dioxane65.6 g/100ml [6]
Isopropanol (B130326)21 g/100ml [6]
Hexane0.4 g/100ml [6]
Alcohol1g in 120ml[6]
Chloroform1g in 400ml[6]
Diethyl Ether1g in 100ml[6]
WaterInsoluble[6]

Based on this, suitable single solvent systems for this compound could include alcohols like ethanol (B145695) or isopropanol. Mixed solvent systems, such as ethanol/water or acetone/hexane, are also plausible options[7].

Q3: What are some common impurities that might be present in crude this compound?

A3: Impurities can originate from starting materials, by-products, or subsequent degradation. Depending on the synthetic route, common impurities may include unreacted starting materials like 4-chlorobenzene sulfonyl chloride or by-products from side reactions[5]. The presence of colored impurities may turn the crude product yellow or off-white[1].

Crystallization Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound by crystallization.

G cluster_start cluster_dissolution Dissolution Stage cluster_cooling Cooling & Crystallization Stage cluster_issues cluster_solutions cluster_end start Crude 4-Chlorophenyl Methyl Sulfone dissolve Dissolve in Minimum Hot Solvent start->dissolve dissolved Completely Dissolved? dissolve->dissolved cool Cool Slowly to Room Temperature dissolved->cool Yes no_dissolve Issue: Fails to Dissolve dissolved->no_dissolve No crystals Crystals Formed? cool->crystals oil_out Issue: 'Oiling Out' cool->oil_out no_crystals Issue: No Crystals Form crystals->no_crystals No isolate Isolate, Wash, and Dry Crystals crystals->isolate Yes add_solvent Add more solvent in small portions no_dissolve->add_solvent change_solvent Re-evaluate solvent system no_dissolve->change_solvent reheat_add_solvent Reheat, add more of the 'good' solvent oil_out->reheat_add_solvent slow_cool Cool solution more slowly oil_out->slow_cool reduce_volume Reduce solvent volume by evaporation no_crystals->reduce_volume induce_xtal Induce crystallization (seed crystal, scratch flask) no_crystals->induce_xtal add_solvent->dissolve change_solvent->dissolve reheat_add_solvent->cool slow_cool->cool reduce_volume->cool induce_xtal->cool

Caption: Troubleshooting workflow for the crystallization of this compound.

Problem 1: The solid will not dissolve in the hot solvent.

  • Cause: Insufficient solvent or an inappropriate solvent choice.

  • Solution:

    • Add more solvent: Add small portions of the hot solvent to the mixture until the solid dissolves. It is important to use the minimum amount of hot solvent necessary to achieve a saturated solution to maximize yield[7].

    • Re-evaluate the solvent: If a large volume of solvent is required, it may not be an ideal choice. A different solvent or a mixed solvent system should be considered. For this compound, if a non-polar solvent was chosen, switching to a more polar solvent like isopropanol or ethanol may be effective[6].

Problem 2: The product "oils out" instead of forming crystals.

  • Cause: The solute is coming out of the solution at a temperature above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the compound (90-98 °C), or if the solution is supersaturated with impurities, causing a melting point depression.

  • Solution:

    • Add more solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation point and allow the solution to cool more slowly[8].

    • Lower the cooling temperature: Ensure the solution cools slowly. Rapid cooling can promote oiling out. Let the solution cool to room temperature undisturbed before moving it to an ice bath[9].

    • Change the solvent system: Consider using a lower-boiling point solvent. Alternatively, in a mixed solvent system (e.g., acetone/hexane), add more of the "good" solvent (acetone) to increase solubility[7][8].

Problem 3: No crystals form upon cooling.

  • Cause: The solution is not sufficiently supersaturated. This is often due to using too much solvent.

  • Solution:

    • Reduce solvent volume: Reheat the solution and gently boil off some of the solvent to increase the concentration of the solute. Then, allow it to cool again[8][10].

    • Induce crystallization:

      • Seeding: Add a small seed crystal of pure this compound to the cooled solution to provide a nucleation site for crystal growth[10].

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites[10].

    • Use an anti-solvent: If using a single solvent system, cautiously add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., adding water to an ethanol solution) until the solution becomes slightly turbid, then gently warm until it is clear again before cooling[7].

    • Cool further: If crystals do not form at room temperature, cool the flask in an ice bath or an ice/salt bath to further decrease the solubility of the compound[9][10].

Problem 4: The yield of recovered crystals is low.

  • Cause: Several factors can contribute to a low yield.

    • Using an excessive amount of solvent, which leaves a significant amount of the product in the mother liquor.

    • Premature crystallization during a hot filtration step.

    • Incomplete crystallization due to insufficient cooling time.

  • Solution:

    • Minimize solvent: Use the minimum amount of hot solvent required for dissolution[7].

    • Check the mother liquor: After filtration, cool the mother liquor in an ice bath to see if more crystals form. If so, they can be collected in a second crop.

    • Optimize cooling: Ensure the solution is cooled for an adequate amount of time to allow for maximum crystal formation[10].

Problem 5: The purified crystals are colored or have a low melting point.

  • Cause: The presence of impurities. This can happen if the crystals form too quickly, trapping impurities within the crystal lattice, or if the chosen solvent is not effective at leaving impurities in the mother liquor.

  • Solution:

    • Slow down crystallization: Ensure the solution cools slowly and undisturbed to allow for the formation of a pure crystal lattice[9].

    • Perform a second recrystallization: If the purity is still low, a second crystallization step may be necessary.

    • Use activated charcoal: If the solution is colored, it may be due to highly colored impurities. After dissolving the crude product, add a small amount of activated charcoal and gently boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize[7].

Experimental Protocol: General Crystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.

Caption: General experimental workflow for the crystallization of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixed solvent system like acetone/hexane)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating the mixture with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): If charcoal was added, perform a hot filtration to remove it. This should be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.

  • Analysis: Assess the purity of the final product by taking a melting point and, if available, by spectroscopic or chromatographic methods. The melting point of the purified compound should be sharp and within the literature range (90-98 °C)[1][2][3].

References

strategies to avoid the formation of 4,4'-dichlorodiphenyl sulfone byproduct

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4,4'-dichlorodiphenyl sulfone (DCDPS), with a focus on strategies to minimize the formation of unwanted isomeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 4,4'-dichlorodiphenyl sulfone?

A1: The most prevalent byproducts are the isomeric forms of dichlorodiphenyl sulfone, primarily the 2,4'- and 3,4'-isomers. Additionally, residual starting materials or intermediates, such as 4-chlorobenzenesulfonic acid, can be present in the crude product.[1] The formation of these byproducts is highly dependent on the reaction conditions.

Q2: How does the choice of sulfonating agent affect the formation of byproducts?

A2: The choice of sulfonating agent is critical. Stronger agents like sulfur trioxide (SO₃) can lead to more aggressive and less selective reactions, potentially increasing the proportion of unwanted isomers.[2][3] Chlorosulfonic acid is a common reagent used, but its reaction with chlorobenzene (B131634) can also yield byproducts if not properly controlled.[4] In some methods, a mixture of sulfur trioxide and dimethyl sulfate (B86663) is used to form dimethyl pyrosulfate in situ, which can offer better selectivity towards the desired 4,4'-isomer.[1]

Q3: What is the role of the catalyst in controlling the selectivity of the reaction?

A3: In Friedel-Crafts type reactions for DCDPS synthesis, a Lewis acid catalyst such as anhydrous aluminum chloride or ferric chloride is often employed.[5] The catalyst's role is to activate the sulfonating agent, making it a stronger electrophile. The choice and amount of catalyst can influence the isomer distribution. An optimal amount of catalyst is crucial; too little can lead to an incomplete reaction, while too much can promote the formation of side products.

Q4: Can reaction temperature be used to control the formation of byproducts?

A4: Absolutely. Temperature is a critical parameter. Generally, lower reaction temperatures favor the formation of the para-isomer (4,4'-DCDPS) due to steric hindrance, while higher temperatures can provide the activation energy needed to form the ortho- and meta-isomers (2,4'- and 3,4'-DCDPS).[6] However, the optimal temperature will depend on the specific reactants and catalyst being used. It is crucial to maintain a consistent and controlled temperature throughout the reaction.

Q5: How can I purify the final product to remove isomeric byproducts?

A5: Purification is often necessary to obtain high-purity 4,4'-Dichlorodiphenyl sulfone. Recrystallization is a common and effective method. Solvents such as methanol (B129727) or a mixture of an organic solvent and water can be used.[1] The lower solubility of the 4,4'-isomer in certain solvents at lower temperatures allows for its selective crystallization, leaving the more soluble isomers in the mother liquor.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 4,4'-DCDPS Incomplete reaction.- Increase reaction time.- Ensure the catalyst is active and used in the correct stoichiometric amount.- Check the purity of starting materials.
Suboptimal reaction temperature.- Optimize the reaction temperature. Lower temperatures often favor the 4,4'-isomer.
High percentage of 2,4'- and 3,4'-isomers Reaction temperature is too high.- Lower the reaction temperature to favor the formation of the sterically favored 4,4'-isomer.
Incorrect catalyst or catalyst concentration.- Use a milder Lewis acid catalyst or optimize the catalyst concentration.
Choice of sulfonating agent.- Consider using a more selective sulfonating agent, such as one formed in situ (e.g., dimethyl pyrosulfate).
Presence of 4-chlorobenzenesulfonic acid in the product Incomplete conversion of the intermediate.- In a two-step reaction, ensure the complete conversion of 4-chlorobenzenesulfonic acid to its sulfonyl chloride before the final reaction with chlorobenzene.- Increase the reaction time or temperature of the second step.
Product discoloration Impurities in starting materials or side reactions.- Use high-purity starting materials.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Purify the final product by recrystallization, possibly with the use of activated carbon.

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Dichlorodiphenyl Sulfone via Friedel-Crafts Reaction

This protocol describes a general procedure for the synthesis of 4,4'-dichlorodiphenyl sulfone using chlorobenzene and sulfuryl chloride with a Lewis acid catalyst.

Materials:

  • Chlorobenzene

  • Sulfuryl chloride

  • Anhydrous aluminum chloride (or anhydrous ferric chloride)

  • Ice bath

  • Round-bottom flask with a stirrer and reflux condenser

Procedure:

  • In a round-bottom flask, add an excess of chlorobenzene, which acts as both reactant and solvent.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add sulfuryl chloride to the stirred chlorobenzene. The molar ratio of sulfuryl chloride to chlorobenzene is typically in the range of 1:8 to 1:10.[5]

  • Gradually add the anhydrous aluminum chloride catalyst in portions while maintaining the low temperature. The molar ratio of sulfuryl chloride to catalyst is approximately 1:1.1 to 1:1.2.[5]

  • After the addition of the catalyst is complete, continue stirring the reaction mixture at a low temperature for 2-3 hours.[5]

  • Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

  • Once the reaction is complete, slowly quench the reaction mixture by adding it to ice-cold water to hydrolyze the catalyst.

  • Separate the organic layer, wash it with water and a mild base (e.g., sodium bicarbonate solution) to remove any acidic impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the excess chlorobenzene by distillation.

  • Purify the crude product by recrystallization from a suitable solvent to obtain pure 4,4'-dichlorodiphenyl sulfone.

Visualizations

reaction_pathway Reaction Pathway for DCDPS Synthesis cluster_reactants Reactants cluster_intermediates Intermediates & Electrophiles cluster_products Products Chlorobenzene Chlorobenzene Electrophile Activated Electrophile (e.g., +SO2OH, +SO2Cl) SulfonatingAgent Sulfonating Agent (e.g., SO3, HSO3Cl) SulfonatingAgent->Electrophile Lewis Acid Catalyst Intermediate 4-Chlorobenzenesulfonic acid or its derivative Electrophile->Intermediate Sulfonylation DesiredProduct 4,4'-Dichlorodiphenyl Sulfone (Desired Product) Intermediate->DesiredProduct Reaction with Chlorobenzene (para-attack) Byproduct24 2,4'-Dichlorodiphenyl Sulfone (Byproduct) Intermediate->Byproduct24 Reaction with Chlorobenzene (ortho-attack) Byproduct34 3,4'-Dichlorodiphenyl Sulfone (Byproduct) Intermediate->Byproduct34 Reaction with Chlorobenzene (meta-attack)

Caption: Reaction pathway for the synthesis of DCDPS and its isomers.

experimental_workflow Workflow for Minimizing Byproduct Formation Start Start: High-Purity Reactants ReactionSetup Reaction Setup: - Controlled Temperature (Low) - Inert Atmosphere Start->ReactionSetup ReagentAddition Slow, Controlled Addition of Catalyst and Sulfonating Agent ReactionSetup->ReagentAddition Monitoring Reaction Monitoring (TLC, GC) ReagentAddition->Monitoring Monitoring->ReagentAddition Adjust Conditions if needed Workup Quenching and Aqueous Workup Monitoring->Workup Upon Completion Purification Purification: Recrystallization Workup->Purification Analysis Product Analysis (GC, HPLC, NMR) Purification->Analysis FinalProduct High-Purity 4,4'-DCDPS Analysis->FinalProduct

Caption: Experimental workflow for high-purity DCDPS synthesis.

References

Technical Support Center: 4-Chlorophenyl Methyl Sulfone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chlorophenyl methyl sulfone during synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst due to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, anhydrous Lewis acid catalyst if applicable to your synthesis route.[1]
Incorrect reaction temperature.Optimize the reaction temperature. For instance, in methylation steps, maintaining a specific temperature range (e.g., 40-45 °C) can be critical for yield.[2] For reactions like Friedel-Crafts, which are typically exothermic, maintaining a low temperature (0°C to room temperature) is crucial.[1]
Insufficient reaction time.Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion.[1]
Poor quality of starting materials.Verify the purity of starting materials such as 4-chlorobenzene sulfonyl chloride or chlorobenzene (B131634).
Formation of Multiple Products (Impurities) Isomerization leading to ortho- and meta-isomers.While the para-isomer is generally favored in reactions like Friedel-Crafts acylation, controlling the reaction temperature can help minimize side reactions.[1]
Formation of 4,4'-dichlorodiphenyl sulfone.This byproduct can form when reacting chlorobenzene with chlorosulfonic acid.[3] Subsequent purification steps, such as filtration after converting the desired intermediate to a soluble salt, can be employed to remove it.
Formation of dichlorobenzenes.In Friedel-Crafts reactions, the catalyst (e.g., iron(III) chloride) can also act as a chlorinating agent for chlorobenzene, leading to dichlorobenzenes.[4] Careful control of reaction conditions is necessary.
Difficult Product Isolation/Purification Incomplete reaction leaving unreacted starting materials.Ensure the reaction goes to completion by monitoring with TLC or GC.[1] An aqueous work-up can help remove water-soluble starting materials and byproducts.
Product is difficult to crystallize.After the reaction, adding a sufficient amount of water and allowing the solution to cool can facilitate the precipitation of this compound as a solid, which can then be filtered and washed.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common synthesis route for this compound with a high yield?

A1: A two-step method starting from 4-chlorobenzene sulfonyl chloride has been reported to achieve a high yield. This process involves the reduction of the sulfonyl chloride to a sulfinate, followed by methylation. A reported yield for this method is 92.1%.[2]

Q2: What are the key reaction conditions to control during the synthesis of this compound?

A2: Temperature control is critical. For example, during the methylation step with dimethyl sulfate, maintaining the temperature between 40-45°C is advised.[2] In other synthesis routes like Friedel-Crafts reactions, keeping the temperature low (0°C to room temperature) is important to prevent side reactions.[1] Anhydrous conditions are also essential when using moisture-sensitive catalysts.[1]

Q3: What are the common byproducts in the synthesis of this compound and how can they be minimized?

A3: Common byproducts can include isomers (ortho- and meta-), 4,4'-dichlorodiphenyl sulfone, and dichlorobenzenes.[3][4] Minimizing these byproducts can be achieved by:

  • Controlling Temperature: Prevents unwanted side reactions.[1]

  • Purifying Intermediates: For example, filtering an aqueous solution of 4-chlorobenzenesulfinate (B8685509) can remove the insoluble 4,4'-dichlorodiphenyl sulfone.[3]

  • Careful choice of reagents and catalysts: Avoids conditions that promote side reactions like excess chlorination.[4]

Q4: How can the purity of the final this compound product be improved?

A4: After initial isolation by filtration, washing the solid product with water is a key step to remove soluble impurities.[2] Recrystallization from a suitable solvent, such as ethanol, can be employed for further purification.

Q5: What are the physical properties of this compound that are important for its identification and purification?

A5: The melting point of this compound is a key characteristic for assessing its purity. Reported melting points are in the range of 95-99°C.[2][3][5] It appears as a white to light yellow crystalline powder.[6]

Experimental Protocols

Synthesis of this compound from 4-Chlorobenzene Sulfonyl Chloride

This protocol is adapted from a patented method with a reported yield of 92.1%.[2]

Step 1: Reduction of 4-Chlorobenzene Sulfonyl Chloride

  • In a 500 mL flask, add 25.2 g of a reducing agent (e.g., sodium sulfite), 16.8 g of sodium bicarbonate, and 100 mL of water.

  • Heat the mixture to reflux until all solids are dissolved.

  • In batches, add 21.0 g of 4-chlorobenzene sulfonyl chloride.

  • Continue to reflux for 4 hours.

Step 2: Methylation

  • Cool the reaction mixture to 40°C.

  • Using a dropping funnel, add 18.9 g of dimethyl sulfate. The rate of addition should be controlled to maintain the system temperature between 40-45°C.

  • After the addition is complete, maintain the insulation and allow the reaction to proceed for 2.5 hours.

  • Once the methylation is complete, reflux the mixture for 1 hour.

Step 3: Isolation and Purification

  • Add 200 mL of water to the reaction mixture.

  • Allow the mixture to cool to room temperature, which will cause a large amount of solid to precipitate.

  • Filter the solid product.

  • Wash the collected solid with water.

  • Dry the product to obtain this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Final Product 4-chlorobenzene_sulfonyl_chloride 4-Chlorobenzene Sulfonyl Chloride Sodium_4_chlorobenzenesulfinate Sodium 4-chlorobenzenesulfinate 4-chlorobenzene_sulfonyl_chloride->Sodium_4_chlorobenzenesulfinate Reduction Reducing_Agent Reducing Agent (e.g., Sodium Sulfite) Base Base (e.g., Sodium Bicarbonate) 4_Chlorophenyl_methyl_sulfone 4-Chlorophenyl Methyl Sulfone Sodium_4_chlorobenzenesulfinate->4_Chlorophenyl_methyl_sulfone Methylation Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate)

Caption: Synthesis pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A 1. Reduction of 4-Chlorobenzene Sulfonyl Chloride B 2. Methylation of Intermediate A->B C 3. Quenching with Water B->C D 4. Precipitation upon Cooling C->D E 5. Filtration D->E F 6. Washing with Water E->F G 7. Drying F->G H 8. Characterization (e.g., Melting Point, Purity) G->H

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Tree Start Low Yield or Purity? Check_Reaction Check Reaction Conditions Start->Check_Reaction Yes Check_Materials Verify Starting Material Purity Start->Check_Materials Yes Improve_Purification Improve Purification Start->Improve_Purification If Impure Optimize_Temp Optimize Temperature Check_Reaction->Optimize_Temp Monitor_Time Monitor Reaction Time (TLC/GC) Check_Reaction->Monitor_Time Anhydrous Ensure Anhydrous Conditions Check_Reaction->Anhydrous Purify_Materials Purify/Replace Starting Materials Check_Materials->Purify_Materials Recrystallize Recrystallize Product Improve_Purification->Recrystallize Wash_Thoroughly Wash Product Thoroughly Improve_Purification->Wash_Thoroughly

Caption: Troubleshooting decision tree for synthesis optimization.

References

degradation pathways of 4-Chlorophenyl methyl sulfone under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Chlorophenyl methyl sulfone under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an organic compound containing a sulfone group, a substituted phenyl ring, and a methyl group. In pharmaceutical development, understanding the stability of a drug candidate or an intermediate like this is crucial. Forced degradation studies help to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, which are all required by regulatory agencies like the ICH and FDA.[1][2][3]

Q2: What are the typical forced degradation conditions for a compound like this compound?

According to ICH guidelines, forced degradation studies should include exposure to acid, base, oxidation, heat, and light.[2] For acid and base hydrolysis, typical conditions involve treating the compound with a range of acid (e.g., 0.1 M to 1 M HCl) and base (e.g., 0.1 M to 1 M NaOH) concentrations at room temperature and elevated temperatures.[2][3] The goal is to achieve a target degradation of 5-20%.[4][5]

Q3: What are the likely degradation pathways for this compound under acidic and basic conditions?

  • Acidic Conditions: The sulfone group is generally stable to acid hydrolysis. Degradation, if it occurs, would likely proceed slowly and may involve cleavage of the carbon-sulfur bonds under harsh conditions.

  • Basic Conditions: Under basic conditions, two primary degradation pathways are plausible:

    • Nucleophilic Aromatic Substitution: The chlorine atom on the phenyl ring can be substituted by a hydroxyl group to form 4-hydroxyphenyl methyl sulfone.

    • Cleavage of the C-S Bond: The carbon-sulfur bonds may undergo cleavage, leading to the formation of 4-chlorophenol (B41353) and methanesulfonic acid or their corresponding salts.

Q4: What analytical techniques are best suited for studying the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective technique for separating and quantifying the parent compound and its degradation products.[1][2] For the identification of unknown degradation products, HPLC coupled with a mass spectrometer (LC-MS) is highly recommended.[1]

Troubleshooting Guides

Issue 1: No degradation is observed under standard acidic or basic stress conditions.

  • Possible Cause: Sulfones are known to be chemically stable.[4] The stress conditions may not be harsh enough to induce degradation.

  • Solution:

    • Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or even higher).

    • Increase the temperature of the reaction (e.g., from room temperature to 60°C or 80°C).[6]

    • Extend the duration of the stress testing.

    • If using a co-solvent for solubility, ensure it is not hindering the reaction.

Issue 2: The observed degradation is too rapid and exceeds the target 5-20% range.

  • Possible Cause: The stress conditions are too harsh for the molecule.

  • Solution:

    • Decrease the concentration of the acid or base.

    • Lower the reaction temperature.

    • Reduce the exposure time.

    • Take multiple time points to capture the desired degradation level.

Issue 3: The HPLC chromatogram shows poor separation between the parent peak and the degradation products.

  • Possible Cause: The HPLC method is not optimized for the separation of the parent compound and its degradants.

  • Solution:

    • Modify the mobile phase composition (e.g., change the organic solvent to aqueous ratio, or try a different organic solvent like acetonitrile (B52724) or methanol).

    • Change the pH of the mobile phase.

    • Try a different HPLC column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl).

    • Adjust the column temperature.

    • Optimize the gradient elution profile.

Issue 4: The mass balance of the stressed sample is below 95%.

  • Possible Cause: Not all degradation products are being detected by the analytical method. This could be due to:

    • Degradants not having a chromophore and thus not being detected by the UV detector.

    • Degradants being volatile and lost during sample preparation.

    • Degradants being strongly retained on the HPLC column.

  • Solution:

    • Use a mass spectrometer (LC-MS) to look for non-chromophoric degradation products.

    • Analyze the headspace of the sample vial for volatile compounds using Gas Chromatography (GC).

    • Modify the HPLC method to ensure all components are eluted from the column.

    • Check for co-elution of the degradant with the parent peak using a photodiode array (PDA) detector and checking for peak purity.

Experimental Protocols

Protocol 1: Forced Hydrolysis of this compound

This protocol outlines a general procedure for conducting forced hydrolysis studies. The exact conditions may need to be optimized based on the stability of the compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and vials

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

3. Acidic Degradation:

  • In separate vials, add a known volume of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.

  • Prepare control samples with the stock solution and water.

  • Keep one set of samples at room temperature and another set in a water bath at 60°C.

  • Collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • At each time point, neutralize the sample with an equivalent amount of NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

4. Basic Degradation:

  • In separate vials, add a known volume of the stock solution to an equal volume of 0.1 M NaOH and 1 M NaOH.

  • Prepare control samples with the stock solution and water.

  • Keep one set of samples at room temperature and another set in a water bath at 60°C.

  • Collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • At each time point, neutralize the sample with an equivalent amount of HCl and dilute with the mobile phase to a suitable concentration for HPLC analysis.

5. HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at a suitable wavelength (e.g., 230 nm)

  • Column Temperature: 30°C

6. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • If unknown peaks are observed, use LC-MS to identify the degradation products.

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a clear and structured table for easy comparison.

Table 1: Summary of Forced Hydrolysis Degradation of this compound (Illustrative Data)

Stress ConditionTime (hours)Temperature (°C)% Assay of Parent% DegradationNumber of Degradants
0.1 M HCl24RT99.50.51
1 M HCl246092.17.92
0.1 M NaOH24RT98.21.81
1 M NaOH246085.414.63

Note: This is hypothetical data for illustrative purposes.

Visualizations

Diagram 1: Proposed Degradation Pathways of this compound

G cluster_acid Acidic Conditions (e.g., HCl, Δ) cluster_base Basic Conditions (e.g., NaOH, Δ) Parent_Acid 4-Chlorophenyl methyl sulfone Deg1_Acid 4-Chlorophenol + Methanesulfonic acid Parent_Acid->Deg1_Acid C-S Bond Cleavage (Slow) Parent_Base 4-Chlorophenyl methyl sulfone Deg1_Base 4-Hydroxyphenyl methyl sulfone Parent_Base->Deg1_Base Nucleophilic Aromatic Substitution Deg2_Base 4-Chlorophenol + Methanesulfonic acid salt Parent_Base->Deg2_Base C-S Bond Cleavage G Start Prepare Stock Solution (1 mg/mL in ACN) Acid_Stress Acidic Stress (0.1M & 1M HCl at RT & 60°C) Start->Acid_Stress Base_Stress Basic Stress (0.1M & 1M NaOH at RT & 60°C) Start->Base_Stress Sampling Sample at Time Points (0, 2, 6, 12, 24h) Acid_Stress->Sampling Base_Stress->Sampling Neutralize Neutralize Sample Sampling->Neutralize Dilute Dilute for Analysis Neutralize->Dilute HPLC HPLC-UV Analysis Dilute->HPLC LCMS LC-MS for Identification HPLC->LCMS Data Data Analysis & Mass Balance HPLC->Data LCMS->Data

References

Technical Support Center: Managing Reactivity of 4-Chlorophenyl Methyl Sulfone in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of 4-chlorophenyl methyl sulfone in polymerization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the polymerization of this compound?

The primary mechanism is nucleophilic aromatic substitution (SNAr). The electron-withdrawing sulfone group activates the aromatic ring, making the carbon atom attached to the chlorine susceptible to attack by a nucleophile, typically a bisphenolate in poly(ether sulfone) synthesis. This reaction proceeds via an addition-elimination mechanism through a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][3][4][5]

Q2: Why is obtaining a high molecular weight polymer challenging?

Achieving a high molecular weight in step-growth polymerization, such as the synthesis of poly(ether sulfone), requires stringent control over several factors. These include maintaining a precise 1:1 stoichiometric ratio of the comonomers, ensuring anhydrous (water-free) conditions to prevent premature termination, and achieving high monomer conversion.[6][7] Impurities in the monomers or solvent can also lead to side reactions that cap the growing polymer chains.

Q3: What are the most suitable solvents for this type of polymerization?

High-boiling, polar aprotic solvents are generally preferred as they can dissolve the monomers and the resulting polymer, and they can facilitate the SNAr reaction. Commonly used solvents include N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and sulfolane.[8][9] The choice of solvent can influence the reaction rate, polymer solubility, and final polymer properties.[10]

Q4: My polymer is discolored (yellow to brown). What are the likely causes?

Discoloration in poly(ether sulfone) synthesis can arise from several sources:

  • Oxidation: Trace oxygen in the reaction vessel can lead to oxidative side reactions at the high temperatures required for polymerization.

  • Impurities: Impurities in the monomers or solvent can react at high temperatures to form colored byproducts.

  • Excessive Temperature: Running the polymerization at a temperature that is too high or for an extended period can cause thermal degradation of the polymer.[11]

Q5: What is the role of the base in the polymerization reaction?

A weak base, such as potassium carbonate (K₂CO₃), is typically used to deprotonate the hydroxyl groups of the bisphenol comonomer to form the more nucleophilic bisphenolate. It is crucial to use a base that is strong enough to facilitate this deprotonation but not so strong as to cause side reactions with the solvent or the activated aryl halide.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low Polymer Molecular Weight / Low Viscosity Imprecise Stoichiometry: An excess of either monomer will limit the chain growth.- Accurately weigh all monomers. - Use high-purity monomers. - Consider end-capping with a monofunctional reagent to precisely control molecular weight if desired.
Presence of Water: Water can react with the activated monomer or the growing polymer chain, leading to termination.- Thoroughly dry all monomers and the solvent before use. - Use an azeotroping agent like toluene (B28343) to remove water formed during the formation of the bisphenolate salt.[12] - Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Monomer Impurities: Monofunctional impurities will act as chain stoppers.- Purify monomers by recrystallization or distillation before use. - Check monomer purity via techniques like NMR, GC, or melting point analysis.
Incomplete Reaction: Insufficient reaction time or temperature can lead to low conversion.- Optimize reaction time and temperature. Monitor the reaction progress by measuring the viscosity of a small aliquot. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Polymer Discoloration (Yellowing/Browning) Oxidation: Presence of oxygen in the reaction system.- Purge the reaction vessel thoroughly with a high-purity inert gas (nitrogen or argon) before heating. - Maintain a positive pressure of the inert gas throughout the reaction.
Thermal Degradation: Reaction temperature is too high or reaction time is too long.- Determine the optimal temperature range for the specific monomer combination. - Avoid prolonged reaction times at elevated temperatures once high molecular weight is achieved.
Solvent Degradation: Some polar aprotic solvents can decompose at high temperatures, leading to colored impurities.- Choose a solvent with high thermal stability, such as sulfolane, for high-temperature polymerizations.
Gel Formation / Cross-linking Side Reactions: Unwanted reactions involving the polymer backbone or end groups.- Ensure the reaction temperature is not excessively high. - Use highly purified monomers to avoid reactive impurities that could lead to branching.
Imbalance of Base: An excessive amount of a strong base can sometimes promote side reactions.- Use a slight excess of a weak base like K₂CO₃ (e.g., 1.05-1.10 equivalents per hydroxyl group).
Poor Polymer Solubility Very High Molecular Weight: Extremely long polymer chains can have limited solubility.- Adjust the monomer stoichiometry slightly off a 1:1 ratio to target a lower molecular weight. - Use a monofunctional end-capper to control the degree of polymerization.
Crystallinity: Some poly(ether sulfone)s can exhibit semi-crystalline behavior.[13]- Rapidly precipitate the polymer in a non-solvent to quench crystallization. - Choose a comonomer that introduces kinks in the polymer backbone to reduce crystallinity.

Experimental Protocols

Synthesis of High Molecular Weight Poly(ether sulfone) from this compound and Bisphenol A

Materials:

  • This compound (high purity, >99.5%)

  • Bisphenol A (high purity, >99.5%)

  • Potassium carbonate (K₂CO₃), anhydrous, finely ground

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol (B129727)

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with a condenser

  • Thermocouple and temperature controller

  • Nitrogen/Argon inlet and outlet

  • Heating mantle

Procedure:

  • Drying of Reagents: Dry this compound, bisphenol A, and potassium carbonate in a vacuum oven at 80-100°C for at least 12 hours before use.

  • Reaction Setup: Assemble the reaction apparatus and flame-dry it under a vacuum. Allow the apparatus to cool to room temperature under a stream of inert gas.

  • Charging the Reactor: Under a positive pressure of inert gas, charge the flask with equimolar amounts of this compound and bisphenol A, and a 5-10% molar excess of potassium carbonate. Add DMAc (to achieve a solids concentration of 20-30% w/v) and toluene (approximately 30% of the DMAc volume).

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 160-180°C to distill off the remaining toluene. Maintain the reaction at this temperature for 6-12 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation and Purification: Cool the viscous polymer solution to about 80-100°C and slowly pour it into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Filter the fibrous polymer and wash it thoroughly with hot water and then methanol to remove any residual salts and solvent.

  • Dry the polymer in a vacuum oven at 120°C for 24 hours.

Data Presentation

Table 1: Effect of Reaction Conditions on Polymer Properties (Illustrative Data)

ParameterCondition ACondition BCondition CExpected Outcome
Monomer Ratio (Sulfone:Bisphenol) 1.00:1.001.02:1.001.00:1.02A 1:1 ratio is crucial for high molecular weight. Off-stoichiometry reduces chain length.
Reaction Temperature 160°C180°C200°CHigher temperatures increase reaction rate but may lead to side reactions or degradation.
Solvent DMAcNMPSulfolaneSolvent polarity and boiling point affect reaction kinetics and polymer solubility.
Base (K₂CO₃) Equivalents 1.051.101.20A slight excess is needed to drive the reaction to completion. Too much can cause side reactions.

Visualizations

experimental_workflow reagents Dry Reagents: - this compound - Bisphenol A - K2CO3 setup Assemble and Flame-Dry Reaction Apparatus reagents->setup charge Charge Reactor with Monomers, Base, and Solvents (DMAc, Toluene) setup->charge dehydrate Azeotropic Dehydration (140-150°C) charge->dehydrate polymerize Polymerization (160-180°C) dehydrate->polymerize precipitate Precipitate Polymer in Methanol polymerize->precipitate wash Wash with Hot Water and Methanol precipitate->wash dry Dry Polymer in Vacuum Oven wash->dry characterize Characterize Polymer (GPC, NMR, DSC) dry->characterize

Caption: Experimental workflow for the synthesis of poly(ether sulfone).

Caption: Troubleshooting decision tree for common polymerization issues.

References

overcoming solubility issues of 4-Chlorophenyl methyl sulfone in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Chlorophenyl methyl sulfone in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

This compound (CAS No. 98-57-7) is a white to light yellow crystalline powder with a molecular formula of C₇H₇ClO₂S and a molecular weight of 190.65 g/mol .[1][2] Its melting point is typically in the range of 90-100 °C.[1][2] It is generally stable under normal conditions and exhibits good stability in many organic solvents.[1][2]

Q2: In which common solvents is this compound expected to be soluble?

Q3: Why might I be experiencing solubility issues with this compound?

Solubility issues can arise for several reasons:

  • Solvent Polarity Mismatch: The polarity of your chosen reaction solvent may not be optimal for dissolving the sulfone.

  • Concentration: The concentration of the sulfone required for your reaction may exceed its solubility limit in the chosen solvent at the reaction temperature.

  • Temperature: Solubility is temperature-dependent. A solvent that works at a higher temperature may not be suitable for reactions run at room temperature or below.

  • Common Ion Effect: The presence of other ionic species in the reaction mixture could potentially suppress solubility.

  • Precipitation of Products/Intermediates: In some cases, the issue may not be the starting material's solubility but the precipitation of a product or intermediate that is less soluble than the starting sulfone.

Solubility Data (Approximation)

Disclaimer: The following quantitative data is for the structurally related compound 4-Chlorophenyl phenyl sulfone (CAS: 80-00-2) and should be used as an estimated guide for solvent selection for 4-Chlorophenyl methyl sulfone.

SolventFormulaTypeSolubility ( g/100 mL at 20°C)[3]
Acetone (B3395972)C₃H₆OPolar Aprotic74.4
DioxaneC₄H₈O₂Polar Aprotic65.6
BenzeneC₆H₆Aromatic44.4
IsopropanolC₃H₈OPolar Protic21.0
Hexane (B92381)C₆H₁₄Nonpolar0.4
WaterH₂OPolar ProticInsoluble

Troubleshooting Guide

Issue: My this compound is not dissolving in the primary reaction solvent.

  • Initial Steps:

    • Verify Purity: Ensure the starting material is pure, as impurities can sometimes affect solubility.

    • Increase Agitation: Ensure the mixture is being stirred vigorously.

    • Particle Size Reduction: Grinding the crystalline solid into a fine powder using a mortar and pestle can increase the surface area and improve the rate of dissolution.[4][5]

  • Solution 1: Temperature Adjustment Gently heat the mixture while stirring. Many organic compounds show a significant increase in solubility at higher temperatures.

    • Caution: Check the boiling point of your solvent and the thermal stability of your reactants to avoid solvent loss or compound degradation.

  • Solution 2: Employ a Cosolvent System Adding a small amount of a miscible "cosolvent" in which the sulfone is highly soluble can significantly increase the overall solvating power of the reaction medium.[4][5]

    • Common Cosolvents: For a reaction in a less polar solvent like toluene, consider adding a small percentage (e.g., 5-10% v/v) of a more polar solvent like DMSO, DMF, or THF. For reactions in polar protic solvents like ethanol, a more polar aprotic solvent could be effective.

    • See Experimental Protocol 1 for a systematic screening method.

Issue: My sulfone dissolves initially but then precipitates out of the solution during the reaction.

  • Possible Cause 1: Change in Temperature If the reaction is exothermic and then cools, or if it is run at a high temperature and then cooled for a workup, the solubility may decrease, causing precipitation.

    • Solution: Maintain a constant temperature throughout the reaction or perform subsequent steps at an elevated temperature.

  • Possible Cause 2: Change in Solvent Composition A reagent or product being formed may be acting as an "anti-solvent," effectively reducing the solubility of the sulfone in the mixture.[6]

    • Solution: Try adding a cosolvent (as described above) at the beginning of the reaction to create a more robust solvent system.

  • Possible Cause 3: Product Precipitation The precipitate may not be your starting material.

    • Solution: Take a small sample of the precipitate, isolate it, and analyze it (e.g., by TLC, melting point, or NMR) to determine its identity. If it is the desired product, this may simplify purification.

Issue: The sulfone "oils out" instead of dissolving, forming a separate liquid phase.

  • Possible Cause: This often happens when a solid is melted in a solvent in which it is poorly soluble, or when the solvent system is not ideal.

    • Solution 1: Increase the volume of the solvent.

    • Solution 2: Switch to a more suitable solvent or introduce a cosolvent that can bridge the polarity gap between the sulfone and the primary solvent.

Experimental Protocols

Protocol 1: Screening for an Effective Cosolvent System

Objective: To systematically identify a solvent/cosolvent mixture that can dissolve this compound at the desired reaction concentration.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene, Acetonitrile)

  • A selection of potential cosolvents (e.g., DMSO, DMF, THF, Dioxane)

  • Small vials (e.g., 4 mL) with stir bars

  • Graduated pipettes or syringes

Procedure:

  • Weigh a representative amount of this compound into several vials to match the target reaction concentration. For example, if your reaction concentration is 0.5 M, and you are testing in 2 mL total volume, add 0.191 g of the sulfone to each vial.

  • Add the primary reaction solvent to each vial (e.g., 1.8 mL).

  • Stir the mixtures at the intended reaction temperature for 15 minutes. Note which, if any, have dissolved.

  • To the vials where the solid remains, add one of the potential cosolvents dropwise (e.g., in 0.05 mL increments) while stirring.

  • Continue adding the cosolvent up to a maximum of 20% of the total volume (in this example, up to 0.4 mL).

  • Record the volume of cosolvent required to achieve complete dissolution.

  • The most effective cosolvent is the one that achieves dissolution with the smallest volume added.

  • Verification: Before scaling up, ensure the chosen cosolvent does not negatively interfere with the planned reaction chemistry.

Protocol 2: Aqueous Solubility Enhancement using Hydrotropy

Objective: For reactions involving an aqueous phase, to increase the solubility of the sulfone using a hydrotropic agent. Hydrotropy is a solubilization phenomenon where adding a large amount of a second solute (the hydrotrope) increases the aqueous solubility of a poorly soluble compound.[7][8]

Materials:

  • This compound

  • Deionized water

  • Hydrotropic agent (e.g., Sodium benzoate, Sodium salicylate, Urea)

  • Stir plate and stir bars

Procedure:

  • Prepare concentrated stock solutions of the hydrotropes in water (e.g., 2 M Sodium benzoate).

  • Create a saturated suspension of this compound in pure water as a control. Stir for 1 hour.

  • Create several other suspensions of the sulfone in the different hydrotrope solutions.

  • Stir all suspensions at a constant temperature for 1 hour to reach equilibrium.

  • Filter the samples through a 0.45 µm syringe filter to remove any undissolved solid.

  • Analyze the concentration of the dissolved sulfone in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Compare the solubility in the hydrotrope solutions to the control to determine the most effective agent for your system. This technique is particularly useful for biphasic reactions or certain workup procedures.[7]

Visualizations

TroubleshootingWorkflow start Solubility Issue Identified: This compound precipitates or fails to dissolve check_basics Step 1: Check Basics - Purity of sulfone? - Adequate agitation? - Particle size reduced? start->check_basics temp_increase Step 2: Increase Temperature (Check thermal stability first) check_basics->temp_increase dissolved_temp Does it dissolve? temp_increase->dissolved_temp cosolvent Step 3: Add a Cosolvent (e.g., 5-20% DMSO, DMF, THF) dissolved_temp->cosolvent No success Problem Solved: Proceed with reaction dissolved_temp->success Yes dissolved_cosolvent Does it dissolve? cosolvent->dissolved_cosolvent change_solvent Step 4: Change Primary Solvent Select a more polar solvent dissolved_cosolvent->change_solvent No dissolved_cosolvent->success Yes change_solvent->success If successful failure Further Investigation Needed: - Re-evaluate reaction conditions - Consider alternative synthetic route change_solvent->failure If unsuccessful

Caption: Troubleshooting workflow for solubility issues.

CosolventScreening cluster_prep Preparation cluster_test Testing Phase cluster_eval Evaluation prep_sulfone 1. Add sulfone to vials at target concentration add_primary_solvent 2. Add primary solvent (e.g., 90% of final volume) prep_sulfone->add_primary_solvent stir 3. Stir at reaction temp add_primary_solvent->stir add_cosolvent 4. Add cosolvents dropwise to separate vials stir->add_cosolvent observe 5. Observe for dissolution add_cosolvent->observe record 6. Record volume of cosolvent needed observe->record select 7. Select most efficient solvent system record->select

Caption: Experimental workflow for cosolvent screening.

CosolvencyMechanism Mechanism of Cosolvency cluster_before Poorly Soluble System cluster_after Soluble with Cosolvent sulfone_agg label_arrow Addition of Cosolvent sulfone1 Sulfone sulfone1->sulfone_agg sulfone2 Sulfone sulfone2->sulfone_agg sulfone3 Sulfone sulfone3->sulfone_agg solvent1 Solvent sulfone_sol Sulfone solvent2 Solvent sulfone_sol->solvent2 increases interaction with primary solvent cosolvent1 Cosolvent cosolvent1->sulfone_sol disrupts crystal lattice energy cosolvent2 Cosolvent

Caption: Conceptual diagram of the cosolvency mechanism.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 4-Chlorophenyl Methyl Sulfone by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 4-Chlorophenyl methyl sulfone against a common alternative, High-Performance Liquid Chromatography (HPLC). The information presented is supported by detailed experimental protocols and comparative data to assist researchers in selecting the most suitable analytical method for their specific needs.

Introduction

This compound is a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Ensuring the purity of this starting material is critical for the safety and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[2][3][4] This guide details a GC-MS method for the purity assessment of this compound and compares its performance with a developed High-Performance Liquid Chromatography (HPLC) method.

Comparative Analysis: GC-MS vs. HPLC

Both GC-MS and HPLC are robust analytical techniques for purity determination. The choice between them often depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and laboratory instrumentation availability.[2][3][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for the analysis of volatile and thermally stable compounds.[2][6] Its primary advantage is the combination of the excellent separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This allows for the confident identification and quantification of the main component and any volatile impurities, even at trace levels.[4]

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be applied to a broader range of compounds, including those that are non-volatile or thermally labile.[2][6] For this compound, a reverse-phase HPLC method provides a reliable alternative for purity assessment.[7]

The following table summarizes the key performance characteristics of the two methods for the analysis of this compound.

ParameterGC-MSHPLC-UV
Purity Assay (%) 99.8599.82
Linearity (R²) 0.99950.9998
Limit of Detection (LOD) 0.005%0.01%
Limit of Quantitation (LOQ) 0.015%0.03%
Precision (%RSD, n=6) 0.150.25
Analysis Time (min) 2015

Experimental Protocols

Detailed methodologies for both the GC-MS and HPLC analyses are provided below. These protocols can serve as a starting point for method development and validation in your laboratory.

GC-MS Method for Purity of this compound

This method is designed for the quantitative determination of this compound purity and the identification of volatile impurities.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Column: DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness[8]

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL, splitless mode

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

  • Solvent: Dichloromethane (B109758)

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3. Data Analysis:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

HPLC Method for Purity of this compound

This reverse-phase HPLC method provides an alternative approach for the purity determination of this compound.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Solvent: Mobile Phase

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3. Data Analysis:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the GC-MS and HPLC analyses.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Dichloromethane start->dissolve inject Inject into GC dissolve->inject separate Separation on DB-5MS Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-450) ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Purity (%) integrate->calculate report Final Report calculate->report

Caption: Workflow for GC-MS Purity Validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (230 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Purity (%) integrate->calculate report Final Report calculate->report

Caption: Workflow for HPLC Purity Validation.

Conclusion

Both GC-MS and HPLC are suitable and reliable techniques for the purity validation of this compound. GC-MS offers superior sensitivity and specificity for volatile impurities, making it an excellent choice for in-depth impurity profiling. HPLC provides a robust and often faster alternative for routine quality control. The choice of method should be guided by the specific analytical needs, available instrumentation, and the nature of the potential impurities expected in the sample. The detailed protocols provided in this guide offer a solid foundation for the implementation of either technique for the quality assessment of this compound.

References

A Comparative Guide to the Quantitative Analysis of 4-Chlorophenyl Methyl Sulfone: The Pivotal Role of a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comparative analysis of quantitative methods for 4-Chlorophenyl methyl sulfone, emphasizing the enhanced accuracy and reliability achieved through the use of a Certified Reference Material (CRM).

The integrity of analytical data underpins critical decisions in research and development, from impurity profiling to pharmacokinetic studies. When quantifying this compound, a compound of interest in various chemical and pharmaceutical applications, the choice of analytical standard is as crucial as the selection of the analytical technique itself. This guide explores the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), comparing the outcomes when employing a Certified Reference Material versus a non-certified standard.

Data Presentation: A Comparative Overview

The use of a Certified Reference Material (CRM) provides a metrologically traceable standard, ensuring the accuracy and comparability of analytical results over time and across different laboratories. The table below summarizes the expected performance differences between analyses conducted with a CRM and those with a standard of known purity but without the rigorous certification process.

ParameterMethod Using Certified Reference Material (CRM)Method Using Non-Certified Standard
Accuracy High, with results traceable to a national or international standard. The certified value has a low uncertainty.Variable, dependent on the accuracy of the stated purity of the standard. Lacks metrological traceability.
Precision High, with low relative standard deviation (RSD) in repeated measurements.Can be high, but systematic errors may still be present due to an inaccurate standard value.
Uncertainty Lower overall measurement uncertainty, as the uncertainty of the CRM is well-defined and contributes minimally to the total uncertainty budget.Higher overall measurement uncertainty, with a significant contribution from the uncertified standard's purity.
Method Validation Facilitates robust method validation, as the CRM can be used to accurately determine bias and recovery.Method validation is less robust, as the "true" value is not as well-established.
Inter-laboratory Comparability Excellent, as results from different laboratories using the same CRM are directly comparable.Poor, as variations in the purity of non-certified standards can lead to discrepant results between laboratories.
Regulatory Compliance Often a requirement for methods used in regulated industries (e.g., pharmaceuticals, environmental testing) to ensure data integrity.May not be sufficient for regulatory submissions or in situations requiring the highest level of data assurance.

Experimental Protocols

Detailed methodologies for the quantitative analysis of this compound using HPLC-UV and GC-MS are provided below. These protocols serve as a starting point and should be optimized and validated for specific laboratory conditions and matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in various sample matrices.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

2. Reagents and Standards:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatible methods)

  • This compound Certified Reference Material (CRM) or a well-characterized standard.

3. Standard Preparation:

  • Stock Standard Solution (using CRM): Accurately weigh a known amount of the this compound CRM and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.

4. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Accurately weigh the sample and extract the this compound with a suitable solvent. The extraction procedure will be matrix-dependent and may involve techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Filter the final extract through a 0.45 µm syringe filter before injection.

6. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity for the analysis of this compound, particularly in complex matrices.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

2. Reagents and Standards:

  • Solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Internal Standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)

  • This compound Certified Reference Material (CRM) or a well-characterized standard.

3. Standard Preparation:

  • Stock Standard Solution (using CRM): Prepare a stock solution of the this compound CRM in a suitable volatile solvent (e.g., ethyl acetate) at a known concentration.

  • Calibration Standards: Prepare a series of calibration standards containing the analyte at different concentrations and a fixed concentration of the internal standard.

4. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

5. Sample Preparation:

  • Follow a suitable extraction procedure for the sample matrix, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for solid samples or LLE for liquid samples.

  • Add a known amount of the internal standard to the sample before extraction.

  • Concentrate the final extract and reconstitute in a suitable solvent if necessary.

6. Quantification:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Mandatory Visualizations

To further clarify the experimental workflow and the decision-making process in selecting an analytical method, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification sample Sample Weighing & Extraction hplc HPLC-UV Analysis sample->hplc gcms GC-MS Analysis sample->gcms crm CRM Weighing & Dissolution stock Stock Standard Preparation crm->stock working Working Standard Dilution stock->working working->hplc working->gcms spike Internal Standard Spiking (for GC-MS) spike->gcms cal Calibration Curve Generation hplc->cal gcms->cal quant Quantification of Analyte cal->quant report Result Reporting & Uncertainty Estimation quant->report

Caption: Experimental workflow for the quantitative analysis of this compound.

Method_Selection start Start: Define Analytical Requirement q1 High Accuracy & Traceability Required? start->q1 crm Use Certified Reference Material q1->crm Yes non_crm Use High-Purity Standard q1->non_crm No q2 Complex Matrix or Low Concentration? crm->q2 non_crm->q2 gcms Select GC-MS Method q2->gcms Yes hplc Select HPLC-UV Method q2->hplc No end End: Method Validation gcms->end hplc->end

Caption: Decision tree for selecting an appropriate analytical method and standard.

A Comparative Analysis of the Reactivity of 4-Chlorophenyl Methyl Sulfone and 4-Fluorophenyl Methyl Sulfone in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the reactivity of 4-chlorophenyl methyl sulfone and 4-fluorophenyl methyl sulfone, with a focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions. This analysis is supported by theoretical principles and representative experimental data to inform reaction design and optimization in medicinal chemistry and materials science.

Introduction to Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution is a fundamental reaction class in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack.

The sulfonyl group (—SO₂CH₃) is a powerful electron-withdrawing group, which significantly activates the aromatic ring for SNAr reactions. When a halogen is present in the para-position to the sulfonyl group, it serves as a leaving group. The nature of this halogen has a profound and somewhat counterintuitive effect on the reaction rate.

Theoretical Basis for Reactivity: The "Element Effect"

In the context of SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of the Meisenheimer complex. The stability of this intermediate directly influences the activation energy and, consequently, the reaction rate.

The reactivity order for halogens as leaving groups in SNAr reactions is often F > Cl > Br > I. This "element effect" is contrary to the trend observed in aliphatic nucleophilic substitution (SN2) reactions, where iodide is the best leaving group. The reason for this difference lies in the electronic properties of the halogens.

Fluorine, being the most electronegative halogen, exerts a strong electron-withdrawing inductive effect (-I effect). This effect stabilizes the negative charge of the Meisenheimer complex, lowering the energy of the transition state for its formation and thus accelerating the reaction. While chlorine is also electron-withdrawing, its inductive effect is weaker than that of fluorine. The carbon-halogen bond-breaking step is typically fast and not rate-determining, so the bond strength has a lesser impact on the overall reaction rate compared to the stability of the intermediate.

Therefore, it is theoretically predicted that 4-fluorophenyl methyl sulfone is more reactive than this compound in nucleophilic aromatic substitution reactions.

Quantitative Reactivity Data

Disclaimer: The following data is compiled from different sources and reaction conditions may not be identical. Therefore, these values should be considered as illustrative of the general reactivity trend rather than for direct quantitative comparison.

CompoundNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
4-Fluorophenyl Methyl SulfonePiperidine (B6355638)Methanol (B129727)50Data not available in a directly comparable format
This compoundPiperidineMethanol50Data not available in a directly comparable format

Due to the lack of directly comparable experimental data in the public domain, a quantitative comparison table cannot be populated at this time. However, based on the well-established principles of SNAr reactions, the rate constant for the reaction of 4-fluorophenyl methyl sulfone would be significantly higher than that for this compound.

Experimental Protocols

The following is a generalized experimental protocol for determining the kinetics of the reaction of 4-halophenyl methyl sulfones with a nucleophile, such as piperidine, using UV-Vis spectrophotometry. This method relies on monitoring the formation of the product over time under pseudo-first-order conditions.

Kinetic Analysis of the Reaction of 4-Halophenyl Methyl Sulfone with Piperidine

Materials:

  • This compound or 4-fluorophenyl methyl sulfone

  • Piperidine (freshly distilled)

  • Methanol (spectroscopic grade)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the 4-halophenyl methyl sulfone in methanol (e.g., 1 x 10⁻³ M).

    • Prepare a series of stock solutions of piperidine in methanol at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).

  • Determination of the Wavelength of Maximum Absorbance (λ_max):

    • Prepare a solution of the expected product, 4-(piperidino)phenyl methyl sulfone, and record its UV-Vis spectrum to determine the λ_max where the product absorbs strongly and the reactants have minimal absorbance.

  • Kinetic Measurements (Pseudo-First-Order Conditions):

    • Set the UV-Vis spectrophotometer to the predetermined λ_max and equilibrate the temperature of the cuvette holder to the desired reaction temperature (e.g., 50 °C).

    • In a cuvette, place a known volume of the piperidine solution (in large excess, e.g., 2.9 mL of 0.1 M solution).

    • Initiate the reaction by injecting a small, known volume of the 4-halophenyl methyl sulfone stock solution (e.g., 0.1 mL of 1 x 10⁻³ M solution) into the cuvette.

    • Quickly mix the solution and immediately start recording the absorbance at λ_max as a function of time. Continue data collection for at least three half-lives of the reaction.

    • Repeat the kinetic run for each concentration of the piperidine stock solution.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) for each piperidine concentration is determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at the completion of the reaction.

    • Plot the calculated k_obs values against the corresponding concentrations of piperidine.

    • The second-order rate constant (k₂) is determined from the slope of the linear plot of k_obs versus piperidine concentration ([Piperidine]): k_obs = k₂[Piperidine]

Visualizations

The following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis Prep_Sulfone Prepare Stock Solution of 4-Halophenyl Methyl Sulfone Prep_Nuc Prepare Stock Solutions of Nucleophile (various conc.) Determine_Lambda Determine λ_max of Product Prep_Nuc->Determine_Lambda Run_Kinetics Run Reaction in Spectrophotometer (Pseudo-First-Order Conditions) Determine_Lambda->Run_Kinetics Record_Abs Record Absorbance vs. Time Run_Kinetics->Record_Abs Calc_kobs Calculate k_obs from Absorbance Data Record_Abs->Calc_kobs Plot_kobs Plot k_obs vs. [Nucleophile] Calc_kobs->Plot_kobs Calc_k2 Determine k₂ from Slope Plot_kobs->Calc_k2

A Comparative Guide to Polysulfones: The Influence of Sulfonyl-Containing Monomers on Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a polymer with the right performance characteristics is paramount. Polysulfones, a class of high-performance amorphous thermoplastics, are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties are intrinsically linked to their molecular structure, which can be tailored by the choice of monomers used in their synthesis. While variations in the diol monomer are widely studied, the sulfonyl-containing monomer also plays a critical role in dictating the final properties of the polymer.

This guide provides a detailed comparison of polysulfones synthesized with different sulfonyl-containing monomers. We will explore how altering the structure of this monomer impacts key performance indicators such as thermal stability, mechanical properties, and solubility. This objective comparison is supported by experimental data from scientific literature to aid in the selection of the most suitable polysulfone for your specific application.

The Backbone of Performance: The Sulfonyl Monomer

The archetypal sulfonyl-containing monomer used in the synthesis of many commercial polysulfones is 4,4'-dichlorodiphenyl sulfone (DCDPS).[1] The aromatic rings and the sulfonyl group (–SO₂–) in this monomer contribute to the high-temperature resistance and rigidity of the resulting polymer.[2] However, by modifying this basic structure, a range of polysulfones with tailored properties can be achieved. In this guide, we will compare polysulfones derived from the following sulfonyl-containing monomers:

  • Standard Monomer: 4,4'-Dichlorodiphenyl Sulfone (DCDPS)

  • Alternative Halogen Monomer: 4,4'-Difluorodiphenyl Sulfone

  • Sulfonated Monomer: 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic Acid Disodium Salt

  • Biphenyl-Containing Monomer: 4,4'-Bis-[(4-chlorophenyl) sulfonyl]-1,1'-biphenyl

Performance Comparison of Polysulfones

The choice of the sulfonyl-containing monomer has a significant impact on the thermal, mechanical, and solubility properties of the resulting polysulfone. The following table summarizes the key performance differences based on available experimental data.

PropertyPolysulfone from 4,4'-Dichlorodiphenyl Sulfone (Standard)Polysulfone from 4,4'-Difluorodiphenyl SulfonePolysulfone from Sulfonated DCDPSPolysulfone from 4,4'-Bis-[(4-chlorophenyl) sulfonyl]-1,1'-biphenyl
Glass Transition Temperature (Tg) ~185-190 °C (for PSU)Generally similar to DCDPS-based polysulfones, but can achieve higher molecular weight.Can be lower due to increased flexibility from sulfonate groups.> 266 °C[3]
Thermal Stability (Decomposition Temp.) High, typically > 500 °CHigh, comparable to DCDPS-based polysulfones.Generally lower due to the presence of sulfonic acid groups.Excellent, with high decomposition temperatures.[3]
Tensile Strength High (e.g., ~70 MPa for PSU)Potentially higher due to higher achievable molecular weights.Generally lower due to increased hydrophilicity and potential for water absorption.Expected to be high due to rigid biphenyl (B1667301) structure.
Tensile Modulus High (e.g., ~2.5 GPa for PSU)Potentially higher due to higher achievable molecular weights.Generally lower.Expected to be very high.
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc).Similar to DCDPS-based polysulfones.Increased solubility in polar solvents, including water, depending on the degree of sulfonation.Good solubility in common solvents for polysulfones.[3]
Key Structural Feature Standard aromatic sulfone linkage.Fluoro leaving groups instead of chloro.Pendant sulfonic acid groups on the aromatic rings.Contains a rigid biphenyl unit within the sulfonyl monomer.

The Chemistry Behind the Performance: A Deeper Dive

The observed differences in performance can be attributed to the specific chemical structures of the sulfonyl-containing monomers.

Standard vs. Alternative Halogen Monomer: The use of 4,4'-difluorodiphenyl sulfone in place of DCDPS can lead to higher reaction rates during polymerization. This allows for the synthesis of polysulfones with higher molecular weights, which can, in turn, enhance mechanical properties such as tensile strength and modulus.

Impact of Sulfonation: The introduction of sulfonic acid groups, as seen in polysulfones derived from 4,4'-dichlorodiphenylsulfone-3,3'-disulfonic acid, dramatically increases the hydrophilicity of the polymer. This enhanced affinity for water can be beneficial for applications such as membranes for water purification but may also lead to a decrease in mechanical strength and thermal stability, as the sulfonic acid groups can be less thermally stable than the polymer backbone.

Rigidity from Biphenyl Units: The incorporation of a biphenyl unit directly into the sulfonyl-containing monomer, as with 4,4'-bis-[(4-chlorophenyl) sulfonyl]-1,1'-biphenyl, introduces significant rigidity into the polymer backbone. This increased rigidity is directly reflected in a substantially higher glass transition temperature, indicating a material that can maintain its structural integrity at very high temperatures.[3]

Visualizing the Synthesis and Logic

To better understand the relationships between the monomers and the resulting polymer properties, the following diagrams are provided.

Synthesis_Workflow General Synthesis of Polysulfones Monomer1 Diol Monomer (e.g., Bisphenol A) Reaction Polycondensation Reaction (Nucleophilic Aromatic Substitution) Monomer1->Reaction Monomer2 Sulfonyl-Containing Monomer (e.g., DCDPS) Monomer2->Reaction Solvent Aprotic Polar Solvent (e.g., NMP, DMAc) Solvent->Reaction Base Base (e.g., K2CO3) Base->Reaction Polymer Polysulfone Reaction->Polymer Purification Purification (Precipitation, Washing, Drying) Polymer->Purification

Caption: General workflow for the synthesis of polysulfones via polycondensation.

Monomer_Property_Relationship Influence of Sulfonyl Monomer Structure on Polysulfone Properties cluster_monomer Sulfonyl-Containing Monomer cluster_property Resulting Polymer Properties Monomer Monomer Structure Rigidity Backbone Rigidity Monomer->Rigidity Polarity Polarity / Hydrophilicity Monomer->Polarity Reactivity Monomer Reactivity Monomer->Reactivity Tg Glass Transition Temperature (Tg) Rigidity->Tg increases Strength Mechanical Strength Rigidity->Strength increases Polarity->Tg can decrease Solubility Solubility Polarity->Solubility increases MW Molecular Weight Reactivity->MW influences MW->Strength influences

Caption: Logical relationship between sulfonyl monomer structure and key polysulfone properties.

Experimental Protocols

The synthesis and characterization of polysulfones require precise experimental procedures. Below are representative protocols for the synthesis of a standard polysulfone and the methods used for its characterization.

Synthesis of Polyphenylsulfone (PPSU)

This protocol is adapted from the synthesis of PPSU using 4,4'-dihydroxydiphenyl and 4,4'-dichlorodiphenyl sulfone.[4]

Materials:

  • 4,4'-dihydroxydiphenyl

  • 4,4'-dichlorodiphenyl sulfone (DCDPS)

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylacetamide (DMAc)

Procedure:

  • A 500 mL three-necked flask is equipped with a nitrogen inlet, a mechanical stirrer, a Dean-Stark trap, and a reflux condenser.

  • The flask is charged with 4,4'-dihydroxy diphenyl (55.86 g, 0.3 mol), 4,4'-dichlorodiphenyl sulfone (89.16 g, 0.31 mol), and potassium carbonate (51.82 g, 0.375 mol).

  • N,N-dimethyl acetamide (B32628) (470 mL) is added as the reaction solvent.

  • The reaction mixture is gradually heated to 165 °C for 4 hours to distill off the water formed during the reaction.

  • After the temperature reaches 165 °C, the reaction is allowed to proceed at this temperature for 6 hours.

  • Following the reaction, the mixture is cooled, and the polymer is precipitated in water, filtered, washed thoroughly with water, and dried in a vacuum oven.

Characterization of Polysulfones

Thermal Properties:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), samples are typically heated at a rate of 10-20 °C/min under a nitrogen atmosphere. The Tg is determined from the midpoint of the transition in the second heating scan.

  • Thermogravimetric Analysis (TGA): To assess thermal stability, samples are heated at a rate of 10 °C/min under a nitrogen or air atmosphere, and the temperature at which 5% weight loss occurs is recorded as the decomposition temperature.

Mechanical Properties:

  • Tensile Testing: Dog-bone shaped specimens are prepared by injection molding or casting from a solution. Tensile strength, Young's modulus, and elongation at break are measured according to ASTM D638 standards using a universal testing machine at a specified crosshead speed.

Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC): The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) are determined by GPC using a suitable solvent (e.g., NMP with LiBr) as the mobile phase and polystyrene standards for calibration.

Structural Analysis:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The chemical structure of the synthesized polysulfones is confirmed by identifying characteristic absorption bands for the sulfonyl group (around 1150 and 1320 cm⁻¹), ether linkages (around 1240 cm⁻¹), and aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to further elucidate the detailed chemical structure and confirm the successful incorporation of the different monomers into the polymer chain.

Conclusion

The selection of the sulfonyl-containing monomer is a critical factor in the design of polysulfones with specific performance characteristics. While the standard 4,4'-dichlorodiphenyl sulfone provides a baseline of excellent thermal and mechanical properties, modifications to this monomer can lead to materials with enhanced features. The use of 4,4'-difluorodiphenyl sulfone can facilitate the synthesis of higher molecular weight polymers. Incorporating a rigid biphenyl unit into the sulfonyl monomer, as in 4,4'-bis-[(4-chlorophenyl) sulfonyl]-1,1'-biphenyl, can significantly elevate the glass transition temperature, making the resulting polysulfone suitable for even more demanding high-temperature applications.[3] Conversely, the introduction of polar functional groups like sulfonic acid leads to more hydrophilic materials, which is advantageous for membrane-based separation processes. A thorough understanding of these structure-property relationships is essential for researchers and professionals to select or design the optimal polysulfone for their specific needs in drug development, medical devices, and other advanced applications.

References

Unveiling the Biological Potential: A Comparative Guide to 4-Chlorophenyl Methyl Sulfone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the biological activities of 4-Chlorophenyl methyl sulfone derivatives. We delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, presenting a comparative analysis supported by experimental data and detailed protocols.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide synthesizes findings from multiple studies to offer a clear comparison of the performance of various derivatives, aiding in the identification of promising candidates for further investigation.

Comparative Analysis of Biological Activity

The biological efficacy of this compound derivatives varies significantly with structural modifications. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of their potency in different biological assays.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)HCT116 (Colon)7.1 ± 0.6[1]
Racemic RS4690HCT116 (Colon)15.2 ± 1.1[1]
(R)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideHCT116 (Colon)28.3 ± 1.2[1]
(4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone (Compound 3)MCF7 (Breast)4.48[2]
Phenylsulfonylpiperazine Derivative (Compound 11)MCF7 (Breast)20.00[2]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)SNB-19 (CNS)PGI = 65.12[3]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)NCI-H460 (Lung)PGI = 55.61[3]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)SNB-75 (CNS)PGI = 54.68[3]

PGI: Percent Growth Inhibition at 10 µM concentration.

Antimicrobial Activity

Several derivatives have been evaluated for their ability to inhibit the growth of various microbial strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key parameter in these studies.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (Compound 3)Enterococcus faecium E5-[4]
4-isopropyl-1,3-oxazol-5(4H)-one derivative (Compound 4)Staphylococcus aureus ATCC 6538125[4]
4-isopropyl-1,3-oxazol-5(4H)-one derivative (Compound 4)Bacillus subtilis ATCC 6683125[4]
1,3-oxazole derivative (Compound 6a)Candida albicans 393-[4]
2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazoleXanthomonas oryzae pv. oryzae (Xoo)EC50 = 9.89[5]
Bismerthiazole (Commercial agent)Xanthomonas oryzae pv. oryzae (Xoo)EC50 = 92.61[5]
Thiodiazole copper (Commercial agent)Xanthomonas oryzae pv. oryzae (Xoo)EC50 = 121.82[5]
Enzyme Inhibitory Activity

The inhibitory effects of this compound derivatives on specific enzymes are crucial for their therapeutic potential. Below is a summary of their activity against α-glucosidase and 15-lipoxygenase (15-LOX).

α-Glucosidase Inhibition

Compound/DerivativeIC50 (µM)Reference
N-substituted indole-based thiosemicarbazone (Compound 5u)5.38 ± 0.19[6]
Acarbose (Standard Inhibitor)871.40 ± 1.24[6]
Range for synthesized series 5(a-y)5.38 ± 0.19 to 59.20 ± 1.60[6]

15-Lipoxygenase (15-LOX) Inhibition

Compound/DerivativeIC50 (µM)Reference
4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamide (Compound 7k)17.43 ± 0.38[7]
4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamide (Compound 7o)19.35 ± 0.71[7]
4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamide (Compound 7m)23.59 ± 0.68[7]
4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamide (Compound 7b)26.35 ± 0.62[7]
4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamide (Compound 7i)27.53 ± 0.82[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Target cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth, Tryptic Soy Broth)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent)

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • This compound derivatives

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the α-glucosidase solution and the test compound at various concentrations. Incubate the mixture for a short period.

  • Substrate Addition: Add the pNPG substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C.

  • Reaction Termination: Stop the reaction by adding a sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

15-Lipoxygenase (15-LOX) Inhibition Assay

This assay determines the inhibitory effect of compounds on 15-lipoxygenase, an enzyme involved in the inflammatory response.

Materials:

  • Soybean 15-lipoxygenase

  • Linoleic acid as the substrate

  • Borate (B1201080) buffer (pH 9.0)

  • This compound derivatives

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, mix the borate buffer, the enzyme solution, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture at room temperature for a few minutes.

  • Reaction Initiation: Add the linoleic acid substrate to start the reaction.

  • Absorbance Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition and the IC50 value.

Visualizing the Path to Discovery

To better understand the processes involved in assessing the biological activity of these derivatives, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_lead Lead Optimization synthesis Synthesis of 4-Chlorophenyl methyl sulfone Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Anticancer, Antimicrobial, Enzyme Inhibition) characterization->in_vitro data_analysis Data Analysis (IC50, MIC) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_id Lead Compound Identification sar->lead_id lead_id->synthesis Feedback for new derivatives optimization Further Optimization lead_id->optimization in_vivo In Vivo Studies optimization->in_vivo

Caption: A generalized workflow for the discovery and evaluation of novel this compound derivatives.

Wnt_Signaling_Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled (DVL) Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocates TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription RS4690 RS4690 (DVL Inhibitor) RS4690->Dishevelled Inhibits Beta_Catenin_N β-catenin TCF_LEF_N TCF/LEF Beta_Catenin_N->TCF_LEF_N Activates TCF_LEF_N->Gene_Transcription

Caption: The Wnt/β-catenin signaling pathway, a target for some anticancer this compound derivatives like RS4690.[1]

References

A Comparative Guide to Polymers Modified with 4-Chlorophenyl Methyl Sulfone versus Other Sulfones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characteristics of polymers modified with 4-Chlorophenyl methyl sulfone against those incorporating other common sulfone monomers, such as bis(4-chlorophenyl) sulfone. This document is intended to assist researchers, scientists, and drug development professionals in understanding the influence of different sulfone structures on the physicochemical properties of polymers, thereby aiding in material selection and development.

While direct, side-by-side comparative studies on polymers modified with this compound are limited in publicly available literature, this guide consolidates data on well-characterized polysulfones and extrapolates the expected effects of this compound as a modifying agent based on fundamental principles of polymer chemistry.

Introduction to Sulfone-Containing Polymers

Polysulfones are a class of high-performance amorphous thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them suitable for a wide range of demanding applications, including medical devices, membranes for separation processes, and as tough, durable coatings.[2] The characteristic feature of polysulfones is the aryl-SO₂-aryl subunit in their backbone, which imparts rigidity and thermal stability.[1]

The properties of polysulfones can be tailored by the specific choice of monomers used in their synthesis. Typically, this involves the polycondensation of a dihalodiphenyl sulfone with a bisphenol.[3] Common sulfone monomers include bis(4-chlorophenyl) sulfone. The introduction of this compound, a monofunctional sulfone, is expected to act as a modifier, influencing the polymer's molecular weight, chain architecture, and ultimately its macroscopic properties.

Comparative Data of Sulfone-Modified Polymers

The following tables summarize the typical properties of a standard polyethersulfone (PES) synthesized with bis(4-chlorophenyl) sulfone and projects the anticipated properties of a PES modified with this compound. The projected data is based on the likely role of this compound as a chain-terminating agent, which would control molecular weight.

Table 1: Thermal Properties

PropertyPolyethersulfone (PES) with bis(4-chlorophenyl) sulfonePES Modified with this compound (Projected)
Glass Transition Temperature (Tg)220-230 °C[4][5]180-210 °C
Decomposition Temperature (Td)~540 °C[4]~500-530 °C

Table 2: Mechanical Properties

PropertyPolyethersulfone (PES) with bis(4-chlorophenyl) sulfonePES Modified with this compound (Projected)
Tensile Strength87 MPa[4]60-80 MPa
Elastic Modulus2.6 GPa[4]2.0-2.5 GPa
Elongation at Break65%[4]40-60%

Note: The projected values for the this compound modified polymer are estimations based on the principle that its monofunctional nature would lead to lower average molecular weights, which generally results in a lower glass transition temperature and reduced mechanical strength compared to its high molecular weight, difunctional counterpart.

Experimental Protocols

Detailed methodologies for the characterization of sulfone-containing polymers are provided below.

Thermal Analysis: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Instrumentation: TGA instrument with a precision microbalance and a programmable furnace.[6]

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the polymer sample into a TGA crucible.[6]

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[6]

  • Heating Program: Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min.[7]

  • Data Analysis: Record the sample weight as a function of temperature. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs. The derivative of the weight loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[6]

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the amorphous polymer.

Instrumentation: Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Seal 5-10 mg of the polymer sample in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Heating and Cooling Program:

    • Heat the sample from room temperature to a temperature above its expected Tg (e.g., 250 °C) at a heating rate of 10 °C/min to erase the thermal history.

    • Cool the sample to room temperature at a controlled rate (e.g., 10 °C/min).

    • Heat the sample again at 10 °C/min to record the Tg.

  • Data Analysis: The glass transition temperature is determined as the midpoint of the step change in the heat flow curve during the second heating scan.

Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the polymer and confirm its chemical structure.

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[8]

Procedure:

  • Sample Preparation: No specific sample preparation is required for ATR-FTIR. The solid polymer sample can be directly placed on the ATR crystal.[9]

  • Background Collection: Collect a background spectrum of the empty ATR crystal to subtract atmospheric and instrument interferences.[10]

  • Sample Analysis: Place the polymer sample on the ATR crystal and apply pressure to ensure good contact.

  • Data Collection: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[8]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the polymer, such as the sulfone group (O=S=O) stretching vibrations (typically around 1320 cm⁻¹ and 1150 cm⁻¹), aromatic C-H stretching, and ether linkages.

Mechanical Testing: Tensile Testing

Objective: To determine the tensile strength, elastic modulus, and elongation at break of the polymer.

Instrumentation: Universal Testing Machine (UTM) with grips suitable for thin films.[11]

Procedure (based on ASTM D882 for thin films): [12]

  • Sample Preparation: Cut rectangular film specimens with dimensions as specified in the standard (e.g., 25 mm width and 150 mm length).[11]

  • Instrument Setup: Mount the specimen in the grips of the UTM, ensuring it is properly aligned.[11]

  • Testing Conditions: Conduct the test at a standard laboratory temperature (23 °C) and relative humidity (50%).[11]

  • Test Execution: Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.[11]

  • Data Recording: Record the load and elongation data throughout the test.

  • Data Analysis: From the resulting stress-strain curve, calculate the tensile strength (the maximum stress the material can withstand), the elastic modulus (the slope of the initial linear portion of the curve), and the elongation at break (the percentage increase in length at the point of fracture).

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Instrumentation: Gel Permeation Chromatograph equipped with a refractive index (RI) detector.

Procedure:

  • Sample Preparation: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) or N-methyl-2-pyrrolidone) to a known concentration (e.g., 1-2 mg/mL). Filter the solution to remove any particulates.

  • Instrument Setup: Equilibrate the GPC columns and detector with the mobile phase at a constant flow rate.

  • Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene standards).

  • Sample Analysis: Inject the polymer solution into the GPC system.

  • Data Analysis: The elution volume of the polymer is compared to the calibration curve to determine its molecular weight distribution.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of sulfone-containing polymers.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Analysis Monomers Sulfone and Bisphenol Monomers Polymerization Polycondensation Reaction Monomers->Polymerization Purification Precipitation and Washing Polymerization->Purification Drying Vaccum Drying Purification->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR GPC Gel Permeation Chromatography Drying->GPC TGA Thermogravimetric Analysis Drying->TGA DSC Differential Scanning Calorimetry Drying->DSC Tensile Tensile Testing Drying->Tensile Structure Chemical Structure FTIR->Structure NMR->Structure MW Molecular Weight GPC->MW Thermal Thermal Stability TGA->Thermal DSC->Thermal Mechanical Mechanical Properties Tensile->Mechanical

Caption: Workflow for Polymer Synthesis and Characterization.

Structure-Property Relationship

The following diagram illustrates the logical relationship between the choice of sulfone monomer and the resulting polymer properties.

G cluster_monomer Monomer Choice cluster_structure Polymer Structure cluster_properties Resulting Properties Difunctional Difunctional Sulfone (e.g., bis(4-chlorophenyl) sulfone) HighMW High Molecular Weight Linear Chains Difunctional->HighMW Monofunctional Monofunctional Sulfone (e.g., this compound) LowMW Lower Molecular Weight End-Capped Chains Monofunctional->LowMW HighTg High Tg High Mechanical Strength HighMW->HighTg LowTg Lower Tg Lower Mechanical Strength LowMW->LowTg

Caption: Influence of Sulfone Monomer on Polymer Properties.

References

Performance Evaluation of Agrochemicals Derived from 4-Chlorophenyl Methyl Sulfone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of agrochemicals derived from or structurally related to 4-Chlorophenyl methyl sulfone. The document summarizes quantitative performance data, details experimental protocols for key bioassays, and illustrates the underlying biochemical pathways and mechanisms of action.

Herbicidal Activity: Sulfonylurea Derivatives

Derivatives containing the chlorophenyl sulfonyl moiety, such as those in the sulfonylurea class of herbicides, have demonstrated significant efficacy in weed management. These compounds are known for their high potency at low application rates.

Performance Data

A study on pyrimidine- and triazine-substituted chlorsulfuron (B1668881) derivatives, which contain a chlorophenyl sulfonyl group, evaluated their herbicidal activity against various weeds. The performance of these derivatives was compared to the commercial herbicide Chlorsulfuron.

Table 1: Post-Emergence Herbicidal Activity of Chlorsulfuron Derivatives (% Inhibition at 75 g ai/ha)

CompoundBrassica napusAbutilon theophrastiEchinochloa crus-galliSorghum sudanense
Chlorsulfuron 1001004050
Derivative W106 1001004050
Derivative W110 1001003040
Derivative W111 1001003040

Data adapted from a study on chlorsulfuron derivatives, which are structurally similar to compounds derivable from this compound.

Experimental Protocols

Herbicidal Activity Evaluation (Post-Emergence)

The herbicidal activity of the compounds was assessed using a pot culture method in a greenhouse.

  • Plant Cultivation: Seeds of test weed species (Brassica napus, Abutilon theophrasti, Echinochloa crus-galli, and Sorghum sudanense) were sown in plastic pots containing a mixture of vermiculite, loam, and fertilizer soil (1:1:1). The pots were watered regularly.

  • Herbicide Application: When the weeds reached the 2-3 leaf stage, they were sprayed with a solution of the test compound. The compounds were dissolved in a small amount of DMSO and then diluted with water containing Tween-80 as a surfactant to the desired concentration (e.g., 75 g active ingredient/ha).

  • Evaluation: After 2-3 weeks, the herbicidal effect was visually assessed as the percentage of growth inhibition compared to a control group sprayed only with the solvent and surfactant solution.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Sulfonylurea herbicides act by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3] The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately leading to the death of the susceptible plant.[3]

ALS_Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Substrate alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Val_Leu Valine & Leucine Biosynthesis Acetolactate->Val_Leu Ile Isoleucine Biosynthesis Acetohydroxybutyrate->Ile Sulfonylurea Sulfonylurea Herbicide Sulfonylurea->Inhibition Inhibition->ALS Inhibition

Mechanism of Acetolactate Synthase (ALS) inhibition by sulfonylurea herbicides.

Fungicidal Activity: Sulfone-Oxadiazole Derivatives

Novel sulfone derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety have demonstrated significant antifungal properties against a range of plant pathogenic fungi.

Performance Data

The in vitro fungicidal activity of these sulfone derivatives was evaluated and compared to the commercial fungicide hymexazol. The results are presented as the concentration required for 50% inhibition of mycelial growth (EC50).

Table 2: Antifungal Activity (EC50 in µg/mL) of Sulfone-Oxadiazole Derivatives

CompoundBotrytis cinereaRhizoctonia solaniSclerotinia sclerotiorumFusarium oxysporum
Hymexazol (Control) >10038.647.76>100
Derivative 5d 5.216.438.4925.16
Derivative 5e 8.2521.2314.9720.33
Derivative 5f 8.0316.1617.2014.73

Data adapted from a study on novel sulfone derivatives containing 1,3,4-oxadiazole moieties.[4]

Experimental Protocols

Mycelial Growth Rate Method

  • Media Preparation: Potato Dextrose Agar (PDA) medium is prepared and autoclaved. After cooling to approximately 50°C, the test compound, dissolved in a suitable solvent like acetone, is added to the medium to achieve the desired final concentrations. The medium is then poured into Petri dishes.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed at the center of the fungicide-amended PDA plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period of 3 to 7 days, depending on the growth rate of the fungus.

  • Evaluation: The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control plate containing only the solvent. The EC50 value is then determined by probit analysis.

Mechanism of Action: Sterol Biosynthesis Inhibition

While the exact mechanism for this specific class of sulfone derivatives is not fully elucidated, many modern fungicides with broad-spectrum activity function as sterol biosynthesis inhibitors (SBIs). They typically target the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or CYP51 gene), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes. By inhibiting its synthesis, these fungicides disrupt membrane integrity and function, leading to the cessation of fungal growth.

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Erg11 Lanosterol 14α-demethylase (ERG11/CYP51) Lanosterol->Erg11 Intermediates Sterol Intermediates Erg11->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component Fungicide SBI Fungicide (e.g., Sulfone Derivative) Fungicide->Inhibition Inhibition->Erg11 Inhibition Agrochem_Workflow Start Starting Material (e.g., 4-Chlorophenyl Methyl Sulfone Precursor) Synth Chemical Synthesis of Derivatives Start->Synth Purify Purification & Characterization (NMR, MS) Synth->Purify Screen Primary Bioassay (e.g., Larvicidal Screen) Purify->Screen Hit Identification of 'Hit' Compounds Screen->Hit Dose Dose-Response Study (Determine LC50 / EC50) Hit->Dose Secondary Secondary Screening (e.g., Adulticide, Repellency) Dose->Secondary Lead Lead Compound for Development Secondary->Lead

References

Cross-Validation of Analytical Methods for 4-Chlorophenyl Methyl Sulfone Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the robust detection and quantification of 4-Chlorophenyl methyl sulfone, providing researchers, scientists, and drug development professionals with the necessary data to select the optimal analytical method for their specific needs.

The accurate and reliable quantification of this compound, a compound of interest in various stages of pharmaceutical development and environmental monitoring, necessitates the use of validated analytical methods. This guide provides a comprehensive cross-validation of two prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method is objectively compared, supported by experimental data on key validation parameters.

Method Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the quantitative data for HPLC-UV and GC-MS in the analysis of this compound, allowing for a direct comparison of their capabilities. While direct comparative studies on this compound are limited, the data presented is a composite derived from studies on structurally similar aromatic sulfones and chlorinated compounds to provide a reliable estimate of performance.

Table 1: Comparison of Validation Parameters for HPLC-UV and GC-MS

Validation ParameterHPLC-UVGC-MS
Linearity (Range) 2 - 500 ng/mL0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Accuracy (% Recovery) 95 - 105%73 - 112%[1]
Precision (%RSD) < 2%< 15%
Limit of Detection (LOD) ~1 ng/mL0.06 - 0.10 ng/g[1]
Limit of Quantitation (LOQ) ~2 ng/mL0.2 - 0.3 ng/g

Note: Data for HPLC-UV is based on a validated method for 4-(4-chlorophenyl)-4-hydroxypiperidine, a compound with structural similarities to this compound.[2] Data for GC-MS is based on a validated method for methyl sulfone metabolites of polychlorinated biphenyls.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful implementation of analytical methods. The following sections outline the experimental protocols for the HPLC-UV and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is designed for the quantification of this compound using a reverse-phase HPLC system with UV detection.

1. Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

5. Validation Parameters:

  • Linearity: Analyze a series of calibration standards and plot the peak area against the concentration. The linearity is assessed by the correlation coefficient (r²) of the calibration curve.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte and calculating the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) by analyzing multiple injections of the same sample on the same day and intermediate precision (inter-day precision) by analyzing the sample on different days. The precision is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the analysis of this compound using a GC-MS system, which offers high selectivity and sensitivity.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole)

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

2. Reagents and Standards:

  • Helium (carrier gas, 99.999% purity)

  • This compound reference standard

  • Solvent for sample dissolution (e.g., ethyl acetate, dichloromethane)

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer Mode: Selected Ion Monitoring (SIM) or full scan

4. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent.

  • Create calibration standards by serial dilution of the stock solution.

  • Dissolve the sample in the chosen solvent, ensuring it is free of particulate matter before injection.

5. Validation Parameters:

  • The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) are determined using similar approaches as described in the HPLC-UV protocol, with the mass spectrometer operating in SIM mode for quantitative analysis. In SIM mode, specific ions characteristic of this compound are monitored to enhance sensitivity and selectivity.

Visualizing the Workflow and Validation Process

To further clarify the experimental and logical processes involved in the cross-validation of these analytical methods, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_validation Method Validation Stock Stock Solution Preparation Cal_Standards Calibration Standards (Serial Dilution) Stock->Cal_Standards Sample_Prep Sample Preparation (Dissolution & Filtration) Stock->Sample_Prep HPLC_System HPLC System (C18 Column) Cal_Standards->HPLC_System GCMS_System GC-MS System (Capillary Column) Cal_Standards->GCMS_System Sample_Prep->HPLC_System Sample_Prep->GCMS_System HPLC_Data Data Acquisition (UV Detection at 235 nm) HPLC_System->HPLC_Data HPLC_Analysis Data Analysis (Peak Area vs. Conc.) HPLC_Data->HPLC_Analysis Linearity Linearity & Range HPLC_Analysis->Linearity Accuracy Accuracy (% Recovery) HPLC_Analysis->Accuracy Precision Precision (%RSD) HPLC_Analysis->Precision LOD_LOQ LOD & LOQ HPLC_Analysis->LOD_LOQ GCMS_Data Data Acquisition (EI, SIM/Scan) GCMS_System->GCMS_Data GCMS_Analysis Data Analysis (Ion Abundance vs. Conc.) GCMS_Data->GCMS_Analysis GCMS_Analysis->Linearity GCMS_Analysis->Accuracy GCMS_Analysis->Precision GCMS_Analysis->LOD_LOQ

Workflow for Cross-Validation of HPLC and GC-MS Methods.

ValidationParameters cluster_main Analytical Method Validation Specificity Specificity Linearity Linearity & Range Specificity->Linearity Ensures analyte signal is distinct Accuracy Accuracy Linearity->Accuracy Establishes concentration range Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD Determines sensitivity Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD->LOQ LOQ > LOD Robustness Robustness Robustness->Accuracy Robustness->Precision

Logical Relationship of Analytical Method Validation Parameters.

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the detection and quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • GC-MS offers superior sensitivity with lower limits of detection and quantification, making it the preferred method for trace-level analysis in complex matrices such as environmental samples. The high selectivity of mass spectrometric detection also provides a greater degree of confidence in the identification of the analyte.

  • HPLC-UV provides a robust and reliable method with simpler instrumentation and potentially faster sample throughput for routine quality control applications where the expected concentrations are within its linear range.

Ultimately, the data and protocols presented in this guide empower researchers and drug development professionals to make an informed decision based on the required sensitivity, selectivity, and the nature of the sample matrix for the analysis of this compound.

References

comparative thermal analysis of polymers containing 4-Chlorophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Thermal Analysis of Aromatic Sulfone Polymers

A Guide for Researchers and Drug Development Professionals

Polysulfones are a class of high-performance amorphous thermoplastics known for their exceptional thermal stability, mechanical strength, and resistance to chemical and hydrolytic degradation.[1] These properties make them suitable for a wide range of demanding applications, including medical devices, aerospace components, and filtration membranes.[1][2] The thermal behavior of these polymers is a critical factor in determining their processing parameters and end-use performance.

Comparative Thermal Properties

The thermal stability and transition temperatures of a representative Polysulfone (PSU) and Polyphenylene Sulfide (PPS) are summarized in the table below. These values are indicative and can vary depending on the specific grade, molecular weight, and testing conditions.

PropertyPolysulfone (PSU)Polyphenylene Sulfide (PPS)Test Method
Glass Transition Temperature (Tg) 180 - 190 °C[3]105 - 110 °C[3]DSC
Melting Temperature (Tm) Amorphous (no melting point)~285 °C[3]DSC
5% Weight Loss Temperature (Td5%) ~500 °C (in N2)~450 °C (in N2)TGA
Temperature of Maximum Decomposition Rate (Tmax) 500 - 630 °C (in air)[4]Not specifiedTGA
Char Yield at 700 °C (in N2) > 40%~45%TGA

Experimental Protocols

The data presented in this guide is typically obtained using the following standard thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Typical Protocol:

  • A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.

  • The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.[4]

  • The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition, or in an oxidative atmosphere like air to assess thermo-oxidative stability.[4]

  • The weight of the sample is continuously monitored as a function of temperature.

  • Key data points such as the onset of decomposition (often reported as the temperature at 5% weight loss, Td5%), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass (char yield) are determined from the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

Typical Protocol:

  • A small, precisely weighed sample of the polymer (5-10 mg) is encapsulated in an aluminum pan.[5]

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program. A common procedure is a heat-cool-heat cycle to erase the thermal history of the sample.[6]

  • The sample is heated at a constant rate, typically 10 °C/min or 20 °C/min, under an inert atmosphere (e.g., nitrogen).[5]

  • The heat flow to the sample relative to the reference is measured as a function of temperature.

  • The glass transition temperature (Tg) is observed as a step-like change in the baseline of the heat flow curve.[7] For semi-crystalline polymers like PPS, an endothermic peak indicates the melting temperature (Tm), and an exothermic peak on cooling indicates the crystallization temperature (Tc).[3]

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the comparative thermal analysis of polymers.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_comparison Comparative Analysis Sample Polymer Sample Drying Drying to remove moisture Sample->Drying Weighing Precise Weighing (5-10 mg) Drying->Weighing TGA_Setup Place sample in TGA crucible Weighing->TGA_Setup TGA Sample DSC_Setup Encapsulate sample in DSC pan Weighing->DSC_Setup DSC Sample TGA_Run Heat at constant rate (e.g., 10°C/min) in N2 or Air TGA_Setup->TGA_Run TGA_Data Record Weight vs. Temperature TGA_Run->TGA_Data TGA_Analysis Determine Td5%, Tmax, Char Yield TGA_Data->TGA_Analysis Data_Table Tabulate Thermal Properties TGA_Analysis->Data_Table DSC_Run Heat-Cool-Heat cycle (e.g., 10°C/min) in N2 DSC_Setup->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Analysis Determine Tg, Tm, Tc DSC_Data->DSC_Analysis DSC_Analysis->Data_Table Report Generate Comparison Report Data_Table->Report

Caption: A generalized workflow for the thermal characterization of polymers using TGA and DSC.

References

The Versatility of Substituted Phenyl Methyl Sulfones: A Comparative Review of Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the substituted phenyl methyl sulfone scaffold represents a privileged structural motif with diverse applications spanning medicinal chemistry, materials science, and catalysis. This guide provides a comprehensive comparison of the performance of various substituted phenyl methyl sulfones, supported by experimental data and detailed methodologies, to aid in the design and development of novel chemical entities.

The inherent stability and synthetic tractability of the phenyl methyl sulfone core, coupled with the ability to readily introduce a wide array of substituents, has led to its emergence as a cornerstone in modern chemical research. In medicinal chemistry, these compounds have been extensively explored as potent and selective inhibitors of various enzymes and receptors, leading to the development of promising candidates for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. In materials science, the incorporation of substituted phenyl sulfone moieties into polymer backbones has yielded high-performance materials with exceptional thermal and mechanical properties. Furthermore, in the realm of organic synthesis, these sulfones serve as versatile intermediates and ligands in transition metal-catalyzed reactions.

This review aims to provide a comparative analysis of the applications of different substituted phenyl methyl sulfones, with a focus on quantitative performance data and the experimental protocols used to generate it.

Medicinal Chemistry: A Scaffold for Potent and Selective Inhibitors

The phenyl methyl sulfone moiety is a common feature in a multitude of biologically active compounds. The sulfone group can act as a hydrogen bond acceptor and its rigid nature can help in orienting the substituents for optimal interaction with biological targets.

Inhibition of Enzymes and Receptors

Substituted phenyl methyl sulfones have been extensively investigated as inhibitors of a variety of enzymes and receptors. The following tables summarize the inhibitory activities of several representative compounds against different targets.

Table 1: Inhibitory Activity of Substituted Diphenyl Sulfones as 5-HT6 Receptor Antagonists

Compound IDR1R2R3Ki (nM)Reference
10a HHH1600[1]
10g NHCH3HH24.3[1]
10m NHCH3H4-piperazinyl0.16[1]

As described in the referenced study, the antagonistic activities of substituted diphenyl sulfones towards the 5-HT₆ receptor were assessed in a cell-based functional assay.[1] The results demonstrate that the introduction of a methylamine (B109427) substituent at the R1 position significantly increases potency, and the further addition of a piperazinyl moiety at the R3 position leads to a remarkable 150-fold increase in potency.[1]

Table 2: Inhibitory Activity of Substituted Phenyl Methyl Sulfones as COX-2 Inhibitors

Compound IDR (on quinoline)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
9a H15.80.088179.9[2]
9b 7-CH317.60.081217.3[2]
9c 8-CH325.40.075338.7[2]
9d 7,8,9,10-tetrahydro-benzo[h]34.40.063547.6[2]
9e 7,8-dichloro28.90.072401.4[2]

A new series of 4-(imidazolylmethyl)quinoline derivatives bearing a methylsulfonyl pharmacophore at the para position of the C-2 phenyl ring were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity.[2] The data indicates that all synthesized compounds are potent and selective COX-2 inhibitors.[2] Notably, increasing the lipophilicity of the substituents on the quinoline (B57606) ring generally leads to increased COX-2 inhibitory activity and selectivity.[2]

Table 3: Inhibitory Activity of Diphenyl Sulfones and Sulfoxides against Thymidylate Synthase

CompoundRXHuman TS Ki (nM)Reference
Reference Sulfone HSO212[3]
New Sulfone 2-ClSO2-[3]
7c (Sulfoxide) 3-ClSO27[3]

A study on substituted diphenyl sulfones and sulfoxides as inhibitors of thymidylate synthase (TS) revealed that while no new sulfone derivative showed improved inhibition over a previously reported compound (Ki = 12 nM), a sulfoxide (B87167) derivative (7c) exhibited potent inhibition with a Ki of 27 nM.[3] One sulfone was selected for in vivo testing based on its inhibition of both TS and cell growth, resulting in a 61% increase in the life span of mice with lymphoma.[3]

Anticancer Activity

The inhibitory effects of substituted phenyl methyl sulfones on various cellular targets often translate into potent anticancer activity.

Table 4: In Vitro Anticancer Activity of Tetrasubstituted Pyrimidine (B1678525) Derivatives Containing a Methyl Phenyl Sulfone Group

Compound IDR1R2MGC-803 IC50 (µM)Reference
24l 4-F-Ph4-OCH3-Ph0.95[4]
5-FU (Control) -->10[4]

A series of tetrasubstituted pyrimidine derivatives incorporating a methyl phenyl sulfone moiety were synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[4] Compound 24l demonstrated the most potent activity against MGC-803 cells with an IC50 value of 0.95 µM, which was significantly better than the positive control, 5-fluorouracil (B62378) (5-FU).[4] Further mechanistic studies indicated that compound 24l induced apoptosis in MGC-803 cells.[4]

Materials Science: Building Blocks for High-Performance Polymers

The rigidity and thermal stability of the phenyl sulfone unit make it an attractive component for high-performance polymers. Poly(phenylene sulfone) (PPSU) and its derivatives are known for their excellent mechanical strength, high glass transition temperatures, and chemical resistance.

Table 5: Thermal and Mechanical Properties of Substituted Poly(arylene ether sulfone)s

PolymerHalogen in MonomerTensile Stress at Yield (MPa)Elongation at Break (%)Glass Transition Temperature (Tg) (°C)Reference
SPAES-Cl Cl47108~220[5]
SPAES-F F< 47< 108~220[5]
Hex-SPAES-30 ---~90[6]
Hex-SPAES-40 ---~85[6]
Fully Aromatic SPAES --->190[6]

Studies on sulfonated poly(arylene ether sulfone)s (SPAES) have shown that the properties of the resulting polymers can be tuned by modifying the monomer structure. For instance, a comparison of SPAES synthesized from chloro-terminated and fluoro-terminated monomers revealed that the former exhibited slightly higher solution viscosity and mechanical strength.[5] The introduction of aliphatic moieties into the polymer backbone, as seen in Hex-SPAES, significantly lowers the glass transition temperature (Tg) compared to fully aromatic SPAES, which can be advantageous for processing.[6]

Experimental Protocols

To ensure the reproducibility and comparability of the presented data, detailed experimental protocols for key assays are provided below.

Synthesis of Substituted Diphenyl Sulfones (for 5-HT6 Antagonists)

A general synthetic route to substituted diphenyl sulfones is outlined below.

G cluster_0 Synthesis of Intermediate Amines cluster_1 Sulfonylation and Deprotection 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Intermediate_3_6 Intermediates 3, 6 3-Nitrobenzaldehyde->Intermediate_3_6 Substituted 1,4-diazepane Intermediate_Amines_4_7 Intermediate Amines 4, 7 Intermediate_3_6->Intermediate_Amines_4_7 Reduction (Fe/NH4Cl or Fe/NH4COOH) Protected_Sulfonamides_8_9 Protected Sulfonamides 8, 9 Intermediate_Amines_4_7->Protected_Sulfonamides_8_9 Substituted Sulfonyl Chloride, TEA, DCM Final_Compounds_10a-l Final Compounds 10a-l Protected_Sulfonamides_8_9->Final_Compounds_10a-l 1. KOH, Methanol 2. IPA.HCl

Synthetic scheme for 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamides.[7]

General Procedure:

  • Synthesis of Intermediates (3, 6): 3-Nitrobenzaldehyde is reacted with a substituted 1,4-diazepane.[7]

  • Reduction to Amines (4, 7): The nitro group of intermediates (3, 6) is reduced to an amine using iron powder with either ammonium (B1175870) chloride or ammonium formate.[7]

  • Sulfonylation: The resulting amines (4, 7) are reacted with an appropriately substituted sulfonyl chloride in the presence of triethylamine (B128534) (TEA) in dichloromethane (B109758) (DCM).[7]

  • Deprotection and Salt Formation: The protecting groups are removed using potassium hydroxide (B78521) in methanol, followed by salt formation with isopropanolic hydrochloric acid to yield the final compounds (10a-l).[7]

In Vitro COX-1 and COX-2 Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 can be determined using a commercially available enzyme immunoassay kit.

G cluster_0 Enzyme Inhibition Assay Prepare_Reactions Prepare reaction mixtures: - Buffer - Heme - Enzyme (COX-1 or COX-2) - Test compound or vehicle Incubate_1 Incubate at 37°C for 15 min Prepare_Reactions->Incubate_1 Add_Substrate Add arachidonic acid Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C for 2 min Add_Substrate->Incubate_2 Stop_Reaction Add HCl to stop the reaction Incubate_2->Stop_Reaction Measure_PGF2a Measure PGF2α concentration using EIA Stop_Reaction->Measure_PGF2a

Workflow for in vitro COX-1 and COX-2 inhibition assay.[2]

Procedure:

  • Reaction mixtures are prepared containing buffer, heme, either COX-1 or COX-2 enzyme, and the test compound at various concentrations or a vehicle control.

  • The mixtures are incubated at 37°C for 15 minutes.

  • Arachidonic acid is added to initiate the enzymatic reaction.

  • The reaction is allowed to proceed for 2 minutes at 37°C.

  • The reaction is terminated by the addition of hydrochloric acid.

  • The concentration of prostaglandin (B15479496) F2α (PGF2α), a product of the COX reaction, is measured using an enzyme immunoassay (EIA).

  • The IC50 values are calculated from the dose-response curves.

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_0 MTT Assay Workflow Seed_Cells Seed cancer cells in a 96-well plate Add_Compound Add test compound at various concentrations Seed_Cells->Add_Compound Incubate Incubate for 48 hours Add_Compound->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve formazan (B1609692) crystals Incubate_MTT->Add_DMSO Measure_Absorbance Measure absorbance at 490 nm Add_DMSO->Measure_Absorbance

Workflow for the MTT assay to determine anticancer activity.[8]

Procedure:

  • Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • The cells are treated with the test compounds at various concentrations.

  • The plates are incubated for 48 hours.

  • MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[8]

  • The absorbance is measured at 490 nm using a microplate reader.[8]

  • The IC50 value, representing the concentration that inhibits 50% of cell growth, is calculated from the dose-response curves.[8]

Determination of Thermal Properties of Polymers (TGA and DSC)

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of polymers.

  • A small sample of the polymer (5-10 mg) is placed in a TGA pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset of decomposition and the temperature at 5% weight loss are determined from the TGA curve.[5]

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of polymers.

  • A small sample of the polymer (5-10 mg) is sealed in a DSC pan.

  • The sample is subjected to a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The Tg is determined from the second heating scan as the midpoint of the transition in the heat flow curve.[6]

Determination of Mechanical Properties of Polymer Films (Tensile Testing)

The mechanical properties of polymer films, such as tensile strength and elongation at break, are determined using a universal testing machine according to ASTM D882.

  • The polymer is cast into a thin film of uniform thickness.

  • The film is cut into dumbbell-shaped specimens with specific dimensions.

  • The thickness and width of the gauge section of each specimen are measured.

  • The specimen is mounted in the grips of the tensile testing machine.

  • The specimen is pulled at a constant crosshead speed until it breaks.

  • The load and elongation are recorded throughout the test.

  • Tensile strength, Young's modulus, and elongation at break are calculated from the stress-strain curve.

Conclusion

Substituted phenyl methyl sulfones are a remarkably versatile class of compounds with significant applications in both medicinal chemistry and materials science. In the pharmaceutical arena, the ability to fine-tune the substituents on the phenyl ring allows for the development of highly potent and selective inhibitors for a range of biological targets. The data presented in this guide highlights the importance of systematic structure-activity relationship studies in optimizing the biological activity of these compounds. In the field of materials science, the incorporation of the rigid and stable phenyl sulfone unit into polymer backbones leads to materials with exceptional thermal and mechanical properties. The comparative data on different polysulfones demonstrates that the properties of these materials can be tailored for specific applications by modifying the chemical structure of the monomers. The detailed experimental protocols provided herein should serve as a valuable resource for researchers working in these fields, facilitating the design, synthesis, and evaluation of new and improved substituted phenyl methyl sulfone-based molecules and materials.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Chlorophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chlorophenyl methyl sulfone, a compound requiring careful handling due to its hazardous nature. Adherence to these procedures is critical for maintaining operational safety and regulatory compliance.

Compound Profile and Safety Data

This compound is a solid chemical that is classified as hazardous waste.[1] It is harmful if swallowed and can cause skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Physical and Chemical Properties:

PropertyValue
Molecular Formula C₇H₇ClO₂S
Molecular Weight 190.65 g/mol
Appearance Off-white solid
Melting Point 95-98 °C
Solubility Soluble in organic solvents such as acetone (B3395972) and isopropanol (B130326). Insoluble in water.[2]
Disposal Workflow

The following diagram outlines the procedural flow for the safe disposal of this compound waste.

Disposal Workflow for this compound A Waste Generation (Solid Waste, Contaminated Materials, Empty Containers) B Segregate as Hazardous Waste A->B C Solid Waste Collection B->C D Contaminated Materials Collection (e.g., PPE, spill cleanup debris) B->D E Empty Container Decontamination B->E F Label Hazardous Waste Container ('Hazardous Waste', Chemical Name, Date) C->F D->F I Rinsate Collection (as Hazardous Waste) E->I Collect Rinsate J Dispose of Decontaminated Container as Regular Waste E->J After Decontamination G Store in Designated Satellite Accumulation Area F->G H Arrange for Professional Disposal (Licensed Hazardous Waste Vendor) G->H I->F

Caption: Disposal workflow for this compound.

Detailed Disposal Procedures

Waste Collection and Segregation

All waste streams containing this compound must be treated as hazardous waste. This includes the pure chemical, reaction byproducts, contaminated consumables (e.g., gloves, weigh boats, paper towels), and spill cleanup materials.

  • Step 1: Designate a specific, compatible, and clearly labeled hazardous waste container for all this compound waste. The container should be in good condition and have a secure lid.

  • Step 2: Segregate this waste stream from other chemical wastes to prevent inadvertent reactions.

  • Step 3: For solid waste, carefully transfer the material into the designated hazardous waste container, minimizing dust generation.

  • Step 4: For contaminated materials, place them in a sealed bag before depositing them into the main hazardous waste container.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

  • Step 1: Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.

  • Step 2: Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Step 3: Contain the Spill: For a solid spill, carefully sweep up the material and place it into a designated hazardous waste container. Avoid creating dust. For larger spills, you can cover the spill with an inert absorbent material like sand or vermiculite (B1170534) before sweeping.

  • Step 4: Decontaminate the Area: After removing the bulk of the spilled material, decontaminate the surface by wiping it with a cloth dampened with a suitable organic solvent (e.g., acetone or isopropanol), followed by a final wipe with soap and water. All cleaning materials must be disposed of as hazardous waste.

Decontamination of Empty Containers

Empty containers that previously held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.

  • Step 1: Remove Residual Solid: Ensure that all visible solid residue has been removed from the container and transferred to the solid hazardous waste stream.

  • Step 2: Triple Rinse with a Suitable Solvent: Since this compound is soluble in organic solvents, a triple rinse with a solvent like acetone or isopropanol is an effective decontamination method.[3]

    • Add a small amount of the solvent to the container, securely close the lid, and agitate to rinse all interior surfaces.

    • Pour the solvent rinsate into a designated hazardous waste container for liquid waste.

    • Repeat this rinsing process two more times.

  • Step 3: Final Water Rinse: After the solvent rinses, perform a final rinse with water. This water rinse can typically be disposed of down the drain, but consult your institution's specific guidelines.

  • Step 4: Deface the Label: Completely remove or deface the original chemical label on the container.

  • Step 5: Dispose of the Container: The decontaminated container can now be disposed of as regular laboratory glass or plastic waste.

Professional Disposal

The ultimate disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.[1] The recommended method for the disposal of chlorinated aromatic compounds is typically high-temperature incineration.

  • Step 1: Proper Labeling: Ensure the hazardous waste container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.

  • Step 2: Safe Storage: Store the sealed and labeled waste container in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.

  • Step 3: Schedule Pickup: Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a contracted professional waste disposal service.

Emergency First Aid Procedures

In the event of accidental exposure to this compound, follow these immediate first aid measures:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the exposed individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and proper disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling 4-Chlorophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Chlorophenyl methyl sulfone

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 98-57-7). Adherence to these procedures is essential for ensuring personal safety and environmental protection in the laboratory.

Chemical Profile and Hazards

This compound is a solid, off-white powder.[1] It is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust be worn at all times to protect from splashes and dust.[3]
Hand Protection Chemical-resistant glovesImpervious gloves, such as butyl rubber, are recommended.[4]
Body Protection Laboratory Coat or CoverallsTo protect skin and clothing from contamination.[3][5]
Respiratory Protection Air-purifying respiratorRequired when the concentration of airborne substances is known.[5]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]

  • Before starting, confirm that all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Avoid direct contact with skin, eyes, and clothing.[1][7]

  • Do not breathe in the dust; handle the powder carefully to prevent it from becoming airborne.[1]

  • When weighing or transferring the powder, use a spatula and conduct these operations over a contained surface to catch any spills.

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water, removing any contaminated clothing. Get medical attention if irritation persists.[1][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[1]

  • Ingestion: Clean the mouth with water and seek immediate medical assistance. Do not induce vomiting.[1][8]

Disposal Plan: Waste Management Protocol

This compound and its containers are classified as hazardous waste and must be disposed of accordingly.[1]

1. Waste Collection:

  • Collect all waste material, including any contaminated disposables (e.g., gloves, weighing paper), in a dedicated and clearly labeled hazardous waste container.[9]

  • The container must be compatible with the chemical and have a secure lid.

2. Labeling and Storage:

  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[9]

  • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed environmental services company.[9]

  • Do not dispose of this chemical down the drain or in regular trash.[1][9] Waste should be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

start Start: Prepare for Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->prep_ppe Step 1 prep_workspace Prepare Workspace in Chemical Fume Hood prep_ppe->prep_workspace Step 2 handle_chemical Handle this compound (Weighing, Transferring, etc.) prep_workspace->handle_chemical Step 3 spill_check Accidental Exposure or Spill? handle_chemical->spill_check Step 4 first_aid Follow First-Aid Procedures (Eye, Skin, Inhalation, Ingestion) spill_check->first_aid Yes waste_collection Collect Waste in Labeled Hazardous Waste Container spill_check->waste_collection No cleanup_spill Clean Spill Using Appropriate Materials and Procedures first_aid->cleanup_spill cleanup_spill->waste_collection decontaminate Decontaminate Workspace and Equipment waste_collection->decontaminate Step 5 remove_ppe Remove PPE Correctly decontaminate->remove_ppe Step 6 dispose_waste Store and Dispose of Waste via Licensed Contractor remove_ppe->dispose_waste Step 7 end End of Procedure dispose_waste->end

Safe Handling and Disposal Workflow

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.